molecular formula C6H5F3N2O B1399387 5-Amino-2-(trifluoromethyl)pyridin-4-ol CAS No. 1196153-82-8

5-Amino-2-(trifluoromethyl)pyridin-4-ol

Cat. No.: B1399387
CAS No.: 1196153-82-8
M. Wt: 178.11 g/mol
InChI Key: HGRBXDHMWGUDPV-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyridin-4-ol is a useful research compound. Its molecular formula is C6H5F3N2O and its molecular weight is 178.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(12)3(10)2-11-5/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRBXDHMWGUDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721329
Record name 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-82-8
Record name 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1196153-82-8

Synonyms: 5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine

Introduction: The Strategic Importance of Fluorinated Pyridinols in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and pyridine scaffolds into molecular frameworks is a well-established strategy for optimizing pharmacological profiles. The compound 5-Amino-2-(trifluoromethyl)pyridin-4-ol stands as a quintessential example of a highly functionalized building block, embodying key structural features sought after by medicinal chemists. The presence of a trifluoromethyl (-CF3) group, an amino (-NH2) group, and a hydroxyl (-OH) group on a pyridine core creates a versatile platform for synthesizing complex molecules with enhanced biological activity, metabolic stability, and target-binding affinity.[1]

The trifluoromethyl group is particularly noteworthy for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved efficacy and pharmacokinetic properties.[1] The pyridine ring itself is a common motif in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. The addition of amino and hydroxyl groups provides crucial handles for synthetic elaboration and can play a direct role in binding to target proteins, such as the hinge region of kinases.[2][3] This guide provides an in-depth technical overview of this compound, focusing on its synthesis, properties, and applications, particularly in the development of next-generation kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and formulation characteristics.

PropertyValueReference
CAS Number 1196153-82-8[4]
Molecular Formula C₆H₅F₃N₂O[4]
Molecular Weight 178.11 g/mol [4]
Appearance Solid[4]
Purity ≥95%[4]

Synthesis Strategies: Constructing a Highly Functionalized Pyridine Core

The synthesis of polysubstituted pyridines, especially those bearing a trifluoromethyl group, often requires specialized synthetic strategies. While a specific, detailed, publicly available protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its structure suggests plausible synthetic routes based on established pyridine chemistry. General strategies for the synthesis of trifluoromethylpyridines include halogen-exchange reactions and the construction of the pyridine ring from acyclic, trifluoromethyl-containing precursors.[1]

A likely synthetic pathway could involve a multi-step sequence starting from a pre-functionalized pyridine or the cyclization of acyclic precursors. For instance, a plausible approach could involve the nitration of a suitable trifluoromethyl-substituted pyridinol, followed by the reduction of the nitro group to an amine. The regioselectivity of these reactions would be critical in obtaining the desired substitution pattern.

A general workflow for the synthesis of a related compound, 3-amino-4-methylpyridine, is presented below to illustrate a potential synthetic logic that could be adapted.

G cluster_synthesis Potential Synthetic Logic Start Substituted Pyridine Precursor Nitration Nitration Start->Nitration e.g., HNO₃/H₂SO₄ Reduction Nitro Group Reduction Nitration->Reduction e.g., H₂, Pd/C or SnCl₂ Final This compound Reduction->Final

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The structural motifs present in this compound make it a particularly valuable building block for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[2] The PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key area where inhibitors derived from similar scaffolds have shown significant promise.[5][6]

The Role of the Hydroxypyridine Moiety in Kinase Binding

The 4-hydroxy group of the pyridine ring can play a crucial role in the binding of an inhibitor to the ATP-binding site of a kinase. This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the hinge region of the kinase.[2] This can lead to enhanced binding affinity and selectivity. Furthermore, the presence of the adjacent amino group provides an additional point of interaction and a site for synthetic diversification to explore structure-activity relationships (SAR).[7][8]

Case Study: The PI3K/mTOR Inhibitor PQR309 (Bimiralisib)

While not directly synthesized from this compound, the clinical candidate PQR309 (Bimiralisib), a potent pan-class I PI3K/mTOR inhibitor, features a closely related 5-amino-2-(trifluoromethyl)pyridine core.[6] In the binding of PQR309 to PI3Kγ, the 2-amino group of the pyridine moiety forms hydrogen bonds with aspartate residues (Asp836, Asp841, and Asp964) in the kinase domain.[9] This highlights the critical role of the aminopyridine scaffold in achieving high-potency inhibition. The introduction of a hydroxyl group at the 4-position, as in this compound, could further modulate the binding interactions and potentially improve the inhibitor's selectivity profile.

The following diagram illustrates the central role of the PI3K/mTOR pathway in cell signaling and its inhibition by targeted therapies.

G cluster_pathway PI3K/mTOR Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor PI3K/mTOR Inhibitor (e.g., derived from This compound) Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Experimental Protocol: General Procedure for Amine Coupling

As a key intermediate, this compound would likely be utilized in coupling reactions to build more complex molecules. The following is a general, illustrative protocol for a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, common reactions for functionalizing aminopyridines.

Note: This is a generalized procedure and would require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the coupling partner (e.g., an aryl halide or triflate, 1.1 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Solvent and Base: Add a dry, degassed solvent (e.g., dioxane or toluene) and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[10]

Conclusion and Future Perspectives

This compound is a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group, an aminopyridine core, and a hydroxyl moiety provides a powerful platform for the synthesis of novel therapeutics, particularly in the area of kinase inhibition. The ability of this scaffold to engage in key binding interactions within the active sites of enzymes like PI3K and mTOR underscores its potential for the development of next-generation targeted therapies. As our understanding of the structure-activity relationships of kinase inhibitors continues to evolve, we can anticipate that versatile and highly functionalized intermediates such as this compound will play an increasingly important role in the design and synthesis of innovative medicines.

References

  • Abbas, S. E. S., & El-Karim, S. S. A. (2015). Synthesis, characterization, and in vitro anticancer evaluation of new thiazolidine-4-one derivatives. Bioorganic & Medicinal Chemistry, 23(13), 3221–3227.
  • Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037.
  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(15), 4817–4833.
  • Al-Otaibi, F. M., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(38), 34699–34726.
  • Alqahtani, A. S., & Bayazeed, O. A. (2022).
  • Rádl, S., & Zikán, V. (1987). Preparation of 3-amino-4-hydroxy-6-methyl- and -6-phenyl-2-pyrone derivatives.
  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Wymann, M. P., Giese, B., & Hebeisen, P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Wymann, M. P., Giese, B., & Hebeisen, P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Wymann, M. P., Giese, B., & Hebeisen, P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • Zhyvotivska, A., & Ryabukhin, S. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Fujikawa, K., & Ishii, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 151–159.
  • Tsujii, Y., Ishihara, S., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Isogai, T., Sangyo, I., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Awazu, T., Sangyo, I., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Jyonishi, H., … Kimura, T. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Tsujii, Y., Ishihara, S., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Isogai, T., Sangyo, I., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Awazu, T., Sangyo, I., Kabushiki, K., Kenkyusho, C., Nishishibukawa, N., Kusatsu-shi, K., Jyonishi, H., … Kimura, T. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Massé, J., & Langlois, N. (2009). Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines. Heterocycles, 77(1), 421.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
  • Fujikawa, K., & Ishii, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

Sources

An In-Depth Technical Guide to 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, can dramatically modulate a molecule's physicochemical and biological properties. This guide focuses on 5-Amino-2-(trifluoromethyl)pyridin-4-ol (CAS No: 1196153-82-8), a functionalized pyridine derivative poised as a valuable building block for the synthesis of complex pharmaceutical compounds[1]. The presence of an amino group, a hydroxyl group, and a trifluoromethyl group on a single pyridine scaffold offers a versatile platform for creating novel chemical entities with potentially enhanced therapeutic profiles. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing core data, discussing its structural significance, and outlining its potential within synthetic chemistry.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. This compound is a distinct molecule characterized by the precise arrangement of its functional groups, which dictates its reactivity and potential applications.

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine[1]
CAS Number 1196153-82-8[1][2][3]
Molecular Formula C₆H₅F₃N₂O-
Molecular Weight 178.11 g/mol -
Appearance Solid (Assumed)[1]

Note: Detailed experimental data such as melting point, boiling point, solubility, and pKa for this compound are not widely available in public literature. Researchers should perform their own characterization upon acquisition.

The Trifluoromethyl-Aminopyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The structural components of this compound each contribute to its significance as a synthetic building block.

  • Pyridine Ring : A core heterocyclic structure present in numerous pharmaceuticals, acting as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor (the nitrogen atom) and altered electronic properties.

  • Trifluoromethyl Group (-CF₃) : This group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and increase binding affinity to target proteins[4].

  • Amino Group (-NH₂) : A key functional handle for a wide range of chemical transformations, such as amide bond formation, diazotization, and participation in cross-coupling reactions. It often serves as a crucial hydrogen bond donor in drug-receptor interactions.

  • Hydroxyl Group (-OH) : Provides another site for derivatization (e.g., ether or ester formation) and can act as both a hydrogen bond donor and acceptor, influencing solubility and target engagement.

The combination of these features in one molecule makes it a highly valuable starting material for creating libraries of diverse compounds for high-throughput screening.

Caption: Key functional groups of the title compound and their contributions to medicinal chemistry.

Synthesis and Spectroscopic Characterization

Synthetic Pathways

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the public domain. However, the synthesis of related trifluoromethylpyridine derivatives often involves multi-step sequences starting from more common precursors. General strategies include:

  • Halogen-Fluorine Exchange : A common industrial method involves the fluorination of a corresponding trichloromethylpyridine using reagents like hydrogen fluoride[5].

  • Ring Construction : Cyclocondensation reactions using smaller, trifluoromethyl-containing building blocks can be employed to construct the pyridine ring system[5].

  • Functional Group Interconversion : Synthesis could potentially start from a pre-formed trifluoromethyl-pyridone ring, followed by nitration and subsequent reduction to install the amino group.

A hypothetical synthetic workflow, based on common organic chemistry principles, is outlined below. This is a conceptual pathway and has not been experimentally validated from available sources.

Conceptual_Synthesis_Workflow Start Substituted Chloropyridine Precursor Step1 Hydroxylation (e.g., SNAr) Start->Step1 Intermediate1 Pyridin-4-ol Intermediate Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 Nitro-pyridin-4-ol Intermediate Step2->Intermediate2 Step3 Reduction (e.g., H2/Pd) Intermediate2->Step3 Product 5-Amino-2-(trifluoromethyl) pyridin-4-ol Step3->Product

Caption: A conceptual workflow for the synthesis of the title compound.

Spectroscopic Data

As of the date of this guide, no public NMR, IR, or Mass Spectrometry data for this compound (CAS 1196153-82-8) has been found. Standard analytical characterization would be required to confirm the identity and purity of the material.

  • ¹H NMR : Would expect to see distinct signals for the two aromatic protons on the pyridine ring and exchangeable protons for the -NH₂ and -OH groups.

  • ¹⁹F NMR : A sharp singlet corresponding to the -CF₃ group.

  • ¹³C NMR : Signals corresponding to the six carbon atoms, with the carbon attached to the fluorine atoms showing a characteristic quartet.

  • Mass Spectrometry : The molecular ion peak would confirm the molecular weight of 178.11 g/mol .

Applications in Research and Development

While specific examples of late-stage drug candidates derived from this exact molecule are not publicly documented, its utility is clear from its classification as a synthetic building block[1]. It serves as a key intermediate for introducing the 4-hydroxy-5-amino-2-(trifluoromethyl)pyridine pharmacophore into larger molecules.

This scaffold is particularly relevant for the synthesis of kinase inhibitors, a major class of therapeutics in oncology. The amino group at the 5-position can be used to build upon, often forming a critical interaction in the hinge region of a kinase active site, while the rest of the molecule can be tailored to occupy other pockets to achieve potency and selectivity.

Drug_Discovery_Pipeline A Building Block (5-Amino-2-(trifluoromethyl) pyridin-4-ol) B Chemical Synthesis (Coupling, Derivatization) A->B C Compound Library (Novel Chemical Entities) B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound D->E

Caption: Role of the title compound as a building block in a typical drug discovery workflow.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1196153-82-8) is not widely available. Therefore, a conservative approach to handling is imperative, treating the compound as potentially hazardous.

For risk assessment, data from the closely related isomer, 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2), can be informative, though not a direct substitute. This related compound is classified as being fatal if swallowed, causing serious eye and skin irritation, and potentially causing an allergic skin reaction[6][7]. A case report also linked inhalation of this isomer to severe toxicity, including methemoglobinemia and toxic encephalopathy[6].

Recommended Handling Protocol:

  • Engineering Controls : Handle only in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection : If dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a modern and highly functionalized building block for chemical synthesis. Its value is derived from the convergence of a privileged pyridine core with three distinct and synthetically valuable functional groups: an amino group, a hydroxyl group, and a trifluoromethyl group. While detailed public data on its synthesis and specific applications remains sparse, its structural features strongly suggest its utility in the development of novel pharmaceuticals, particularly in areas like kinase inhibitor research. As with any specialized research chemical, rigorous characterization and stringent safety protocols are essential for its successful and safe application in the laboratory.

References

  • (2026). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.
  • LookChem. Cas 1196153-82-8,5-Amino-2-(trifluoromethyl)pyridin-4 ....
  • Guidechem. 2-Amino-4-(trifluoromethyl)pyridine 106447-97-6 wiki.
  • Guidechem. 4-아미노-3-(삼척기) 387824-61-5 wiki - Kr.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PubMed Central. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning.
  • Sigma-Aldrich. 5-Amino-2-(trifluoromethyl)pyridine 96 106877-33-2.

Sources

"5-Amino-2-(trifluoromethyl)pyridin-4-ol" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the physical properties of this compound (CAS No. 1196153-82-8), a critical heterocyclic intermediate in contemporary pharmaceutical and agrochemical research. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information with expert analysis based on fundamental principles of physical organic chemistry. We will explore the known identifiers, predict key physical characteristics such as pKa, solubility, and melting point, and outline the expected spectroscopic profile. Furthermore, this guide furnishes detailed, standardized protocols for the experimental determination of these properties, offering a robust framework for researchers and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a substituted pyridine derivative featuring three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a trifluoromethyl group (-CF₃). These groups impart a unique combination of electronic and steric properties, making it a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibiotic and enzyme inhibitor candidates.[1][2]

The fundamental identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine-
CAS Number 1196153-82-8[3]
Molecular Formula C₆H₅F₃N₂O[3]
Molecular Weight 178.11 g/mol -
Physical Form Solid (inferred from synthesis protocols)[1][2]

digraph "chemical_structure" {
graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms and bonds N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label="NH₂"]; O_hydroxyl [label="OH"]; CF3 [label="CF₃"];

// Arrange nodes to form the pyridine ring C2 -> N1 [dir=none, label=""]; N1 -> C6 [dir=none, label=""]; C6 -> C5 [dir=none, label=""]; C5 -> C4 [dir=none, label=""]; C4 -> C3 [dir=none, label=""]; C3 -> C2 [dir=none, label=""];

// Add double bonds edge [style=double]; C2 -> C3; C4 -> C5; C6 -> N1;

// Attach substituents edge [style=solid]; C2 -> CF3 [dir=none]; C4 -> O_hydroxyl [dir=none]; C5 -> N_amino [dir=none];

// Invisible nodes for layout {rank=same; C3; C5} {rank=same; C2; C6} }

Caption: Chemical structure of this compound.

Analysis of Physicochemical Properties (Experimental and Predicted)

Direct experimental values for many physical properties of this compound are scarce in the literature. However, its structure allows for robust predictions grounded in the established behavior of its constituent functional groups.

Melting and Boiling Point

As a solid organic molecule with multiple hydrogen-bonding moieties (hydroxyl and amino groups), this compound is expected to have a relatively high melting point, likely well above 100 °C. The strong intermolecular forces of hydrogen bonding, combined with dipole-dipole interactions from the polar C-F bonds and the pyridine ring, require significant thermal energy to disrupt the crystal lattice. Its boiling point would be correspondingly high, and decomposition may occur before boiling at atmospheric pressure.

Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar features.

  • Aqueous Solubility: The presence of the amino and hydroxyl groups allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the trifluoromethyl group is highly hydrophobic, and the aromatic pyridine ring is moderately so, which will limit its solubility in water. The molecule's amphipathic nature suggests it will be, at best, sparingly soluble in neutral water. Its solubility is expected to increase significantly in acidic (due to protonation of the amino group and pyridine nitrogen) and basic (due to deprotonation of the hydroxyl group) aqueous solutions.

  • Organic Solvent Solubility: The compound is expected to show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents such as methanol and ethanol, as indicated by its use in methanolic solutions during synthesis.[2]

Acidity and Basicity (pKa)

The molecule possesses multiple ionizable centers, and its acid-base properties are complex.

  • Acidic Center (Pyridinol -OH): The hydroxyl group on the pyridine ring (a pyridinol) is acidic. The strongly electron-withdrawing trifluoromethyl group at the ortho-position will significantly increase the acidity (lower the pKa) of this proton compared to phenol (pKa ≈ 10). The pKa is likely to be in the range of 6-8.

  • Basic Centers (Pyridine N and Amino -NH₂): The pyridine ring nitrogen and the exocyclic amino group are both basic. The electron-withdrawing effects of the trifluoromethyl and hydroxyl groups will decrease the basicity (lower the pKa of the conjugate acids) of both nitrogen atoms compared to unsubstituted pyridine (pKa ≈ 5.2) and aniline (pKa ≈ 4.6). The pyridine nitrogen is likely the more basic of the two.

Expected Spectroscopic Profile

Structural elucidation relies on standard spectroscopic techniques. While specific spectra are not publicly available, a predictive analysis is provided below.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.5 ppm), each corresponding to the protons at the C-3 and C-6 positions. They would likely appear as singlets or narrow doublets depending on through-space coupling.

    • -OH and -NH₂ Protons: Two broad singlets corresponding to the five exchangeable protons of the -OH and -NH₂ groups. Their chemical shift would be highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Six distinct signals are expected for the six carbon atoms of the ring.

    • CF₃ Carbon: The carbon of the trifluoromethyl group would appear as a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR Spectroscopy:

    • A singlet in the typical range for a -CF₃ group attached to an aromatic ring would confirm the presence of this moiety.

  • Infrared (IR) Spectroscopy:

    • O-H and N-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the O-H and N-H bonds.

    • C-F Stretching: Strong, sharp absorption bands in the 1100-1300 cm⁻¹ region, characteristic of C-F bond stretching in the trifluoromethyl group.

    • Aromatic C=C/C=N Stretching: Several bands in the 1400-1650 cm⁻¹ region.

Standardized Experimental Protocols

To address the data gap for this compound, the following standardized protocols are provided for the determination of its core physical properties.

Protocol for Melting Point Determination

The melting point provides a crucial indication of purity.

G start Start: Obtain Dry Sample step1 Load Sample into Capillary Tube (1-2 mm height) start->step1 step2 Place in Melting Point Apparatus step1->step2 step3 Heat Rapidly to ~15°C Below Expected Melting Point step2->step3 step4 Reduce Heating Rate (1-2°C per minute) step3->step4 step5 Record Temperature Range: T₁: First drop of liquid appears T₂: Entire sample is liquid step4->step5 end End: Report Melting Range (T₁-T₂) step5->end

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, as solvents will depress and broaden the melting range.

  • Loading: Finely powder a small amount of the solid. Pack the sample into a capillary tube to a depth of 1-2 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating: Heat rapidly to a temperature approximately 15 °C below the anticipated melting point.

  • Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). A pure compound will exhibit a sharp melting range of < 2 °C.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in water.

  • System Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the sample.

Conclusion

This compound is a key heterocyclic building block with significant potential in drug discovery. While detailed experimental characterization is not widely available, its molecular structure provides a strong basis for predicting its physical properties. It is anticipated to be a high-melting solid with limited aqueous solubility but good solubility in polar organic solvents. Its amphoteric nature, with both acidic and basic centers, is a defining feature. The standardized protocols provided herein offer a clear path for researchers to experimentally validate these predicted properties, thereby enriching the public knowledge base for this important chemical intermediate.

References

  • PubChem. This compound. [Link]
  • Google Patents. WO2018037223A1 - Antibiotic compounds.
  • Google Patents. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the spectroscopic characterization of 5-Amino-2-(trifluoromethyl)pyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an in-depth technical resource, offering predicted spectroscopic data based on established principles and analysis of analogous structures. We present detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a self-validating system for structural confirmation. This guide is designed to equip researchers with the necessary expertise to confidently identify and characterize this novel compound.

Introduction: The Analytical Challenge

This compound is a unique heterocyclic compound featuring a pyridine core substituted with an electron-donating amino group, a strongly electron-withdrawing trifluoromethyl group, and a hydroxyl group. This combination of functional groups is expected to impart specific electronic and physicochemical properties, making it a valuable scaffold for drug discovery and functional material design.

The definitive confirmation of its molecular structure is the foundational step following its synthesis. Spectroscopic analysis provides an unambiguous structural fingerprint. This guide addresses the critical need for a reliable analytical workflow by outlining the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of each substituent on the pyridine ring, supported by data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are preferred over CDCl₃ or MeOD.[1][2] In DMSO-d₆, the exchange rate of labile protons on the -NH₂ and -OH groups is slowed, allowing them to be observed as distinct, often broad, signals.[2][3] In contrast, protic solvents like D₂O or MeOD would lead to deuterium exchange, causing these signals to disappear.[1][2]

¹H NMR (Proton NMR): The aromatic region will be key to confirming the substitution pattern. We expect two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-3: This proton is situated between the amino and hydroxyl groups. It is expected to be a singlet (or a very narrowly split doublet due to long-range coupling) and appear at a relatively upfield chemical shift (δ 6.0-6.5 ppm) due to the combined electron-donating effects of the adjacent -NH₂ and -OH groups.

  • H-6: This proton is adjacent to the nitrogen atom and the trifluoromethyl group. It will appear as a singlet and be shifted significantly downfield (δ 7.5-8.0 ppm) due to the deshielding effects of the electronegative ring nitrogen and the CF₃ group.

  • -NH₂ and -OH Protons: These will likely appear as broad singlets. The -NH₂ signal is anticipated around δ 4.5-5.5 ppm, while the phenolic -OH signal is expected to be further downfield, potentially in the δ 9.0-11.0 ppm range, especially in DMSO-d₆.[4] Their exact positions are highly dependent on concentration, temperature, and residual water in the solvent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity
H-3 6.25 s
H-6 7.70 s
-NH₂ ~5.0 br s

| -OH | ~10.0 | br s |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms.

  • C-2 (C-CF₃): This carbon will be significantly influenced by the attached fluorine atoms, appearing as a quartet (¹JCF ≈ 270-275 Hz) in the δ 145-150 ppm range.[5]

  • C-4 (C-OH): This carbon, bearing the hydroxyl group, is expected to be highly deshielded, appearing around δ 160-165 ppm.

  • C-5 (C-NH₂): The carbon attached to the amino group will also be deshielded, but less so than C-4, likely appearing in the δ 140-145 ppm range.

  • Aromatic Carbons (C-3, C-6): These carbons will appear in the typical aromatic region, with C-6 being more downfield than C-3.

  • CF₃ Carbon: The carbon of the trifluoromethyl group itself will also be a quartet with a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity (due to C-F coupling)
C-2 ~147 q (¹JCF ≈ 272 Hz)
C-3 ~105 d
C-4 ~162 s
C-5 ~142 s
C-6 ~135 q (³JCF ≈ 5 Hz)

| CF₃ | ~123 | q (¹JCF ≈ 271 Hz) |

¹⁹F NMR (Fluorine NMR): A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to a pyridine ring, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the O-H, N-H, C-F, and pyridine ring vibrations.

Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets as it requires minimal sample preparation and provides high-quality spectra.[7]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3500-3200 O-H, N-H Stretching (often broad due to H-bonding)
1640-1600 N-H Scissoring (bending)[8]
1600-1450 C=C, C=N Pyridine ring stretching
1350-1250 C-O Phenolic C-O stretching

| 1300-1100 | C-F | Trifluoromethyl group stretching (strong, complex bands) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.[9]

Causality Behind Experimental Choices: ESI in positive ion mode is expected to readily protonate the basic pyridine nitrogen or the amino group, yielding a strong signal for the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula.

  • Molecular Ion: The expected exact mass for C₆H₅F₃N₂O is 178.0354. In positive ion ESI-MS, the primary ion observed will be [M+H]⁺ at m/z 179.0427.

  • Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Key predicted fragmentation pathways include the loss of small neutral molecules such as CO, HCN, or HF. The stability of the pyridine ring means that ring-opening fragmentation may require higher collision energies.[10][11]

Experimental Protocols

The following protocols are standardized procedures for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[12] For ¹³C NMR, a more concentrated sample (20-30 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

    • Collect a background spectrum of the empty ATR crystal.[13]

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

ESI-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often with 0.1% formic acid to aid protonation).[15][16]

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.[15]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition:

    • Infuse the sample solution directly or via an LC system at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive Electrospray Ionization ([M+H]⁺).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

  • Data Processing: The instrument software will generate the mass spectrum. Use the software's tools to determine the exact mass of the molecular ion and compare it to the theoretical mass for the proposed elemental formula (C₆H₅F₃N₂O).

Visualization of Analytical Workflow

The following diagrams illustrate the molecular structure and the logical flow of the characterization process.

Caption: Molecular structure of this compound.

G cluster_synthesis cluster_analysis Spectroscopic Analysis cluster_validation Synthesized_Compound Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR IR FT-IR Spectroscopy Synthesized_Compound->IR MS HRMS (ESI) Synthesized_Compound->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the spectroscopic characterization and validation.

Conclusion

While direct experimental data for this compound is not currently cataloged in public databases, a robust analytical characterization is entirely feasible. By leveraging predictive models based on fundamental spectroscopic principles and data from analogous compounds, a clear and expected spectral profile can be established. The detailed protocols provided herein offer a reliable methodology for acquiring ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and high-resolution mass spectra. Adherence to this comprehensive guide will enable researchers to unambiguously confirm the structure of synthesized this compound, paving the way for its further investigation and application in scientific research.

References

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
  • Sample preparation for FT-IR. (n.d.).
  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Protocol for determining protein dynamics using FT-IR spectroscopy. (2023). PMC - NIH.
  • A reducing-difference IR-spectral study of 4-aminopyridine. (2004). ResearchGate.
  • Hydroxyl Groups in NMR. (2023). Reddit.
  • A novel approach using electrospray ionization mass spectrometry to study competitive binding of small molecules with mixed DNA sequences. (n.d.). PMC - NIH.
  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
  • Gürbüz, D., Kourghi, M., Sullivan, M. J., & Movassaghi, M. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Brophy, J. J. (1979). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 44(23), 4242-4245. [Link]
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate.
  • 5.4: The 1H-NMR experiment. (2022). Chemistry LibreTexts.
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods.
  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample. YouTube. [Link]
  • Van der Verff, R., & van der Hooft, J. J. J. (2016).
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). SpringerLink.
  • 1H-NMR Organic Structure Guide. (n.d.). Scribd.
  • Chemical shifts. (n.d.). UCL.
  • Andrade, B., Tormin, T. F., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(17), 4545-4552. [Link]
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • "NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes.
  • Novotný, J., Netíková, K., Vícha, J., & Růžička, A. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15096-15108. [Link]
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar.
  • Otting, G., Liepinsh, E., & Wüthrich, K. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of the American Chemical Society, 113(11), 4363-4364. [Link]
  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.
  • Taygerly, J. P., Miller, J. M., & Movassaghi, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Supporting Information for .... (n.d.).
  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.

Sources

A Technical Guide to the Aqueous and Organic Solubility of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Amino-2-(trifluoromethyl)pyridin-4-ol (CAS No. 1196153-82-8), a critical building block in modern pharmaceutical and agrochemical research.[1][2] Due to the scarcity of publicly available quantitative solubility data for this compound, this document offers a multi-faceted approach for researchers. It combines a theoretical examination of its structural attributes to predict solubility behavior, detailed, field-proven experimental protocols for empirical determination of solubility in various solvent systems, and a comparative analysis with structurally related pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound effectively in their discovery and development pipelines.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyridine core substituted with an amino group, a hydroxyl group, and a trifluoromethyl group.[3] The trifluoromethyl moiety is a key feature, known for its ability to enhance metabolic stability and lipophilicity in drug candidates, thereby improving cell membrane permeability and overall efficacy.[1][4] These characteristics make trifluoromethylpyridines indispensable in the synthesis of next-generation agrochemicals and pharmaceuticals.[1][2]

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Synonyms: 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine[3]

  • CAS Number: 1196153-82-8

  • Molecular Formula: C₆H₅F₃N₂O[3]

  • Molecular Weight: 178.11 g/mol [3]

The unique combination of functional groups on the pyridine ring dictates the compound's physicochemical properties, including its solubility. The amino (-NH₂) and hydroxyl (-OH) groups are capable of hydrogen bonding, suggesting potential for solubility in polar protic solvents. Conversely, the trifluoromethyl (-CF₃) group is strongly lipophilic and electron-withdrawing, which can enhance solubility in non-polar organic solvents.[1] The pyridine nitrogen itself can act as a hydrogen bond acceptor.

PropertyValueSource
Molecular Formula C₆H₅F₃N₂OCymitQuimica[3]
Molecular Weight 178.11 g/mol CymitQuimica[3]
Appearance SolidCymitQuimica[3]

Theoretical Solubility Analysis

A qualitative analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility in different solvent classes.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both a hydroxyl and an amino group, which can act as hydrogen bond donors and acceptors, suggests that this compound should exhibit some degree of solubility in polar protic solvents. However, the hydrophobic trifluoromethyl group will likely limit its aqueous solubility. The amphoteric nature of the molecule (containing both acidic hydroxyl and basic amino groups) means its aqueous solubility will be highly pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated in these solvents. The solvent's polarity can solvate the polar functional groups of the molecule, while the absence of hydrogen bond donation from the solvent is less of a hindrance compared to non-polar solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. While the trifluoromethyl group contributes to lipophilicity, the polar amino and hydroxyl groups will significantly hinder dissolution in a non-polar environment.

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is essential. The following protocols are standard, reliable methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Shake-Flask)

This method directly measures the mass of a solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.[5][6]

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, phosphate buffer, ethanol, DMSO)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe and syringe filters (e.g., 0.45 µm pore size)

  • Pre-weighed, dry vials for filtrate collection

  • Oven or rotary evaporator

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. An excess of solid is crucial to ensure a saturated solution is achieved.[5]

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[5]

  • Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the clear filtrate into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.[5]

  • Solvent Evaporation and Mass Determination: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent. A vacuum oven is recommended to facilitate evaporation at a lower temperature, preventing decomposition of the compound.[5]

  • Drying and Weighing: Once the solvent has completely evaporated, dry the vial containing the solid residue to a constant weight.[5]

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Seal and shake at constant temperature for 24-48h A->B C Withdraw supernatant with syringe B->C D Filter through 0.45µm syringe filter into pre-weighed vial C->D E Evaporate solvent (e.g., vacuum oven) D->E F Dry residue to constant weight E->F G Calculate solubility (mass/volume) F->G

Caption: Gravimetric method workflow for solubility.

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[7]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Solvent of interest

Protocol:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the compound of known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.[7]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[7]

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • Withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[7]

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution.

Logical Flow for UV-Vis Solubility Assay

G A Determine λmax of compound B Prepare Standard Solutions (known concentrations) A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve (Abs vs. Conc) C->D H Calculate Concentration from Calibration Curve D->H E Prepare Saturated Solution (Shake-Flask Method) F Filter and Dilute Supernatant E->F G Measure Absorbance of Diluted Sample F->G G->H I Correct for Dilution Factor to find Solubility H->I

Caption: UV-Vis spectrophotometry workflow.

pH-Dependent Aqueous Solubility

For ionizable compounds like this compound, which possesses both a weakly acidic hydroxyl group and a weakly basic amino group, aqueous solubility is significantly influenced by pH.

  • At low pH, the amino group will be protonated (-NH₃⁺), increasing polarity and likely enhancing solubility.

  • At high pH, the hydroxyl group will be deprotonated (-O⁻), also increasing polarity and enhancing solubility.

  • An isoelectric point will exist at a specific pH where the molecule has a net neutral charge, and at this point, aqueous solubility is expected to be at its minimum.

Experimental Protocol: The gravimetric or UV-Vis method can be performed using a series of buffered solutions across a relevant pH range (e.g., pH 2 to pH 10) to generate a pH-solubility profile. This profile is critical for understanding the compound's behavior in biological systems and for formulation development.

Comparative Solubility Data

While direct quantitative data for this compound is unavailable, examining related structures can provide a useful, albeit qualitative, framework.

  • 5-Amino-2-(trifluoromethyl)pyridine: This related compound is described as "slightly soluble in water."[8][9] The absence of the polar hydroxyl group likely reduces its aqueous solubility compared to the title compound, especially at neutral and high pH.

  • Phenol: Phenol itself is appreciably soluble in water (84.2 g/L).[10] This suggests the hydroxyl group on the pyridine ring of our target compound will contribute positively to its aqueous solubility.

  • Pyridine Derivatives: In general, simple pyridine derivatives show a range of solubilities depending on their substituents. For example, 4-pyridinemethanol is expected to have high solubility in polar protic solvents due to its hydroxyl group.[5]

These comparisons underscore the importance of the interplay between the polar (amino, hydroxyl) and non-polar (trifluoromethyl) groups in determining the overall solubility of this compound.

Conclusion

References

  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. Benchchem. URL: https://www.benchchem.com/product/bcp211903/technical-guide
  • A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents. Benchchem. URL: https://www.benchchem.com/product/bcm205353/technical-guide
  • 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737744
  • 5-Amino-2-(trifluoromethyl)pyridine, 98%. Fisher Scientific. URL: https://www.fishersci.com/shop/products/5-amino-2-trifluoromethyl-pyridine-98/AC433550050
  • 5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine. CymitQuimica. URL: https://www.cymitquimica.com/en/5-amino-4-hydroxy-2-trifluoromethyl-pyridine
  • Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. URL: https://www.chem-station.com/en/pfn/trifluoromethylpyridine-a-cornerstone-for-next-gen-agrochemicals-and-pharmaceuticals/
  • 5-Amino-2-(trifluoromethyl)pyridine 96 106877-33-2. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/693358
  • Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals. URL: https://www.alfa-chemistry.com/news/unlock-the-potential-of-5-amino-2-trifluoromethyl-pyridine-a-key-intermediate-for-agrochemicals-and-pharmaceuticals-228.html
  • Azoxystrobin | C22H17N3O5 | CID 3034285. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Azoxystrobin
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. URL: https://ntp.niehs.nih.gov/iccvam/docs/acutox_docs/solprot.pdf
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1323385&fileOId=1323386
  • 5-Amino-2-(trifluoromethyl)pyridine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/search/5-amino-2-trifluoromethyl-pyridine?focus=products&page=1&perpage=30&sort=relevance&term=5-amino-2-trifluoromethyl-pyridine&type=product_name
  • 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8156042.htm
  • 5-Amino-2-(trifluoromethyl)pyridine, 98% 1 g | Buy Online. Thermo Scientific Chemicals. URL: https://www.thermofisher.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. URL: https://www.researchgate.net/publication/353787352_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients
  • Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642054/
  • Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI. URL: https://www.mdpi.com/1420-3049/29/11/2496
  • 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13532246
  • 1065074-65-8 | CAS DataBase. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62650065.htm
  • Azoxystrobin | CAS 131860-33-8. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/azoxystrobin-131860-33-8
  • Phenol. Wikipedia. URL: https://en.wikipedia.org/wiki/Phenol

Sources

5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Amino-2-(trifluoromethyl)pyridin-4-ol, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, potential synthesis strategies, and prospective applications. Given the compound's status as a relatively novel chemical entity, this guide synthesizes available data and provides expert analysis based on the well-established roles of its constituent functional groups.

Introduction: The Strategic Importance of Trifluoromethylated Pyridinols

The pyridine scaffold is a cornerstone in pharmaceutical and agrochemical research, owing to its presence in numerous bioactive molecules. The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter the physicochemical and pharmacokinetic properties of a parent molecule.[1] The -CF3 group is a strong electron-withdrawing moiety, which can impact the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby improving membrane permeability.[1]

This compound incorporates three key functional groups onto the pyridine ring: an amino group, a trifluoromethyl group, and a hydroxyl group. This unique combination suggests its potential as a versatile building block for the synthesis of more complex molecules with tailored biological activities. The amino group provides a nucleophilic center for further derivatization, while the hydroxyl group can participate in hydrogen bonding, a critical interaction in molecular recognition by biological targets.

Physicochemical Properties and Chemical Identity

Characterizing a novel compound begins with establishing its fundamental physicochemical properties. While extensive experimental data for this compound is not widely available in peer-reviewed literature, its basic identifiers and some properties have been reported.

PropertyValueSource
CAS Number 1196153-82-8N/A
Molecular Formula C₆H₅F₃N₂ON/A
Molecular Weight 178.11 g/mol N/A
Appearance Solid (predicted)N/A
Synonyms 4-Hydroxy-5-amino-2-(trifluoromethyl)pyridineN/A

The presence of both a basic amino group and an acidic hydroxyl group suggests that this compound is an amphoteric molecule. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the pyridine nitrogen and the exocyclic amino group, while potentially increasing the acidity of the hydroxyl group compared to non-fluorinated analogs.

Potential Synthesis Strategies

While a definitive, publicly available synthesis protocol for this compound is not established, a logical retrosynthetic analysis suggests several plausible routes based on known pyridine chemistry. A likely approach would involve the construction of the substituted pyridine ring followed by functional group interconversions.

One potential strategy could start from a pre-functionalized pyridine ring, such as a multi-halogenated trifluoromethylpyridine. Subsequent selective nucleophilic aromatic substitution reactions could be employed to introduce the amino and hydroxyl groups.

Hypothetical Experimental Protocol: Multi-step Synthesis

Disclaimer: The following protocol is a hypothetical pathway based on established chemical principles and has not been experimentally validated for this specific compound. It is intended for illustrative purposes to guide experienced synthetic chemists.

Step 1: Synthesis of a Dihalogenated Precursor

  • A commercially available dichloropyridine containing a trifluoromethyl group would be the starting material. The reaction would involve the selective nitration of the pyridine ring, followed by reduction to the amine.

Step 2: Introduction of the Hydroxyl Group

  • The remaining chloro or fluoro substituent could be displaced by a hydroxyl group via nucleophilic aromatic substitution using a suitable hydroxide source, such as sodium hydroxide or potassium hydroxide, in a high-boiling polar aprotic solvent like DMSO or DMF at elevated temperatures.

Step 3: Introduction of the Amino Group

  • Alternatively, starting with a dihalogenated precursor, one halogen could be selectively displaced by an amino group using ammonia or a protected amine equivalent. The second halogen would then be substituted by a hydroxyl group. The order of these steps would be critical to manage regioselectivity.

Synthesis_Workflow Start Dihalogenated Trifluoromethylpyridine Step1 Selective Nucleophilic Substitution (e.g., with Ammonia) Start->Step1 Intermediate Amino-halo-trifluoromethylpyridine Step1->Intermediate Step2 Hydroxylation (e.g., with NaOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Hypothetical synthetic workflow for this compound.

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data for this compound is not currently available in the public domain. However, based on its structure, we can predict the key features that would be observed in its NMR, IR, and mass spectra.

  • ¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, likely with observable coupling. The chemical shifts of these protons would be influenced by the electronic effects of the three different substituents. Signals for the amino (-NH₂) and hydroxyl (-OH) protons would also be present, and their chemical shifts could be concentration and solvent-dependent.

  • ¹³C NMR: The spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The IR spectrum would be characterized by stretching vibrations for the O-H (hydroxyl) and N-H (amino) bonds, likely in the range of 3200-3500 cm⁻¹. C-F stretching bands for the trifluoromethyl group would also be prominent, typically in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.11 g/mol ).

Potential Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a key structural motif in a number of active agrochemical and pharmaceutical ingredients.[1] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds.[1]

Medicinal Chemistry

In the context of drug discovery, this compound could serve as a valuable scaffold for the development of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, while the amino and hydroxyl groups can form key hydrogen bond interactions with the target protein. The trifluoromethyl group can provide additional beneficial interactions and improve pharmacokinetic properties.

Furthermore, aminopyridine derivatives have been explored as androgen receptor antagonists.[2] The structural features of this compound make it a candidate for derivatization and evaluation in this therapeutic area.

Signaling_Pathway cluster_0 Potential Kinase Inhibition Molecule This compound (as a scaffold) Kinase Target Kinase Molecule->Kinase Binds to active site ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream

Caption: Conceptual diagram of kinase inhibition by a derivative of the topic compound.

Agrochemicals

Trifluoromethylpyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[1] The unique substitution pattern of this compound could be exploited to develop new crop protection agents with novel modes of action or improved efficacy. The amino and hydroxyl groups offer convenient handles for the synthesis of a library of derivatives for biological screening.

Safety and Handling

Conclusion and Future Outlook

This compound is a promising, yet underexplored, chemical entity. Its unique combination of functional groups suggests significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is anticipated to confer advantageous properties such as enhanced metabolic stability and biological activity.

Future research should focus on the development of a robust and scalable synthesis for this compound. Following this, a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities are warranted. The insights gained from such studies will undoubtedly pave the way for the utilization of this versatile scaffold in various fields of chemical and biological research.

References

  • Hu, L. Y., Lei, H. J., Du, D., Johnson, T. R., Fedij, V., Kostlan, C., ... & Welgus, H. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & medicinal chemistry letters, 17(20), 5693-5697.
  • PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
  • Uneyama, K. (2006). Organofluorine chemistry. John Wiley & Sons.
  • Ishikawa, N. (Ed.). (1981).
  • Filler, R., & Kobayashi, Y. (Eds.). (1982). Biomedicinal aspects of fluorine chemistry. Elsevier.
  • Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Proposed Strategy for a Novel Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

5-Amino-2-(trifluoromethyl)pyridin-4-ol is a halogenated heterocyclic compound with significant potential as a versatile building block in the fields of medicinal chemistry and agrochemical development. The strategic placement of an amino, a hydroxyl, and a trifluoromethyl group on a pyridine scaffold offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of parent molecules. This guide provides a comprehensive, proposed synthetic route to this valuable compound, drawing upon established principles of heterocyclic chemistry and leveraging insights from analogous transformations reported in the scientific literature. While a definitive, single-pot discovery synthesis has not been documented, the following multi-step strategy represents a robust and scientifically grounded approach for its preparation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered on the construction of the pyridine ring, followed by the introduction of the amino functionality. The pyridine-4-ol core can be traced back to a 4H-pyran-4-one intermediate, a common precursor in pyridine synthesis. The amino group can be installed via a nitration-reduction sequence on the formed pyridinol ring. This approach is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding transformations.

retrosynthesis target This compound intermediate1 5-Nitro-2-(trifluoromethyl)pyridin-4-ol target->intermediate1 Reduction intermediate2 2-(Trifluoromethyl)-4H-pyran-4-one intermediate1->intermediate2 Nitration start_materials Trifluoromethylated 1,3-dicarbonyl precursor + Acetoacetic acid derivative intermediate2->start_materials Cyclization

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis: A Step-by-Step Protocol

The proposed forward synthesis is a three-step process commencing with the cyclization of a trifluoromethylated precursor to form a pyranone, followed by its conversion to the corresponding hydroxypyridine, and finally, the introduction of the amino group via nitration and reduction.

forwardsynthesis start Trifluoromethylated 1,3-dicarbonyl precursor step1 Cyclization start->step1 intermediate_pyranone 2-(Trifluoromethyl)-4H-pyran-4-one step1->intermediate_pyranone step2 Reaction with Ammonia Source intermediate_pyranone->step2 intermediate_pyridinol 2-(Trifluoromethyl)pyridin-4-ol step2->intermediate_pyridinol step3 Nitration intermediate_pyridinol->step3 intermediate_nitro 5-Nitro-2-(trifluoromethyl)pyridin-4-ol step3->intermediate_nitro step4 Reduction intermediate_nitro->step4 final_product This compound step4->final_product

Caption: Proposed forward synthesis of this compound.

Step 1: Synthesis of 2-(Trifluoromethyl)-4H-pyran-4-one

The initial step involves the construction of a pyranone ring, a key intermediate. This can be achieved through the reaction of a trifluoromethylated 1,3-dicarbonyl compound, such as ethyl trifluoroacetoacetate, with a suitable C3 synthon, followed by acid-catalyzed cyclization. A similar approach has been documented for the synthesis of substituted 4H-pyran-4-ones[1].

Protocol:

  • To a stirred solution of a strong, non-nucleophilic base, such as potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF), cooled to 0 °C, add a solution of an acetylacetone enol ether.

  • Slowly add ethyl trifluoroacetate to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then treated with a strong acid, such as sulfuric acid, to facilitate cyclization to the desired 2-(trifluoromethyl)-4H-pyran-4-one.

  • Purify the product by flash column chromatography.

Step 2: Conversion to 2-(Trifluoromethyl)pyridin-4-ol

The pyranone intermediate is then converted to the corresponding pyridin-4-ol by reaction with an ammonia source. This transformation is a well-established method for the synthesis of 4-hydroxypyridine derivatives[1].

Protocol:

  • Dissolve the 2-(trifluoromethyl)-4H-pyran-4-one in a suitable solvent, such as ethanol or water.

  • Add an excess of an ammonia source, such as aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for 4 to 8 hours.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Step 3: Synthesis of this compound via Nitration and Reduction

The final step involves the introduction of the amino group at the 5-position of the pyridine ring. This is proposed to be achieved through a two-step sequence of nitration followed by reduction. The hydroxyl group at the 4-position and the trifluoromethyl group at the 2-position are expected to direct the nitration to the 5-position.

Protocol - Nitration:

  • To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add the 2-(trifluoromethyl)pyridin-4-ol.

  • Carefully monitor the temperature, ensuring it does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium hydroxide, until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry to yield 5-nitro-2-(trifluoromethyl)pyridin-4-ol.

Protocol - Reduction:

  • Suspend the 5-nitro-2-(trifluoromethyl)pyridin-4-ol in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by recrystallization or column chromatography.

Data Summary and Characterization

The following table summarizes the proposed synthetic route and the expected intermediates and final product.

StepReactionStarting Material(s)Key ReagentsIntermediate/ProductExpected Yield
1CyclizationAcetylacetone enol ether, Ethyl trifluoroacetatePotassium tert-butoxide, Sulfuric acid2-(Trifluoromethyl)-4H-pyran-4-one60-70%
2Pyridine Formation2-(Trifluoromethyl)-4H-pyran-4-oneAqueous Ammonia2-(Trifluoromethyl)pyridin-4-ol70-80%
3aNitration2-(Trifluoromethyl)pyridin-4-olFuming Nitric Acid, Sulfuric Acid5-Nitro-2-(trifluoromethyl)pyridin-4-ol80-90%
3bReduction5-Nitro-2-(trifluoromethyl)pyridin-4-olH₂, Pd/CThis compound>90%

Characterization: The identity and purity of the synthesized compounds would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms. ¹⁹F NMR would be crucial for confirming the presence and integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl, amino, and nitro groups, at each stage of the synthesis.

Conclusion

This technical guide outlines a scientifically plausible and robust multi-step synthesis for the novel compound this compound. By leveraging established methodologies in heterocyclic chemistry, including pyranone formation and subsequent conversion to a pyridinol, followed by a standard nitration-reduction sequence, this valuable building block can be accessed. The successful synthesis of this compound would provide researchers in the pharmaceutical and agrochemical industries with a new tool for the development of next-generation bioactive molecules. The protocols detailed herein are intended to serve as a strong foundation for the practical discovery and optimization of the synthesis of this promising chemical entity.

References

  • Process for preparing 4-hydroxypyridines. EP2585436B1.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

Sources

A Technical Guide to 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Versatile Fluorinated Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability, increased binding affinity, and modulated basicity.[1][2] This guide provides a comprehensive technical overview of 5-Amino-2-(trifluoromethyl)pyridin-4-ol (CAS No. 1196153-82-8), a highly functionalized building block poised for significant impact in drug discovery and materials science. We will explore its unique physicochemical properties, propose a robust synthetic pathway, and delve into its versatile reactivity. By presenting detailed protocols and field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel, high-value compounds.

Introduction: The Strategic Value of Fluorinated Pyridinols in Medicinal Chemistry

The pyridine ring is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the aromatic system offers a rigid framework for orienting substituents. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a drug candidate's profile by increasing lipophilicity and blocking metabolic oxidation at the site of attachment.[1]

This compound emerges as a particularly compelling building block by integrating three critical pharmacophoric elements onto a single pyridine core:

  • The Trifluoromethyl Group: Provides metabolic stability and modulates electronic properties.

  • The Amino Group: A versatile handle for a wide array of synthetic transformations, including amide bond formation and cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) exploration.

  • The Pyridin-4-ol Moiety: Exists in tautomeric equilibrium with its pyridone form, offering a hydrogen bond donor/acceptor site and a handle for O-alkylation to probe different regions of a binding pocket.

This unique trifecta of functional groups makes this compound a powerful platform for generating diverse chemical libraries and accelerating the development of next-generation therapeutics and functional materials.

Physicochemical and Spectroscopic Characterization

The distinct arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (trifluoromethyl) groups gives this compound a unique set of properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1196153-82-8[3][4]
Molecular Formula C₆H₅F₃N₂O[3]
Molecular Weight 178.11 g/mol [3][4]
Appearance Solid[3]
Synonyms This compound, 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine[3][4]
Purity ≥95%[3]
Spectroscopic Profile (Predicted)

Detailed experimental spectroscopic data for this specific molecule is not widely published. However, based on its structure and data from analogous compounds like 2-Amino-4-(trifluoromethyl)pyridine, a distinct spectroscopic profile can be predicted.[5]

  • ¹H NMR: The spectrum in DMSO-d₆ is expected to show three distinct aromatic proton signals, along with broad signals for the amino (-NH₂) and hydroxyl (-OH) protons. The proton ortho to the -CF₃ group will likely appear most downfield due to deshielding.

  • ¹³C NMR: The carbon atom attached to the -CF₃ group will appear as a quartet due to C-F coupling. The signals for the carbons bearing the amino and hydroxyl groups will be shifted upfield compared to the unsubstituted pyridine.

  • ¹⁹F NMR: A single, sharp singlet is expected around -65 to -70 ppm, characteristic of a pyridine-2-yl trifluoromethyl group.

  • IR Spectroscopy: Key stretches would include N-H and O-H vibrations (broad, ~3200-3500 cm⁻¹), C=C and C=N aromatic stretches (~1500-1650 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[5]

Synthesis of this compound

While multiple routes to trifluoromethylpyridines exist, including halogen exchange and ring construction, a practical approach to this compound involves building the pyridine ring from a suitable trifluoromethyl-containing precursor.[6] The following protocol outlines a plausible synthetic route.

Proposed Synthetic Workflow

Synthetic_Workflow A Ethyl 4,4,4-trifluoroacetoacetate C Enaminone Intermediate A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C F Hydroxypyridine Intermediate C->F Ring Cyclization D Cyanoacetamide D->F E Base (e.g., Piperidine) E->F H This compound F->H Decarboxylative Nitration/Reduction or Hofmann Rearrangement G Hydrolysis (HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Enaminone Intermediate

  • To a stirred solution of Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in anhydrous toluene (5 mL/g), add N,N-Dimethylformamide dimethyl acetal (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

    • Causality: This condensation creates the three-carbon backbone required for the pyridine ring, with the trifluoromethyl group already in place. Toluene is a suitable solvent for this type of condensation.

Step 2: Pyridinone Ring Formation

  • Dissolve the crude enaminone intermediate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol (10 mL/g).

  • Add a catalytic amount of a basic catalyst, such as piperidine or sodium ethoxide (0.1 eq).

  • Reflux the mixture for 8-12 hours. The product is expected to precipitate upon cooling.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 4-hydroxypyridine intermediate.

    • Causality: This is a classic Guareschi-Thorpe pyridine synthesis. Cyanoacetamide provides the nitrogen and the remaining two carbons for the ring. The basic catalyst facilitates the initial Michael addition and subsequent cyclization.

Step 3: Introduction of the Amino Group This step can be approached in several ways, with the Hofmann rearrangement being a common method for converting a carboxamide to an amine.

  • The nitrile group on the pyridinone intermediate is first hydrolyzed to a carboxamide using concentrated sulfuric acid.

  • The resulting carboxamide is then subjected to Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield the final product, this compound.

  • Purify the final product by recrystallization or column chromatography.

Chemical Reactivity and Derivatization Potential

The true value of this building block lies in its orthogonal reactivity, allowing for selective functionalization at its amino and hydroxyl groups.

Reactivity_Pathways Core This compound N_Acyl N-Acylated Product Core->N_Acyl RCOCl, Base N_Alkyl N-Alkylated Product Core->N_Alkyl R-X, Base N_Aryl N-Arylated Product (Buchwald-Hartwig) Core->N_Aryl Ar-Br, Pd Catalyst O_Alkyl O-Alkylated Product Core->O_Alkyl R-X, Strong Base (e.g., NaH) O_Acyl O-Acylated Product Core->O_Acyl RCOCl (under specific conditions)

Caption: Reactivity and derivatization pathways of the core molecule.

N-Functionalization

The amino group at the 5-position serves as a versatile nucleophile. However, its reactivity is attenuated by the strong electron-withdrawing effect of the trifluoromethyl group, making it less nucleophilic than aniline.[7] This requires careful selection of reaction conditions.

  • Amide Coupling: Reaction with acid chlorides or activated carboxylic acids (using coupling agents like HATU or PyBOP) readily forms amides. Stronger coupling agents are often necessary to overcome the reduced nucleophilicity of the amine.[7]

  • N-Alkylation: Can be achieved with alkyl halides in the presence of a base.

  • Buchwald-Hartwig Amination: The amino group can be coupled with aryl halides using a palladium catalyst to form diarylamine structures, which are common in kinase inhibitors.

O-Functionalization

The pyridin-4-ol exists in equilibrium with its 4-pyridone tautomer. The oxygen can be functionalized, typically under more forcing conditions than the nitrogen.

  • O-Alkylation: Reaction with alkyl halides in the presence of a strong base like sodium hydride (NaH) will favor the formation of the O-alkylated ether product. This is a common strategy to introduce side chains that can probe deeper into a protein's binding pocket.

  • O-Acylation: While N-acylation is generally favored, O-acylation can be achieved under specific conditions, potentially with the use of protecting groups on the nitrogen.

Applications in Drug Discovery

The structural features of this compound make it an ideal starting point for synthesizing libraries of compounds targeting various biological targets, particularly protein kinases.[1]

Hypothetical Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors utilize a substituted aminopyridine or aminopyrimidine core to form hydrogen bonds with the "hinge" region of the kinase active site.[8] The scaffold of this compound can be elaborated to generate potent and selective inhibitors.

Application_Workflow Start This compound Step1 Buchwald-Hartwig Coupling with Aryl Halide (Ar-Br) Start->Step1 Intermediate N-Aryl Intermediate Step1->Intermediate Step2 O-Alkylation with Side Chain (R-X) Intermediate->Step2 Final Final Kinase Inhibitor Candidate Step2->Final Screening Biological Screening (Kinase Assays) Final->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization

Caption: Workflow for the synthesis and development of a kinase inhibitor.

In this workflow, the amino group is first arylated via a Buchwald-Hartwig coupling. Subsequently, the hydroxyl group is alkylated to introduce a solubilizing group or a chain designed to interact with a specific sub-pocket of the target kinase. The resulting library of compounds can then be screened for biological activity.

Safety and Handling

While a detailed toxicology profile for this compound is not available, data from the closely related 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2) indicates significant potential hazards. This related compound is fatal if swallowed and causes skin and eye irritation.[9] A case report of industrial exposure described the development of severe toxic encephalopathy and methemoglobinemia after inhalation.[10]

Recommended Safety Precautions:

  • Handling: Use only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. For handling larger quantities, a face shield and appropriate respiratory protection are recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-potential, trifunctional building block that provides medicinal chemists with a powerful tool for innovation. Its combination of a metabolically robust trifluoromethyl group with two orthogonal, versatile synthetic handles (amino and hydroxyl groups) on a privileged pyridine scaffold allows for the rapid generation of novel and diverse molecular architectures. By understanding its synthesis, reactivity, and potential applications, researchers can effectively harness this compound to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL:[Link]
  • Title: Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles Source: PMC - NIH URL:[Link]
  • Title: 5-Amino-2-(trifluoromethyl)pyridine Source: PubChem URL:[Link]
  • Title: Preparation of (trifluoromethyl)
  • Title: Preparation of (trifluoromethyl)
  • Title: Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 Source: PMC - NIH URL:[Link]
  • Title: Preparation of \trifluoromethyl\pyridines Source: European P
  • Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Unlock the Potential of 5-Amino-2-(trifluoromethyl)
  • Title: 5-Amino-2-(trifluoromethyl)pyridine, 98% Source: Fisher Scientific URL:[Link]
  • Title: Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives Source: Arabian Journal of Chemistry URL:[Link]
  • Title: Method for producing 2-amino-4-(trifluoromethyl)
  • Title: Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning Source: PMC - PubMed Central URL:[Link]
  • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: PMC - PubMed Central URL:[Link]

Sources

The Ascendant Role of 5-Amino-2-(trifluoromethyl)pyridin-4-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a privileged heterocyclic scaffold with a bio-potentiating functional group often heralds the emergence of a new class of high-value molecules in medicinal chemistry. This technical guide delves into the core attributes of 5-Amino-2-(trifluoromethyl)pyridin-4-ol , a scaffold poised for significant impact in drug discovery. We will explore its synthetic rationale, key physicochemical characteristics, and burgeoning potential in therapeutic areas, particularly as a kinase inhibitor for oncology. This document serves as an in-depth resource, providing not only theoretical insights but also actionable experimental protocols to empower researchers in harnessing the capabilities of this promising molecular framework.

Introduction: The Strategic Convergence of a Trifluoromethyl Group and a Pyridin-4-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, with its derivatives representing a significant portion of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a sought-after heterocyclic system.[3] The pyridin-4-ol tautomer, in particular, has demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[4]

The strategic incorporation of a trifluoromethyl (-CF3) group can dramatically enhance the therapeutic potential of a molecule.[5][6] This is attributed to its strong electron-withdrawing nature, which can modulate the pKa of nearby functional groups, and its high lipophilicity, which can improve cell membrane permeability.[1] Furthermore, the carbon-fluorine bond's strength confers metabolic stability, prolonging the in vivo half-life of a drug candidate.[7][8]

The subject of this guide, This compound , synergistically combines these advantageous features. The amino group provides a crucial interaction point for biological targets, while the trifluoromethyl group enhances its drug-like properties.[1] This unique combination makes it a compelling scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition.[7][9]

Synthesis and Physicochemical Properties

A key starting material for this synthesis is the commercially available 5-Amino-2-(trifluoromethyl)pyridine .[4][10][11] The introduction of a hydroxyl group at the 4-position of the pyridine ring is the critical transformation. A potential synthetic strategy is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway A 5-Amino-2-(trifluoromethyl)pyridine B 5-Nitro-2-(trifluoromethyl)pyridine A->B Oxidation (e.g., m-CPBA) C 5-Nitro-2-(trifluoromethyl)pyridine N-oxide B->C N-Oxidation (e.g., m-CPBA) D 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine C->D Nucleophilic Hydroxylation (e.g., Ac2O, then hydrolysis) E This compound D->E Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed synthetic route to this compound.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Nitration of 5-Amino-2-(trifluoromethyl)pyridine: The amino group of the starting material would first be protected, for instance, by acetylation. Subsequent nitration at the 5-position would be followed by deprotection to yield 5-Nitro-2-(trifluoromethyl)pyridine.

  • N-Oxidation: The resulting nitro compound would undergo N-oxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 5-Nitro-2-(trifluoromethyl)pyridine N-oxide.

  • Hydroxylation: The N-oxide can then be rearranged to introduce a hydroxyl group at the 4-position. This is often achieved by treatment with acetic anhydride followed by hydrolysis.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group, which can be accomplished using standard conditions such as iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (H2/Pd-C).

Physicochemical Properties

Specific experimental data for this compound is not extensively published. However, we can infer its properties based on the known data for the closely related 5-Amino-2-(trifluoromethyl)pyridine .

Property5-Amino-2-(trifluoromethyl)pyridinePredicted effect of 4-OH group
Molecular Formula C6H5F3N2[10]C6H5F3N2O
Molecular Weight 162.11 g/mol [4][10]178.11 g/mol
Melting Point 39-43 °C[4]Higher due to H-bonding
pKa Lowered basicity due to -CF3[2]Further modulation by -OH
logP High lipophilicity from -CF3[1]Decreased lipophilicity
Solubility Slightly soluble in water[12]Increased aqueous solubility

The introduction of the hydroxyl group is expected to increase the melting point and aqueous solubility due to its ability to participate in hydrogen bonding. The lipophilicity (logP) is anticipated to decrease, which could have a significant impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The this compound scaffold is particularly promising for the development of kinase inhibitors. The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region.[7][9] The trifluoromethyl group can provide additional beneficial interactions within the ATP-binding pocket and enhance metabolic stability.

Potential Kinase Targets

Based on the activity of structurally related compounds, this compound and its derivatives are likely to show inhibitory activity against a range of kinases, including:

  • PI3K/mTOR: A derivative, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, has been identified as a potent pan-class I PI3K/mTOR inhibitor.[7][9][13] The 2-amino group of the pyridine ring was shown to form hydrogen bonds with key aspartate residues in the kinase domain.

  • FLT3/CHK1: 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in acute myeloid leukemia (AML).[5]

  • EGFR: 5-trifluoromethylpyrimidine derivatives have also been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[14]

Structure-Activity Relationship (SAR) Insights

SAR_Insights cluster_0 This compound Scaffold Scaffold Core Scaffold NH2 5-Amino Group Scaffold->NH2 H-bond donor/acceptor for target interaction CF3 2-Trifluoromethyl Group Scaffold->CF3 Enhances lipophilicity and metabolic stability OH 4-Hydroxyl Group Scaffold->OH Modulates solubility and provides additional H-bonding N Pyridine Nitrogen Scaffold->N H-bond acceptor in hinge region

Caption: Key structural features and their roles in biological activity.

For the development of potent and selective kinase inhibitors based on this scaffold, the following SAR principles should be considered:

  • The 5-Amino Group: This group is critical for forming hydrogen bonds with the kinase hinge region. Modifications to this group are generally not well-tolerated, though it can serve as an attachment point for further extensions into solvent-exposed regions of the ATP-binding pocket.

  • The 2-Trifluoromethyl Group: This group contributes to the overall potency and metabolic stability of the molecule. Its electron-withdrawing nature can also influence the basicity of the pyridine nitrogen, potentially reducing off-target effects.[2]

  • The 4-Hydroxyl Group: This group offers a point for further derivatization to explore interactions with other regions of the ATP-binding site. It also provides an opportunity to fine-tune the solubility and pharmacokinetic properties of the compound.

  • Substitutions on the Amino Group: Derivatization of the 5-amino group can lead to compounds that extend into other pockets of the kinase domain, potentially increasing potency and selectivity. For example, acylation of the amino group could lead to interactions with the DFG motif of some kinases.

Experimental Protocols for Evaluation

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound derivatives as potential kinase inhibitors and anticancer agents.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or antiproliferative effects of a compound.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Xenograft Model for Anticancer Efficacy

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a compound using a mouse xenograft model. All animal studies must be conducted in accordance with institutional and national guidelines for the humane treatment of animals.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line for tumor implantation

  • Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Positive control drug (e.g., a standard-of-care chemotherapy agent)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Administer the test compound and controls according to the planned dosing schedule and route of administration.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data to determine the effect of the test compound on tumor growth inhibition.

Experimental_Workflow A Compound Synthesis and Characterization B In Vitro Kinase Inhibition Assay A->B IC50 Determination C Cell-Based Antiproliferative Assay B->C Cellular Potency D In Vivo Xenograft Model C->D In Vivo Efficacy E Lead Optimization D->E SAR and DMPK Analysis

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents, particularly in the field of oncology. Its unique combination of a proven hinge-binding moiety, a metabolically robust and lipophilic trifluoromethyl group, and a versatile hydroxyl group for further chemical exploration provides a rich foundation for medicinal chemists. The insights and protocols presented in this guide are intended to facilitate the exploration of this promising chemical space. Future efforts should focus on the development of efficient and scalable synthetic routes, comprehensive profiling of its physicochemical and ADME properties, and the elucidation of its specific biological targets and mechanisms of action. Through a systematic and data-driven approach, the full therapeutic potential of this compound and its derivatives can be unlocked.

References

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC. (n.d.).
  • 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem. (n.d.).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed. (2022, January 13).
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (n.d.).
  • EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents. (n.d.).
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. (2022, September 29).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC. (2022, January 13).
  • Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025, December 29).
  • Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. (n.d.).
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC. (n.d.).
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed. (2017, September 14).
  • US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.).
  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (n.d.).
  • Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.).

Sources

The Emerging Potential of 5-Amino-2-(trifluoromethyl)pyridin-4-ol in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Research

In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of physicochemical properties that can dramatically enhance the biological activity, metabolic stability, and overall performance of a candidate molecule.[1][2] When appended to a pyridine ring, a privileged heterocycle in agrochemistry, the resulting trifluoromethylpyridine (TFMP) framework offers a fertile ground for the discovery of next-generation herbicides, fungicides, and insecticides.[1][3] This guide focuses on a specific, yet underexplored, TFMP derivative: 5-Amino-2-(trifluoromethyl)pyridin-4-ol . While its direct application in agrochemicals is not yet established in publicly available literature, its structural motifs suggest significant potential. This document serves as a technical primer for researchers, providing a comprehensive overview of its synthesis, physicochemical properties, and, through reasoned analogy to related compounds, its prospective role in the development of innovative crop protection solutions.

Physicochemical Properties: A Profile of a Promising Scaffold

The unique arrangement of the amino, hydroxyl, and trifluoromethyl groups on the pyridine ring of this compound dictates its chemical behavior and potential biological interactions. A thorough understanding of these properties is critical for its application in agrochemical research.

PropertyPredicted Value/CharacteristicRationale and Significance in Agrochemical Design
Molecular Formula C₆H₅F₃N₂OProvides the basis for molecular weight and elemental composition.
Molecular Weight 178.11 g/mol Influences diffusion rates and membrane transport.
Polarity PolarThe presence of hydroxyl and amino groups suggests solubility in polar solvents, which can be advantageous for formulation.[4]
logP (Octanol-Water Partition Coefficient) Low to Moderate (Estimated)The trifluoromethyl group increases lipophilicity, while the hydroxyl and amino groups enhance hydrophilicity.[2] A balanced logP is often sought for optimal uptake and translocation in plants.
pKa (Acid Dissociation Constant) Weakly Acidic/BasicThe pyridinol tautomerism and the amino group confer amphoteric properties. The pKa will influence the molecule's charge state at different physiological pHs, affecting membrane permeability and target binding.
Solubility Soluble in polar organic solvents, slightly soluble in water.Good solubility in organic solvents is beneficial for synthesis and purification, while some degree of water solubility is important for biological activity and environmental fate.[4]

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the acidity of the hydroxyl group and the basicity of the amino group and the pyridine nitrogen.[1] This electronic modulation can be key to fine-tuning the binding affinity of the molecule to its biological target.

Synthesis of this compound: A Patented Pathway

While multiple synthetic routes to trifluoromethylpyridines exist, the synthesis of this compound has been specifically detailed in patent literature, primarily in the context of pharmaceutical intermediates. The most common approach involves the reduction of a nitro-substituted precursor.

Synthetic Workflow Diagram

Synthesis_Workflow A 5-Nitro-2-(trifluoromethyl)pyridin-4-ol B Catalytic Hydrogenation A->B H₂, Pd/C, MeOH C This compound B->C

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

This protocol is adapted from methodologies described in patent literature[4].

Objective: To synthesize this compound via the reduction of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

Materials:

  • 5-Nitro-2-(trifluoromethyl)pyridin-4-ol (starting material)

  • Methanol (MeOH), reagent grade

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a hydrogenation vessel

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: A suitable hydrogenation vessel is charged with 5-Nitro-2-(trifluoromethyl)pyridin-4-ol and methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), 10% Palladium on carbon is carefully added to the solution. The amount of catalyst can vary but is typically in the range of 5-10 mol% relative to the substrate.

  • Inerting and Hydrogenation: The vessel is sealed and the atmosphere is replaced with hydrogen gas. This is typically achieved by evacuating the vessel and backfilling with hydrogen several times. The reaction is then stirred under a positive pressure of hydrogen (e.g., 15 psi) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen. The mixture is then filtered through a pad of Celite to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Agrochemical Applications: A Horizon of Possibilities

While direct agrochemical data for this compound is lacking, a wealth of information on structurally related compounds allows for informed hypotheses regarding its potential applications.

Herbicidal Potential: A Plausible Mode of Action

Many commercial herbicides feature a pyridine or pyridinone core. The structural similarity of this compound to these compounds suggests it could exhibit herbicidal activity. A particularly compelling hypothesis for its mode of action is the inhibition of pyrimidine biosynthesis .

Hypothesized Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A novel class of herbicides has recently been discovered that acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6][7] This inhibition leads to a depletion of essential pyrimidines, ultimately causing cessation of growth and plant death.

Herbicide_MoA cluster_pathway Pyrimidine Biosynthesis Pathway A Precursors B Dihydroorotate A->B C Orotate B->C DHODH D Pyrimidines (UMP, etc.) C->D E Plant Growth D->E Essential for DNA, RNA, and cell growth Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->B Inhibits DHODH

Caption: Hypothesized herbicidal mode of action via DHODH inhibition.

Rationale for this Hypothesis:

  • Structural Analogy: The pyridine core is present in many enzyme inhibitors. The specific substitution pattern of this compound could allow it to fit into the active site of DHODH or an allosteric regulatory site.

  • Need for New Modes of Action: With the rise of herbicide-resistant weeds, there is a critical need for herbicides with novel mechanisms of action.[1] Targeting pyrimidine biosynthesis is a relatively new and promising strategy.

Fungicidal and Insecticidal Potential

The trifluoromethylpyridine scaffold is also a well-established pharmacophore in fungicides and insecticides.

  • Fungicidal Activity: Numerous commercial fungicides, such as fluopyram and fluazinam, contain a trifluoromethylpyridine moiety.[1][3] These compounds often act by disrupting fungal respiration. It is plausible that derivatives of this compound could be developed that exhibit fungicidal properties, potentially by inhibiting succinate dehydrogenase (SDH) or other key enzymes in the fungal respiratory chain.[3]

  • Insecticidal Activity: Several insecticides are also based on the trifluoromethylpyridine structure.[3] These compounds often target the insect nervous system. The amino and hydroxyl groups on this compound provide handles for further chemical modification to optimize activity against insect-specific targets.

Future Research Directions and Experimental Workflows

To validate the agrochemical potential of this compound, a systematic screening and derivatization program is recommended.

Agrochemical Screening Workflow

Screening_Workflow A Synthesis and Purification of This compound B Primary Screening A->B C Herbicidal Assay (e.g., against model weeds like Arabidopsis thaliana, Lemna minor) B->C D Fungicidal Assay (e.g., against key pathogens like Botrytis cinerea, Fusarium graminearum) B->D E Insecticidal Assay (e.g., against aphids, caterpillars) B->E F Hit Identification C->F D->F E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G H Mechanism of Action Studies G->H

Caption: A proposed workflow for agrochemical screening.

Lead Optimization Strategy

Should primary screening reveal promising activity, the amino and hydroxyl groups of this compound serve as excellent points for chemical modification to explore structure-activity relationships (SAR). For example:

  • Acylation or Alkylation of the Amino Group: To probe the steric and electronic requirements of a potential binding pocket.

  • Etherification of the Hydroxyl Group: To modulate lipophilicity and metabolic stability.

  • Further Substitution on the Pyridine Ring: If synthetically feasible, to explore additional interaction points with a target enzyme.

Conclusion: A Call to Exploration

This compound represents a readily accessible chemical scaffold with a high potential for discovery in the agrochemical sector. While its current documented use lies in the pharmaceutical field, the fundamental properties of the trifluoromethylpyridine core, combined with the reactive handles of the amino and hydroxyl groups, make it an intriguing starting point for the development of novel herbicides, fungicides, and insecticides. The hypotheses and experimental frameworks presented in this guide are intended to stimulate further research and unlock the latent potential of this promising molecule for the future of crop protection.

References

  • WO2023118507A2, Compounds and use thereof as hdac6 inhibitors, Google P
  • Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
  • McCauley, J. A., et al. (2023). A Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis.
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
  • (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed. [Link]
  • (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. American Chemical Society. [Link]
  • Solubility of Things. (n.d.). 3-Hydroxypyridine. [Link]
  • WO2018037223A1, Antibiotic compounds, Google P
  • D'hooghe, M., & De Kimpe, N. (2023).
  • (2024). Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. Journal of Agricultural and Food Chemistry. [Link]
  • (2023). Design, Synthesis, and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. PubMed. [Link]
  • (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed. [Link]
  • (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
  • (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
  • (2023). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry. [Link]
  • (2024). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Journal of Agricultural and Food Chemistry. [Link]
  • (2018). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]
  • (2019). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]
  • (2023). Insecticidal activity of selective pyridine derivatives synthesized...
  • (2022). The importance of trifluoromethyl pyridines in crop protection.
  • (2022). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed. [Link]
  • (2017).
  • (2015). Synthesis and Herbicidal Activities of a Series of Di(aminopyrazolyl) Ketone Derivatives.
  • (2024). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. PubMed. [Link]
  • Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
  • Wikipedia. (n.d.). Pyridine. [Link]
  • ResearchGate. (n.d.).
  • MySkinRecipes. (n.d.). 5-Nitro-2-(Trifluoromethyl)Pyridin-4-Amine. [Link]
  • Google Patents. (n.d.).
  • D'hooghe, M., & De Kimpe, N. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
  • Google Patents. (n.d.).
  • Solubility of Things. (n.d.). Pyridine. [Link]
  • Solubility of Things. (n.d.). No common name. [Link]
  • Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). [Link]
  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]
  • (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol, a key building block in the development of novel pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical advice based on established chemical principles.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the amino and hydroxyl groups provide versatile handles for further chemical modifications. This guide details a reliable and well-documented synthetic pathway, starting from a commercially available nitropyridine precursor. The chosen route is based on its efficiency and the prevalence of analogous transformations in the chemical literature.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its immediate precursor is provided in the table below for easy reference.

PropertyThis compound5-Nitro-2-(trifluoromethyl)pyridin-4-ol (Precursor)
CAS Number 1187386-36-5438554-44-0
Molecular Formula C₆H₅F₃N₂OC₆H₃F₃N₂O₃
Molecular Weight 178.11 g/mol 208.09 g/mol
Appearance SolidSolid
Synonyms 3-Amino-6-(trifluoromethyl)pyridin-4-ol-

Synthetic Pathway Overview

The recommended synthetic strategy involves a two-step process starting from the commercially available 4-chloro-5-nitro-2-(trifluoromethyl)pyridine. The first step is a nucleophilic aromatic substitution to replace the chlorine atom with a hydroxyl group, followed by the reduction of the nitro group to an amine. This pathway is advantageous due to the availability of the starting material and the high efficiency of the individual transformations.

Synthesis_Pathway A 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine B 5-Nitro-2-(trifluoromethyl)pyridin-4-ol A->B  Hydrolysis (e.g., NaOH, H₂O/dioxane, heat) C This compound B->C  Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Experimental_Workflow cluster_0 Part 1: Synthesis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol cluster_1 Part 2: Synthesis of this compound A1 Dissolve 4-chloro-5-nitro-2-(trifluoromethyl)pyridine in Dioxane/Water A2 Add NaOH A1->A2 A3 Reflux for 4-6 hours A2->A3 A4 Cool and Acidify with HCl A3->A4 A5 Filter and Wash Precipitate A4->A5 A6 Dry to obtain 5-Nitro-2-(trifluoromethyl)pyridin-4-ol A5->A6 B1 Choose Reduction Method: A) SnCl₂/HCl or B) H₂/Pd-C A6->B1 Proceed to Reduction B2 Perform Reduction Reaction B1->B2 B3 Work-up and Isolation B2->B3 B4 Purification (Chromatography/Recrystallization) B3->B4 B5 Characterize Final Product B4->B5

Application Notes & Protocols for the Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a proposed synthetic pathway for the preparation of 5-Amino-2-(trifluoromethyl)pyridin-4-ol, a molecule of interest for medicinal chemistry and materials science. Trifluoromethyl-substituted aminopyridinols represent a valuable class of heterocyclic compounds, with the trifluoromethyl group often enhancing metabolic stability and binding affinity, and the amino and hydroxyl groups providing key points for further functionalization[1][2]. Due to the absence of a directly published, validated protocol for this specific molecule, this document outlines a rational, multi-step synthetic strategy based on established and analogous chemical transformations reported in peer-reviewed literature. Each step is detailed with a proposed protocol, an explanation of the underlying chemical principles, and necessary safety considerations.

Introduction and Strategic Overview

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical and agrochemical research[3]. The target molecule, this compound, combines three key functional groups on a pyridine scaffold: a hydroxyl group (which may exist in tautomeric equilibrium with its corresponding pyridone form), an amino group, and a trifluoromethyl group. This unique combination makes it a potentially valuable building block for the discovery of novel bioactive agents.

Given the lack of a direct synthetic route in the current literature, a logical and convergent pathway must be designed. The strategy proposed herein involves a three-stage process:

  • Formation of the Core Scaffold: Synthesis of 2-(trifluoromethyl)pyridin-4-ol.

  • Regioselective Functionalization: Nitration at the C5 position, guided by the electronic properties of the existing substituents.

  • Final Transformation: Reduction of the nitro group to the desired primary amine.

This approach leverages a known method for constructing the trifluoromethyl-pyridin-4-ol core and employs standard, high-yielding reactions for subsequent modifications.

Proposed Synthetic Pathway

The overall proposed synthesis is a three-step sequence starting from the construction of a pyranone intermediate, which is then converted to the pyridine core, followed by nitration and reduction.

G cluster_0 Stage 1: Pyridin-4-ol Core Synthesis cluster_1 Stage 2: Regioselective Nitration cluster_2 Stage 3: Nitro Group Reduction A Pyran-4-one Intermediate B 2-(Trifluoromethyl)pyridin-4-ol A->B  Aqueous Ammonia [4] C 5-Nitro-2-(trifluoromethyl)pyridin-4-ol B->C  HNO₃ / H₂SO₄ [21] D This compound (Target Molecule) C->D  H₂, Pd/C

Caption: Proposed three-stage synthetic workflow for this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous reactions and have not been experimentally validated for this specific synthetic sequence. Optimization of reaction conditions (temperature, time, stoichiometry) may be required to achieve desired yields and purity. All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-(Trifluoromethyl)pyridin-4-ol

This protocol is adapted from a known method for converting a 2-trifluoromethyl-4H-pyran-4-one intermediate into the corresponding 4-hydroxypyridine[4]. The pyranone itself can be synthesized from trifluoroacetic acid derivatives and acetoacetone enol ethers.

  • Materials:

    • 2-Trifluoromethyl-4H-pyran-4-one

    • Aqueous ammonia (28-30%)

    • Ethanol

    • Hydrochloric acid (for pH adjustment)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-trifluoromethyl-4H-pyran-4-one (10.0 g, 1 eq) in ethanol (100 mL).

    • To the stirred solution, add aqueous ammonia (28-30%, 5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove ethanol and excess ammonia.

    • Re-dissolve the residue in water (50 mL) and adjust the pH to ~7 using 1M HCl to precipitate the product.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 2-(trifluoromethyl)pyridin-4-ol.

  • Causality and Insights: The mechanism involves a nucleophilic attack by ammonia on the pyranone ring, followed by ring-opening and subsequent intramolecular condensation to form the more stable aromatic pyridine ring system. The use of aqueous ammonia provides both the nitrogen source and the basic conditions to facilitate the transformation[4].

Protocol 2: Synthesis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

This step involves the electrophilic nitration of the pyridine ring. The regioselectivity is controlled by the existing substituents. The hydroxyl group at C4 is a strongly activating ortho-, para-director, while the trifluoromethyl group at C2 is a deactivating meta-director. Both groups direct the incoming electrophile (NO₂⁺) to the C5 position.

  • Materials:

    • 2-(Trifluoromethyl)pyridin-4-ol

    • Sulfuric acid (98%)

    • Nitric acid (70%)

    • Ice/water bath

    • Beaker, magnetic stirrer

  • Procedure:

    • In a 100 mL beaker placed in an ice/water bath, carefully add 2-(trifluoromethyl)pyridin-4-ol (5.0 g, 1 eq) to chilled concentrated sulfuric acid (25 mL) portion-wise, ensuring the temperature remains below 10 °C. Stir until fully dissolved.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the pyridinol over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

    • The solid precipitate is the nitrated product. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the product under vacuum to yield 5-nitro-2-(trifluoromethyl)pyridin-4-ol.

  • Causality and Insights: The use of a strong acid medium (H₂SO₄) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to prevent unwanted side reactions[5].

Protocol 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation and is unlikely to affect the trifluoromethyl or hydroxyl groups.

  • Materials:

    • 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Three-neck flask, gas inlet adapter

  • Procedure:

    • To a 250 mL three-neck flask, add 5-nitro-2-(trifluoromethyl)pyridin-4-ol (4.0 g, 1 eq) and methanol (100 mL).

    • Carefully add 10% Pd/C catalyst (5-10% by weight, e.g., 200-400 mg) to the suspension.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours, signaled by the disappearance of the starting material.

    • Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting solid is the crude this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

  • Causality and Insights: The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to its reduction. Methanol is a common solvent for hydrogenations as it readily dissolves the organic substrate and does not interfere with the catalyst.

Summary of Intermediates and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Role
2-(Trifluoromethyl)pyridin-4-olC₆H₄F₃NO163.10Core Scaffold[6]
5-Nitro-2-(trifluoromethyl)pyridin-4-olC₆H₃F₃N₂O₃208.10Nitrated Intermediate
This compoundC₆H₅F₃N₂O178.11Target Molecule

Safety and Handling

  • General Precautions: All manipulations should be performed in a chemical fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Reagent Hazards:

    • Trifluoromethylated Compounds: Can be irritants and should be handled with care. Their metabolic stability means they can be persistent.

    • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. Handle with extreme care, avoiding contact with skin and eyes. Always add acid to water, not the reverse.

    • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite in the presence of air and solvents. Handle wet or under an inert atmosphere.

    • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources present during hydrogenation.

  • Toxicity: While data for the target molecule is unavailable, related compounds like 5-amino-2-(trifluoromethyl)pyridine are known to be toxic if swallowed or inhaled and can cause skin and eye irritation. Assume all intermediates and the final product are hazardous and handle accordingly.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-(Trifluoromethyl)-4-pyridinol: Synthesis, Properties, and Pharmaceutical Applications.
  • Tyvorskii, V. I., et al. (1997). Synthesis of 2-trifluoromethyl-4H-pyran-4-one. Chemistry of Heterocyclic Compounds, 33, 995. Cited in EP2585436B1 - Process for preparing 4-hydroxypyridines. Google Patents.
  • Google Patents. (2012). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • Priya, H., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(23), 5576.
  • Barmatov, E. V., et al. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. Organic Letters, 13(23), 6148–6151.
  • Fujioka, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158–173.
  • Google Patents. (2012). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8057.
  • ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8200.
  • ResearchGate. (2018). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.
  • The Organic Chemistry Tutor. (2018). Reduction of nitriles. YouTube.
  • Google Patents. (1986). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine.
  • ResearchGate. (2007). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Chornik, B. V., et al. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Chalcogenide Letters, 6(11), 637-641.

Sources

The Trifluoromethyl-Pyridinol Scaffold: Application Notes for the Research and Development of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Amino-2-(trifluoromethyl)pyridin-4-ol Moiety in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity, which can significantly improve a drug candidate's cell permeability and bioavailability.[1] When appended to a pyridine ring, these effects are amplified, creating a privileged scaffold for interacting with a variety of biological targets.[2]

This guide focuses on the experimental applications of This compound , a specific trifluoromethyl-pyridinol derivative. While this exact molecule is a novel entity with limited specific literature, its structural motifs—an aminopyridine core, a trifluoromethyl group, and a hydroxyl group—are present in numerous well-characterized bioactive compounds, particularly kinase inhibitors.[1][3][4] This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, providing detailed protocols and theoretical frameworks for unlocking the potential of this compound. The methodologies described are based on established procedures for analogous structures and are designed to be adapted for the investigation of this compound as a novel chemical entity.

PART 1: Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any experimental program. Based on established pyridinol synthesis methodologies, a plausible route to this compound is proposed.

Proposed Synthetic Pathway

The synthesis of substituted pyridinols often involves cyclocondensation reactions or the modification of pre-existing pyridine rings.[2] A potential route to the target compound could start from a commercially available substituted pyridine, followed by nitration, reduction, and hydroxylation steps.

Synthetic_Pathway start 2-Chloro-5-nitropyridine step1 Trifluoromethylation (e.g., with CF3-source) start->step1 int1 2-Trifluoromethyl-5-nitropyridine step1->int1 step2 Hydroxylation (e.g., SNAr with NaOH) int1->step2 int2 5-Nitro-2-(trifluoromethyl)pyridin-4-ol step2->int2 step3 Reduction (e.g., H2, Pd/C) int2->step3 final This compound step3->final

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol (Hypothetical)

This protocol is a representative example and will require optimization.

  • Step 1: Synthesis of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol.

    • In a sealed pressure vessel, dissolve 2-(Trifluoromethyl)-5-nitropyridine (1.0 eq) in a suitable solvent such as dioxane.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the mixture to 120-150°C for 12-24 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture and neutralize with aqueous HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of this compound.

    • Dissolve the 5-Nitro-2-(trifluoromethyl)pyridin-4-ol intermediate (1.0 eq) in ethanol or methanol.

    • Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product.

PART 2: Application in Kinase Inhibitor Drug Discovery

The aminopyridine scaffold is a well-established "hinge-binding" motif in a vast number of kinase inhibitors. The amino group typically forms crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule extends into the ATP-binding pocket.[1][3] Therefore, a primary application of this compound is as a foundational building block for novel kinase inhibitors.

Relevant Signaling Pathway: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Structurally similar compounds have demonstrated potent inhibition of kinases within this pathway.[1][4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor 5-Amino-2-(trifluoromethyl) pyridin-4-ol Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow: Kinase Inhibitor Screening Cascade

A systematic approach is required to evaluate a novel compound as a kinase inhibitor. The following workflow outlines the key experimental stages.

Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo & Preclinical biochem Biochemical Kinase Assay (e.g., LanthaScreen™) selectivity Kinase Selectivity Profiling (Panel Screen) biochem->selectivity proliferation Cell Proliferation Assay (e.g., MTS/MTT) selectivity->proliferation target_engagement Target Engagement Assay (e.g., Western Blot for p-Akt) proliferation->target_engagement pk Pharmacokinetics (PK) (Mouse/Rat) target_engagement->pk efficacy Xenograft Efficacy Model pk->efficacy

Caption: A typical workflow for evaluating a novel kinase inhibitor candidate.

PART 3: Detailed Experimental Protocols

The following protocols are representative methods for assessing the biological activity of derivatives of this compound.

Protocol 1: In Vitro Biochemical Kinase Assay (PI3Kα)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant PI3Kα enzyme.

  • ATP and substrate (e.g., PIP2).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Test compound (solubilized in DMSO).

  • Assay buffer (HEPES, MgCl2, DTT, BSA).

  • 384-well plates.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the PI3Kα enzyme and substrate.

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM) [Hypothetical]
Derivative API3Kα33
Derivative BPI3Kα150
Staurosporine (Control)Pan-Kinase5
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

Objective: To confirm that the test compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., A2058 melanoma).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compound (solubilized in DMSO).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Seed A2058 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, chemical scaffold. Its inherent properties, derived from the trifluoromethyl and aminopyridinol moieties, make it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors. The protocols and workflows detailed in this guide provide a comprehensive framework for synthesizing, characterizing, and evaluating the biological activity of this compound and its derivatives. By applying these systematic methodologies, researchers can effectively probe the therapeutic potential of this novel chemical space and accelerate the journey from a promising building block to a potential clinical candidate.

References

  • Deng, M., Gao, Y., Wang, P., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry.
  • Ihara, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Elinson, M.N., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank.
  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
  • Ningbo Inno Pharmchem Co., Ltd. (Date not available). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd.
  • Ningbo Inno Pharmchem Co., Ltd. (Date not available). Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd.
  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed.
  • European Patent Office. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
  • Google Patents. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
  • Google Patents. (2011). Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.
  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed.
  • Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. PubMed.
  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central.
  • Harrison, S.T., et al. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.
  • Zakharyan, R.A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Within the realm of medicinal chemistry and drug development, the incorporation of substituted pyridine moieties is a frequently employed strategy to enhance the pharmacological profiles of lead compounds. 5-Amino-2-(trifluoromethyl)pyridin-4-ol is a particularly valuable building block, integrating several key structural features: a nucleophilic amino group, a modifiable hydroxyl group, and an electron-withdrawing trifluoromethyl group. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting strategies to overcome common challenges.

Mechanistic Considerations

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (or triflate) to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Influence of Substituents on this compound

The substituents on the pyridine ring of this compound exert significant electronic and steric effects on its reactivity in Suzuki coupling:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a poor leaving group for direct Suzuki coupling. Therefore, it typically requires activation to a more reactive species, such as a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[7]

  • Amino Group (-NH2): The free amino group can pose challenges by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[8][9][10] The selection of bulky, electron-rich phosphine ligands can mitigate this issue.[10][11]

  • Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group deactivates the aromatic ring, which can influence the rate of oxidative addition if the pyridine ring itself is the electrophilic partner.[3] However, it also imparts desirable properties to the final product.[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the Suzuki coupling of this compound. The first critical step is the activation of the hydroxyl group to a triflate.

Step 1: Activation of the Hydroxyl Group (Triflation)

This protocol details the conversion of the phenolic hydroxyl group of this compound to a triflate, which is a more suitable leaving group for the subsequent Suzuki coupling reaction.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide)

  • Anhydrous Pyridine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.[7]

  • Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C.[7]

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[7]

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-(trifluoromethyl)pyridin-4-yl trifluoromethanesulfonate.[7]

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of the activated triflate with an aryl or heteroaryl boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 5-amino-2-(trifluoromethyl)pyridin-4-yl trifluoromethanesulfonate (from Step 1)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[13]

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[13]

  • Schlenk flask or microwave reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-amino-2-(trifluoromethyl)pyridin-4-yl trifluoromethanesulfonate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[12]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[12]

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the flask via syringe.[12]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[12]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[12]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired coupled product.[12]

Data Presentation

Optimized Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes recommended starting conditions for the coupling of 5-amino-2-(trifluoromethyl)pyridin-4-yl trifluoromethanesulfonate with various arylboronic acids.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Effective for a broad range of substrates.[14]
Ligand SPhos or XPhosBulky, electron-rich ligands that can overcome catalyst inhibition by the amino group.
Base K₃PO₄ or Cs₂CO₃Generally effective for challenging couplings.[14]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/WaterA mixture of an organic solvent and water is common to aid solubility.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.[9]

Visualization of Workflows

Experimental Workflow for Suzuki Coupling

The following diagram illustrates the general workflow for the two-step synthesis of 5-arylated-2-(trifluoromethyl)pyridin-4-ols.

G cluster_0 Step 1: Triflation cluster_1 Step 2: Suzuki Coupling Start This compound Reagents1 Tf2O, Pyridine, DCM, 0 °C to rt Start->Reagents1 Workup1 Quench (NaHCO3) Extraction Drying & Concentration Reagents1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 5-amino-2-(trifluoromethyl)pyridin-4-yl trifluoromethanesulfonate Purification1->Intermediate Reagents2 Arylboronic Acid, Pd Catalyst, Base, Solvent, Heat Intermediate->Reagents2 Workup2 Aqueous Workup Extraction Drying & Concentration Reagents2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product Final Coupled Product Purification2->Product Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition R1-X R1-X R1-X->Oxidative\nAddition R1-Pd(II)Ln-X R1-Pd(II)Ln-X Oxidative\nAddition->R1-Pd(II)Ln-X Transmetalation Transmetalation R1-Pd(II)Ln-X->Transmetalation R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->Transmetalation Base Base Base->Transmetalation R1-Pd(II)Ln-R2 R1-Pd(II)Ln-R2 Transmetalation->R1-Pd(II)Ln-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)Ln-R2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R1-R2 R1-R2 Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst inhibition by the amino group. 3. Poor leaving group ability of the triflate (unlikely but possible).1. Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). [10] 3. Increase reaction temperature or switch to a more active catalyst system.
Significant Side Product Formation (e.g., Homocoupling) 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation.1. Ensure thorough degassing of solvents and use of a robust inert atmosphere. [10] 2. Optimize the base and solvent system. Consider using a boronic acid pinacol ester, which can be more stable. [10]
Protodeboronation of Boronic Acid 1. Presence of water and a strong base. 2. Elevated temperatures.1. Use anhydrous solvents and a milder base if possible. 2. Use a more stable boronic acid derivative like a pinacol ester. [10] 3. Minimize reaction time.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery and materials science. While its functional groups present unique challenges in Suzuki-Miyaura cross-coupling reactions, these can be effectively addressed through a two-step strategy involving activation of the hydroxyl group to a triflate followed by a carefully optimized palladium-catalyzed coupling. By understanding the mechanistic principles and employing robust experimental protocols, researchers can successfully incorporate this important scaffold into their synthetic targets.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(35), 6534-6537. [Link]
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]
  • J. C. (2023).
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1456-1470. [Link]
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • MDPI. (2020).
  • Mery, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(2), 1035-1044. [Link]
  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(52), 32938-32943. [Link]
  • ResearchGate. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
  • ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
  • ResearchGate. (n.d.).
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Yamamoto, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 103-113. [Link]
  • Yamamoto, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Boron Molecular. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]

Sources

The Strategic Role of 5-Amino-2-(trifluoromethyl)pyridin-4-ol in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Pyridinols in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases. The strategic incorporation of fluorine-containing heterocyclic scaffolds has emerged as a powerful tool to enhance the drug-like properties of kinase inhibitors. The trifluoromethyl (-CF3) group, in particular, can significantly improve metabolic stability, binding affinity, and cell permeability. When coupled with a pyridinol core, which can mimic the hinge-binding motif of ATP, these molecules become highly effective at targeting the ATP-binding site of kinases.

This technical guide focuses on the application of 5-Amino-2-(trifluoromethyl)pyridin-4-ol , a versatile and highly valuable building block for the synthesis of a new generation of kinase inhibitors. We will explore its chemical properties, its strategic importance in molecular design, and provide detailed protocols for its utilization in the synthesis of potent kinase inhibitors, with a focus on the PI3K/mTOR signaling pathway.

Physicochemical Properties and Strategic Advantages

The unique arrangement of functional groups in this compound offers several strategic advantages in the design of kinase inhibitors.

PropertyValue (Predicted)Significance in Kinase Inhibitor Synthesis
Molecular Formula C₆H₅F₃N₂OProvides a compact and rigid scaffold.
Molecular Weight 194.11 g/mol A low molecular weight starting material, ideal for fragment-based drug design.
-CF₃ Group Electron-withdrawingEnhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, aiding in cell membrane permeability.
Amino Group (-NH₂) NucleophilicActs as a key reactive handle for building molecular complexity, often involved in forming crucial hydrogen bonds with the kinase hinge region.
Hydroxyl Group (-OH) H-bond donor/acceptorCan participate in key interactions within the kinase active site and provides a potential point for further derivatization to modulate solubility and other properties.
Pyridine Ring Aromatic heterocycleServes as a bioisostere for the purine ring of ATP, enabling competitive inhibition. The nitrogen atom can act as a hydrogen bond acceptor.

Targeting the PI3K/AKT/mTOR Pathway: A Case Study with a Pyridinol-based Inhibitor

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers[1][2]. Dual inhibitors of PI3K and mTOR have shown significant promise in overcoming resistance mechanisms. A notable example of a potent PI3K/mTOR inhibitor built upon a similar scaffold is PQR309 (Bimiralisib) , which is currently in clinical development[1][2]. PQR309 is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine. While not identical to our starting material, its synthesis and mechanism of action provide a valuable blueprint.

The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway and the inhibitory action of a synthesized kinase inhibitor.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Synthesized Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the dual inhibitory action of a synthesized kinase inhibitor.

Experimental Protocols: Synthesis of a Novel Pyridinol-based PI3K/mTOR Inhibitor

The following is a detailed, step-by-step protocol for the synthesis of a hypothetical, yet highly plausible, dual PI3K/mTOR inhibitor starting from this compound. This protocol is adapted from established synthetic routes for similar triazine-based kinase inhibitors[1][2].

Synthetic Workflow Overview

The overall synthetic strategy involves a nucleophilic aromatic substitution to construct the core triazine scaffold, followed by a Suzuki coupling to introduce further diversity and enhance binding affinity.

synthesis_workflow start This compound intermediate1 Intermediate 1: Triazine Adduct start->intermediate1 reagent1 {Cyanuric Chloride} reagent1->intermediate1 intermediate2 Intermediate 2: Dimorpholino-Triazine intermediate1->intermediate2 reagent2 {Morpholine} reagent2->intermediate2 final_product Final Kinase Inhibitor intermediate2->final_product reagent3 {Arylboronic Acid Pinacol Ester} reagent3->final_product Suzuki Coupling purification {Purification & Characterization} final_product->purification

Caption: General synthetic workflow for the preparation of a pyridinol-based kinase inhibitor.

Step 1: Synthesis of 6-((5-amino-4-(trifluoromethyl)pyridin-2-yl)oxy)-4-chloro-1,3,5-triazin-2-amine (Intermediate 1)

This initial step involves the nucleophilic substitution of a chlorine atom on cyanuric chloride with the hydroxyl group of our starting material. The reaction is typically carried out at low temperatures to control selectivity.

Materials:

  • This compound (1.0 eq)

  • Cyanuric chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Round-bottom flask, magnetic stirrer, and cooling bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • In a separate flask, dissolve cyanuric chloride in anhydrous THF and add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield Intermediate 1.

Rationale: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing in the nucleophilic substitution. The low temperature helps to favor the mono-substitution product.

Step 2: Synthesis of the Dimorpholino-Triazine Intermediate (Intermediate 2)

In this step, the remaining chlorine atoms on the triazine ring are displaced by morpholine. This is a common moiety in PI3K inhibitors, contributing to favorable pharmacokinetic properties.

Materials:

  • Intermediate 1 (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add Intermediate 1, potassium carbonate, and anhydrous DMF.

  • Add morpholine to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • A precipitate should form, which can be collected by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain Intermediate 2.

Rationale: The use of a carbonate base and heating drives the reaction to completion. Morpholine is a common building block in medicinal chemistry and is known to improve the solubility and ADME properties of drug candidates.

Step 3: Suzuki Coupling to Synthesize the Final Kinase Inhibitor

The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group. This allows for the exploration of the structure-activity relationship (SAR) by varying the arylboronic acid.

Materials:

  • Intermediate 2 (1.0 eq)

  • Arylboronic acid pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add Intermediate 2, the arylboronic acid pinacol ester, potassium phosphate, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 95-100 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Rationale: The Suzuki coupling is a robust and versatile reaction for forming carbon-carbon bonds. The choice of the palladium catalyst and ligand (SPhos) is critical for achieving high yields and preventing side reactions. The aryl group introduced in this step can be tailored to optimize interactions with the kinase active site.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of novel kinase inhibitors. Its unique combination of a trifluoromethyl group, an amino group, and a hydroxyl group on a pyridine scaffold provides medicinal chemists with a powerful tool to design potent, selective, and metabolically stable drug candidates. The detailed protocols provided herein offer a practical guide for the synthesis of pyridinol-based inhibitors targeting the PI3K/mTOR pathway and can be adapted for the synthesis of inhibitors for other kinase targets. As our understanding of kinase biology continues to grow, the strategic use of such fluorinated heterocyclic intermediates will undoubtedly play a pivotal role in the development of next-generation targeted therapies.

References

  • Deng, M., et al. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 15(2), 535-548.
  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(12), 5293-5312.
  • Jafari, E., et al. (2016). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 15(4), 759-767.
  • Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104.
  • Goldstein, D. M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6872-6876.
  • Khan, I., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega, N/A.
  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(12), 5293-5312.

Sources

Scale-Up Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the kilogram-scale synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl-pyridinol scaffold is of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This guide details a robust and scalable two-step synthetic strategy starting from a commercially available precursor. Emphasis is placed on process safety, reaction parameter optimization, in-process controls (IPCs), and analytical validation. The protocols provided are designed for researchers, chemists, and process engineers in the drug development and fine chemical industries, offering a practical framework for transitioning from laboratory-scale synthesis to pilot-plant production.

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its strong electron-withdrawing nature and high lipophilicity, which can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[2] When attached to a heterocyclic scaffold like pyridine, these properties create high-value building blocks for a new generation of active ingredients.[1]

This compound is one such building block. Its dual functionality—a nucleophilic amino group and a pyridinol core—offers versatile handles for constructing complex molecular architectures. However, the synthesis of such multi-substituted, electron-deficient pyridine rings presents significant challenges, especially during scale-up.[3] Issues such as harsh reaction conditions, low yields, and difficult purifications can hinder the transition from bench to plant.

This application note addresses these challenges by outlining a plausible and scalable synthetic route. The strategy is based on sequential Nucleophilic Aromatic Substitution (SNAr) reactions, a well-understood and industrially viable class of transformations.[4][5] We will provide a detailed, step-by-step protocol, discuss the critical process parameters, and establish a framework for ensuring the safety, quality, and consistency of the final product.

Synthetic Strategy & Mechanistic Considerations

The proposed synthesis is a two-step process starting from the readily available precursor, 4,5-dichloro-2-(trifluoromethyl)pyridine. The strategy leverages the differential reactivity of the chlorine atoms on the electron-deficient pyridine ring.

Overall Synthetic Scheme:

Synthetic_Scheme cluster_0 Step 1: Regioselective Amination cluster_1 Step 2: Hydroxylation SM 4,5-Dichloro-2-(trifluoromethyl)pyridine R1 1. NH₃ (aq.) 2. High Temp/Pressure INT 5-Amino-4-chloro-2-(trifluoromethyl)pyridine R2 1. NaOH, H₂O/Solvent 2. Heat 3. Acidic Work-up FP This compound R1->INT R2->FP

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Amination The first step is a nucleophilic aromatic substitution (SNAr) where one of the chlorine atoms is displaced by ammonia. The pyridine ring is highly activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group.[6] The attack is regioselective, favoring displacement of the chlorine at the 5-position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring when the attack occurs at the ortho or para positions relative to the ring nitrogen.[5] High temperatures and pressures are typically required to drive this reaction to completion on a large scale.[7][8]

Step 2: Hydroxylation The second SNAr reaction displaces the remaining chlorine atom at the 4-position with a hydroxide group. This reaction is generally performed using a strong base like sodium hydroxide in water or a mixed aqueous-organic solvent system.[9] The resulting sodium pyridinolate salt is then neutralized with acid during the work-up to yield the final this compound product.

Process Hazards & Safety Assessment

Scaling up chemical reactions introduces hazards that may not be apparent at the laboratory scale.[10][11] A thorough risk assessment must be conducted before proceeding.[11]

  • High-Pressure Reactions: The amination step is conducted in a sealed, pressure-rated reactor. All equipment must be certified and regularly inspected. A rupture disc and pressure relief valve are mandatory safety features. The reaction should never be filled to more than 75% of the total reactor volume.[11]

  • Corrosive Reagents: Concentrated aqueous ammonia (ammonium hydroxide) and sodium hydroxide are corrosive. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, must be worn.[12] Emergency eyewash stations and safety showers must be readily accessible.

  • Exothermic Potential: Both SNAr reactions can be exothermic. The rate of reagent addition and the reactor temperature must be carefully controlled to prevent a thermal runaway.[11] Adequate cooling capacity is essential.

  • Material Handling: Handling large quantities of powdered reagents and solids requires engineering controls, such as ventilated powder handling enclosures, to minimize inhalation risks.[12] Proper manual handling techniques should be used to avoid physical injury when charging the reactor.

Scale-Up Protocol (1 kg Scale)

This protocol describes a non-validated process for producing approximately 1 kg of the final product. It should be optimized and validated by qualified personnel before implementation in a GMP environment.

Equipment
  • 20 L Glass-lined or Hastelloy pressure reactor with overhead stirrer, temperature probe, pressure gauge, cooling/heating jacket, and pressure relief system.

  • 10 L Glass-lined reactor for work-up and crystallization.

  • Nutsche filter-dryer or centrifuge for solid isolation.

  • Vacuum oven.

  • Calibrated scales and pumps for material transfer.

Reagents & Materials
Compound NameCAS No.MW ( g/mol )Molar Eq.QuantityRole
Step 1: Amination
4,5-Dichloro-2-(trifluoromethyl)pyridine81563-36-8215.991.01.50 kgStarting Material
Ammonium Hydroxide (28% aq.)1336-21-635.0510.08.75 LNucleophile/Solvent
Step 2: Hydroxylation
5-Amino-4-chloro-2-(trifluoromethyl)pyridine-196.561.0 (Theor.)-Intermediate
Sodium Hydroxide1310-73-240.003.00.82 kgNucleophile/Base
Water (Deionized)7732-18-518.02-10.0 LSolvent
Hydrochloric Acid (37% aq.)7647-01-036.46As needed~1.6 LNeutralization
Isopropanol67-63-060.10-5.0 LCrystallization/Wash
Step-by-Step Procedure

Step 1: Synthesis of 5-Amino-4-chloro-2-(trifluoromethyl)pyridine (Intermediate)

  • Reactor Setup: Ensure the 20 L pressure reactor is clean, dry, and has passed all safety checks. Purge the reactor with nitrogen gas.

  • Charging Reagents: Charge the reactor with 4,5-dichloro-2-(trifluoromethyl)pyridine (1.50 kg).

  • Carefully add aqueous ammonium hydroxide (8.75 L) to the reactor.

  • Reaction: Seal the reactor. Begin stirring at 100-150 RPM. Heat the reactor jacket to raise the internal temperature to 140-150 °C. The internal pressure will rise; monitor it closely and ensure it remains within the safe operating limits of the vessel (typically < 20 bar).

  • Monitoring: Hold the reaction at 140-150 °C for 12-18 hours. The reaction progress can be monitored by taking samples (after carefully cooling and depressurizing) and analyzing them via HPLC. The reaction is complete when the starting material is < 2% by area.

  • Cool Down: Once complete, cool the reactor to 20-25 °C. The internal pressure will decrease as the reactor cools.

  • Isolation (Optional): While this protocol proceeds directly to the next step, the intermediate could be isolated by filtration if required.

Step 2: Synthesis of this compound (Final Product)

  • Hydroxylation: To the crude reaction mixture from Step 1, add a solution of sodium hydroxide (0.82 kg) dissolved in deionized water (10.0 L).

  • Reaction: Heat the mixture to 90-100 °C (at atmospheric pressure) and maintain for 6-8 hours, stirring at 100-150 RPM. Monitor the reaction by HPLC until the intermediate is < 2% by area.

  • Cool Down & Neutralization: Cool the reaction mixture to 40-50 °C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to 6.5-7.5. This step is exothermic; monitor the temperature and add the acid at a rate that keeps the internal temperature below 60 °C. The product will begin to precipitate.

  • Crystallization: Once neutralized, cool the slurry slowly to 0-5 °C over 2-3 hours and hold for at least 1 hour to maximize crystal formation.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 2 L) followed by cold isopropanol (1 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is 0.95 - 1.1 kg.

In-Process Controls & Analytical Methods

Rigorous analytical monitoring is crucial for ensuring a controlled and reproducible process.[13]

Workflow start Start: 4,5-Dichloro-2-(trifluoromethyl)pyridine step1 Step 1: Amination (NH₃, 150°C, Pressure) start->step1 ipc1 IPC-1: HPLC (SM < 2%) step1->ipc1 step2 Step 2: Hydroxylation (NaOH, 100°C) ipc1->step2 Proceed if OK ipc2 IPC-2: HPLC (Intermediate < 2%) step2->ipc2 workup Work-up: Acidic Neutralization (pH 6.5-7.5) ipc2->workup Proceed if OK ipc3 IPC-3: pH Check workup->ipc3 cryst Crystallization & Isolation (Cooling, Filtration, Washing) ipc3->cryst Proceed if OK drying Drying (Vacuum Oven, 60°C) cryst->drying final_qc Final QC Analysis drying->final_qc product Final Product: This compound final_qc->product

Caption: Experimental workflow with integrated in-process controls.

AnalysisMethodPurposeAcceptance Criteria
In-Process Controls
Step 1 CompletionHPLCMonitor disappearance of starting materialStarting Material < 2.0% (Area %)
Step 2 CompletionHPLCMonitor disappearance of intermediateIntermediate < 2.0% (Area %)
NeutralizationpH MeterEnsure proper product precipitationpH 6.5 - 7.5
Final Product QC
Purity AssayHPLCQuantify purity of final product≥ 98.5% (Area %)
Identity¹H, ¹³C, ¹⁹F NMRConfirm chemical structureSpectrum conforms to reference
IdentityLC-MSConfirm molecular weightM+H⁺ matches theoretical value
Water ContentKarl Fischer TitrationDetermine residual water≤ 0.5% w/w
Residual SolventsGC-HSQuantify residual isopropanol≤ 3000 ppm

Note on Analytical Methods: HPLC-NMR-MS can be a powerful, directly-coupled technique for the rapid identification of intermediates and byproducts in complex reaction mixtures.[14][15] ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.[16]

Data Summary & Expected Results

ParameterExpected Value
Physical Appearance Off-white to light brown solid
Yield (Overall) 70 - 80%
Purity (HPLC) ≥ 98.5%
¹H NMR (DMSO-d₆) Conforms to structure
¹⁹F NMR (DMSO-d₆) Single peak corresponding to CF₃
Melting Point To be determined

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Amination (Step 1) - Insufficient temperature/pressure.- Leak in the reactor.- Poor quality ammonia solution.- Verify reactor heating and sealing.- Extend reaction time.- Use a fresh, assayed batch of ammonium hydroxide.
Low Yield - Product loss during neutralization (pH out of range).- Incomplete crystallization.- Product solubility in wash solvents.- Ensure precise pH control during work-up.- Increase hold time at low temperature.- Use minimal amounts of ice-cold wash solvents.
High Impurity Profile - Side reactions from excessive heat/time.- Incomplete conversion of intermediate.- Impurities in starting materials.- Re-optimize reaction temperature and time.- Consider a re-crystallization from a suitable solvent system (e.g., Ethanol/Water).[17]- Qualify starting material vendors.
Product is Oily/Gummy - High residual solvent or water.- Presence of impurities disrupting crystallization.- Ensure product is thoroughly dry.- Attempt re-slurry in a non-solvent like heptane to induce crystallization.- Purify via column chromatography (lab scale) to identify problematic impurities.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the scale-up synthesis of this compound. By employing a robust two-step SNAr strategy and integrating rigorous process safety, in-process controls, and analytical oversight, this key intermediate can be produced efficiently and safely at the kilogram scale. The provided framework serves as a valuable resource for process chemists and engineers, enabling the reliable supply of this important building block for further research and development in the pharmaceutical and agrochemical industries.

References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development.
  • Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. (2001). Journal of Agricultural and Food Chemistry.
  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial.
  • Electrochemical primary amination of imidazopyridines with azidotrimethylsilane under mild conditions. (2021). Chemistry – A European Journal.
  • Process for preparing 4-hydroxypyridines. (2011). Google Patents.
  • Process for preparing 4-hydroxypyridines. (2011). Google Patents.
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2015). The Journal of Organic Chemistry.
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2011). Molecules.
  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition.
  • Scale Up Safety. (2023). Stanford Environmental Health & Safety.
  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (2011). ResearchGate.
  • Scale-up Reactions. (2019). University of Illinois Division of Research Safety.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2021). Pharmaceutics.
  • 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling. (2001). Xenobiotica.
  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2020). Molecules.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
  • Directed nucleophilic aromatic substitution reaction. (2021). Chemical Communications.
  • 5-Amino-2-(trifluoromethyl)pyridine. (n.d.). Oakwood Chemical.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science.
  • Amino-trifluoromethylpyridine compound and process for preparing the same. (1987). European Patent Office.
  • Amino-trifluoromethylpyridine compound and process for preparing the same. (1987). Google Patents.
  • Expression, purification, crystallization and preliminary X-ray diffraction crystallographic study of PurH from Escherichia coli. (2009). Acta Crystallographica Section F: Structural Biology and Crystallization Communications.
  • Supporting Information for... (n.d.). The Royal Society of Chemistry.
  • Overexpression, purification, crystallization and crystallographic analysis of CopK of Cupriavidus metallidurans. (2007). Acta Crystallographica Section F: Structural Biology and Crystallization Communications.
  • An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. (2012). Organic Process Research & Development.
  • Purification, crystallization and preliminary X-ray crystallographic analysis of a methanol dehydrogenase from the marine bacterium Methylophaga aminisulfidivorans MPT. (2011). Acta Crystallographica Section F: Structural Biology and Crystallization Communications.

Sources

Application Notes and Protocols for 5-Amino-2-(trifluoromethyl)pyridin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylated Pyridinols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate.[1] When appended to a pyridine scaffold, a privileged heterocycle in numerous bioactive molecules, the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable building blocks for the synthesis of next-generation pharmaceuticals.[1]

The -CF3 group is a powerful electron-withdrawing group with high lipophilicity and metabolic stability.[2] Its introduction into a molecule can profoundly influence key pharmacokinetic and pharmacodynamic parameters, including:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.

  • Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

  • Modulation of pKa: The electron-withdrawing nature of the -CF3 group can alter the basicity of the pyridine nitrogen, influencing solubility and receptor-binding interactions.

  • Improved Target Binding: The unique electronic and steric properties of the -CF3 group can lead to stronger and more selective interactions with the target protein.

This guide focuses on a specific and highly functionalized TFMP derivative: 5-Amino-2-(trifluoromethyl)pyridin-4-ol (CAS 1196153-82-8) . The presence of three distinct functional groups—an amino group, a hydroxyl group, and a trifluoromethyl group—on the pyridine core makes this intermediate a versatile scaffold for the synthesis of complex pharmaceutical agents, particularly in the realm of targeted therapies such as kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 1196153-82-8[3]
Molecular Formula C₆H₅F₃N₂O[3]
Molecular Weight 178.11 g/mol [3]
Appearance Solid[3]
Purity ≥95%[3]
Synonyms This compound, 4-Hydroxy-6-(trifluoromethyl)pyridin-3-amine[3]

Protocol 1: Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridines.[4][5] The following protocol outlines a potential pathway starting from a commercially available precursor.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-(Trifluoromethyl)pyridin-4-ol C 5-Nitro-2-(trifluoromethyl)pyridin-4-ol A->C Reaction B Nitrating Mixture (H₂SO₄/HNO₃) B->C Reagent D 5-Nitro-2-(trifluoromethyl)pyridin-4-ol C->D Intermediate F This compound D->F Reaction E Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) E->F Reagent

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Nitration of 2-(Trifluoromethyl)pyridin-4-ol

  • Rationale: This step introduces a nitro group at the 5-position of the pyridine ring. The hydroxyl group at the 4-position and the trifluoromethyl group at the 2-position are ortho, para-directing and meta-directing, respectively. The nitration is expected to occur at the position most activated and sterically accessible, which is the 5-position.

  • Procedure:

    • To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-(trifluoromethyl)pyridin-4-ol (1.0 eq).

    • Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate, 5-nitro-2-(trifluoromethyl)pyridin-4-ol, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol

  • Rationale: The nitro group is a versatile precursor to an amino group. Catalytic hydrogenation or reduction with a metal in acidic medium are common and effective methods for this transformation.[6]

  • Procedure (using Iron/HCl):

    • In a round-bottom flask, suspend 5-nitro-2-(trifluoromethyl)pyridin-4-ol (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux (typically 70-80 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Adjust the pH of the remaining aqueous solution to ~8-9 with aqueous ammonia.

    • Extract the product into a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application in Pharmaceutical Synthesis: A Scaffold for Kinase Inhibitors

The structural motif of this compound is highly relevant to the synthesis of kinase inhibitors. The amino group serves as a key handle for coupling with other heterocyclic systems, often through reactions that form the core structure of the final active pharmaceutical ingredient (API). For instance, a closely related intermediate, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[7] This highlights the utility of the aminotrifluoromethylpyridine scaffold in targeting this critical signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for drug development.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt P-Ser473 Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Pyridinol-based Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of targeted drugs.

Protocol 2: Representative Synthesis of a Kinase Inhibitor Scaffold

The following protocol describes a Suzuki coupling reaction, a common and powerful method in medicinal chemistry, to illustrate how this compound could be used to synthesize a more complex molecule. This is a representative example of its application.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling A 5-Amino-2-(trifluoromethyl) pyridin-4-ol C 3-Bromo-5-amino-2-(trifluoromethyl) pyridin-4-ol A->C Reaction B N-Bromosuccinimide (NBS) B->C Reagent D Brominated Intermediate C->D Intermediate F Coupled Product (Kinase Inhibitor Core) D->F Reaction E Arylboronic Acid/Ester + Pd Catalyst + Base E->F Reagents

Caption: General workflow for elaborating the intermediate via bromination and Suzuki coupling.

Step-by-Step Methodology

Step 1: Bromination of the Intermediate

  • Rationale: To prepare the intermediate for a cross-coupling reaction, a halogen needs to be introduced onto the pyridine ring. The 3-position is activated by both the amino and hydroxyl groups, making it susceptible to electrophilic bromination.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the brominated intermediate, which may be used directly in the next step or purified by chromatography.

Step 2: Suzuki Coupling

  • Rationale: The Suzuki coupling is a robust method for forming carbon-carbon bonds. Here, it is used to couple the brominated pyridine with an arylboronic acid or ester, creating a biaryl system common in many kinase inhibitors.

  • Procedure:

    • To a reaction vessel, add the brominated intermediate (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor core structure.

Analytical Quality Control Protocols

Robust analytical methods are essential to ensure the purity and identity of pharmaceutical intermediates. The following are standard protocols for the analysis of this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a precise and accurate method for determining the purity of an intermediate and quantifying any impurities. A reverse-phase method is typically suitable for this type of polar aromatic compound.[8][9]

  • Methodology:

    • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40 °C.[8][9]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy is the primary technique for structural elucidation and confirmation of the intermediate's identity.[10]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (deuterated dimethyl sulfoxide), in a 5 mm NMR tube.

    • ¹H NMR:

      • Expected Signals: Protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 6.0-8.5 ppm). The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

    • ¹³C NMR:

      • Expected Signals: Six distinct signals are expected for the six carbon atoms. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

    • ¹⁹F NMR:

      • Expected Signals: A single signal (a singlet, as there are no adjacent fluorine or hydrogen atoms to couple with) is expected for the -CF₃ group, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard.

References

  • Deng, M., Gao, Y., Wang, P., Du, W., Xu, G., Li, J., Zhou, Y., & Liu, T. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1275–1285.
  • Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Ferro, S., & De Luca, L. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14735–14789.
  • PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine.
  • Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. (n.d.). Semantic Scholar.
  • Amino-trifluoromethylpyridine compound and process for preparing the same. (n.d.). European Patent Office.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Chemical reviews, 110(2), 624–655.
  • Anizon, F., et al. (2018). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 23(7), 1583.
  • Gontsarova, S., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(13), 5561–5582.
  • Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office.
  • Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 169–186.
  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
  • Labelle, M., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 741–744.
  • Plaumann, M., et al. (2020). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journal of Organic Chemistry, 16, 210–218.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 53–61.
  • Ates, H., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(3), 241–245.
  • Ates, H., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Request PDF.

Sources

Application Notes and Protocols for 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-(trifluoromethyl)pyridin-4-ol is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its unique molecular architecture, featuring an amino group, a hydroxyl group, and a trifluoromethyl moiety, makes it a valuable building block in the synthesis of novel bioactive compounds. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of parent molecules, making this intermediate a key component in modern drug discovery and development.[1]

These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes the best available safety and handling data from structurally related analogs, including various amino-(trifluoromethyl)pyridines and hydroxypyridines. This approach ensures a cautious and scientifically grounded protocol for researchers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₆H₅F₃N₂O-
Molecular Weight178.11 g/mol -
AppearanceSolid-
Purity≥95%-

Hazard Assessment and Safety Recommendations

A thorough hazard assessment is critical for the safe handling of this compound. Based on data from analogous structures, this compound should be treated as a hazardous substance with the potential for severe health effects.

Synthesized Hazard Profile

The hazard profile for this compound is derived from the known hazards of amino-(trifluoromethyl)pyridines and hydroxypyridines.

  • Acute Toxicity: Structurally similar amino-(trifluoromethyl)pyridines are classified as toxic or fatal if swallowed.[2][3] A case study on the inhalation of 5-amino-2-(trifluoromethyl)pyridine reported severe toxic effects, including methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[1] Therefore, it is crucial to assume a high level of acute toxicity for this compound via all routes of exposure (oral, dermal, and inhalation).

  • Skin and Eye Irritation: Both amino-(trifluoromethyl)pyridines and hydroxypyridines are known to cause skin and serious eye irritation.[2][4][5][6] Direct contact with this compound is likely to cause irritation and should be strictly avoided.

  • Respiratory Sensitization: While not explicitly documented for this compound, some related structures may cause respiratory irritation.[2] Therefore, inhalation of dust particles should be minimized.

Personal Protective Equipment (PPE)

Due to the synthesized high hazard profile, a stringent PPE policy is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential dermal absorption.
Eye Protection Chemical safety goggles and a face shield.To protect the eyes and face from splashes and dust.
Lab Coat A chemically resistant lab coat.To protect the body from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust and potential aerosols.
Engineering Controls

All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[6] An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage ConditionRecommendationJustification
Temperature Store in a cool, dry place.To prevent thermal degradation.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.To protect from moisture and atmospheric contaminants.
Incompatible Materials Avoid strong oxidizing agents and strong acids.Hydroxypyridines can react with these substances.[4]
Security Store in a locked cabinet or a designated secure area.Due to the high acute toxicity.

Experimental Protocols

The following protocols are designed to provide a framework for the safe handling and use of this compound in common laboratory procedures.

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Workflow Diagram:

cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety Tare Balance Tare Balance Prepare Fume Hood->Tare Balance Ready for handling Weigh Compound Weigh Compound Tare Balance->Weigh Compound Accurate measurement Add Solvent Add Solvent Weigh Compound->Add Solvent Transfer carefully Dissolve Compound Dissolve Compound Add Solvent->Dissolve Compound Ensure homogeneity Label and Store Label and Store Dissolve Compound->Label and Store Proper identification

Caption: Workflow for the safe preparation of a stock solution.

Step-by-Step Procedure:

  • Preparation:

    • Don all required PPE as outlined in the "Personal Protective Equipment" table.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.

  • Weighing:

    • Place a clean, dry weighing vessel on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound into the vessel. Avoid creating dust.

  • Dissolution:

    • Transfer the weighed compound to a suitable volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF) and gently swirl to dissolve the compound.

    • Once dissolved, add the remaining solvent to the mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution according to the recommendations in the "Storage and Stability" table.

Protocol 2: Spill and Waste Management

This protocol describes the procedures for managing spills and disposing of waste containing this compound.

Logical Relationship Diagram:

cluster_spill Spill Response cluster_waste Waste Disposal Evacuate Evacuate Notify Notify Evacuate->Notify Immediate action Contain Contain Notify->Contain Safety first Clean-up Clean-up Contain->Clean-up Prevent spread Decontaminate Decontaminate Clean-up->Decontaminate Thorough cleaning Solid Waste Solid Waste Segregate Segregate Solid Waste->Segregate Liquid Waste Liquid Waste Liquid Waste->Segregate Label Label Segregate->Label Dispose Dispose Label->Dispose Follow institutional guidelines

Caption: Logical flow for spill response and waste disposal.

Spill Response:

  • Evacuate: In the event of a significant spill, immediately evacuate the area.

  • Notify: Inform your supervisor and the institutional safety office.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit.

  • Clean-up: Wear appropriate PPE and clean up the spill according to your institution's guidelines for hazardous materials.

  • Decontaminate: Thoroughly decontaminate the spill area.

Waste Disposal:

  • Solid Waste: Dispose of solid waste, including contaminated PPE and weighing paper, in a designated hazardous waste container.

  • Liquid Waste: Dispose of liquid waste, including unused stock solutions, in a designated hazardous waste container.

  • Segregation: Do not mix waste containing this compound with other waste streams unless permitted by your institution's waste management plan.

  • Labeling: Ensure all waste containers are clearly labeled with the contents.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By adhering to the synthesized safety protocols outlined in these application notes, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult your institution's safety guidelines and to perform a risk assessment before beginning any new experimental work with this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
  • PubMed. (2019). 2-Hydroxypyridine N-Oxide is not genotoxic in vivo.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • PubChem. (n.d.). 2-Pyridone.
  • National Center for Biotechnology Information. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning.

Sources

Application Notes & Protocols for the Safe Handling of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: A Note on Methodical Safety Assessment

Part 2: Inferred Hazard Profile and Toxicological Insights

Based on data from close structural analogs, 5-Amino-2-(trifluoromethyl)pyridin-4-ol should be treated as a hazardous substance with significant potential for acute toxicity, irritation, and sensitization. The primary hazards are inferred from compounds like 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2).[1][2][3]

GHS Classification Summary (Inferred)

The following table summarizes the likely GHS classifications. This is a conservative assessment based on available data for isomers and should be treated as the minimum standard for safety.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 2 / 3H300: Fatal if swallowed / H301: Toxic if swallowed💀
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictograms:

  • Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

  • Exclamation Mark (GHS07): Indicates skin/eye irritation, skin sensitization, or respiratory irritation.

Critical Toxicological Concern: Methemoglobinemia and Toxic Encephalopathy

A significant finding in the toxicological literature for the isomer 5-Amino-2-(trifluoromethyl)pyridine highlights a severe and specific systemic hazard. A case report detailed a 35-year-old pharmaceutical laboratory technician who developed methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy after inhaling the compound at work.[4][5] Symptoms appeared rapidly and included dizziness, fatigue, loss of consciousness, and chest tightness.[4][5]

This case authoritatively demonstrates that aromatic amino compounds like this pyridine derivative can be absorbed through the respiratory tract and are systemically toxic.[4][5] The trifluoromethyl group can enhance membrane permeability and metabolic activation, potentially leading to the formation of reactive intermediates that oxidize hemoglobin and cause neurotoxicity. This underscores the absolute necessity of preventing inhalation and skin contact.

Hazard Identification & Control Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of control measures, forming a self-validating safety system.

cluster_ID Hazard Identification cluster_Risk Risk Assessment cluster_Control Control Measures A Review Literature & SDS of Analogs B Identify Key Hazards: - Acute Oral Toxicity (Fatal) - Skin/Eye Irritation - Skin Sensitization - Inhalation Toxicity A->B Leads to C Evaluate Exposure Routes: Inhalation, Dermal, Ingestion B->C Inform D Assess Severity: High (Systemic Toxicity, Potentially Fatal) C->D E Engineering Controls: Chemical Fume Hood D->E Requires F Administrative Controls: SOPs, Training D->F Requires G Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat, Respirator D->G Requires

Caption: Logical workflow from hazard identification to control implementation.

Part 3: Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory to mitigate the risks associated with handling this compound.

Required Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment. The following table provides the minimum required PPE.[6][7][8]

Body PartEquipment SpecificationRationale
Hands Impermeable Chemical-Resistant Gloves (e.g., Nitrile) Prevents dermal absorption and skin irritation. Gloves must be inspected before use and disposed of after handling.[6]
Eyes/Face Chemical Safety Goggles and Face Shield Protects against dust particles, splashes, and aerosols. Standard safety glasses are insufficient.[9][10]
Respiratory NIOSH-approved Respirator with P2/P3 Cartridges Mandatory. Prevents inhalation of fine dust, which can cause systemic toxicity, including methemoglobinemia.[4] Use should be within a chemical fume hood.
Body Impervious Lab Coat or Chemical-Resistant Apron Protects skin and personal clothing from contamination.[6]
Step-by-Step Handling Protocol

This protocol covers the entire workflow from material receipt to disposal.

prep 1. Preparation - Verify fume hood function. - Don all required PPE. - Prepare spill kit. weigh 2. Weighing - Conduct ONLY in a fume hood. - Use anti-static tools. - Minimize dust creation. prep->weigh solubilize 3. Solubilization/Reaction - Add solid to solvent slowly. - Keep container closed when possible. - Maintain constant ventilation. weigh->solubilize cleanup 4. Post-Handling Cleanup - Decontaminate work surfaces. - Wipe down exterior of containers. solubilize->cleanup waste 5. Waste Disposal - Segregate solid & liquid waste. - Label hazardous waste containers clearly. - Follow institutional guidelines. cleanup->waste ppe_remove 6. PPE Removal - Remove gloves using proper technique. - Wash hands thoroughly with soap and water. waste->ppe_remove

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable heterocyclic building block. We will address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

The inherent electronic properties of the trifluoromethylpyridine scaffold—namely the strong electron-withdrawing nature of the CF₃ group and the π-deficient pyridine ring—present unique synthetic hurdles that require careful control of reaction conditions.[1] This guide provides field-proven insights to navigate these challenges effectively.

Section 1: Proposed Synthetic Strategy & Workflow

The synthesis of this compound is not widely documented, necessitating a robust and logical synthetic approach. We propose a two-step sequence starting from a plausible, highly functionalized precursor: 2,4-Dichloro-5-nitropyridine . This route involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction.

Overall Synthetic Workflow

G cluster_0 Step 1: Regioselective Hydroxylation (SNAr) cluster_1 Step 2: Amination (Buchwald-Hartwig or SNAr) Start 2,4-Dichloro-5-(trifluoromethyl)pyridine Intermediate 2-Chloro-5-(trifluoromethyl)pyridin-4-ol Start->Intermediate aq. NaOH or K2CO3 Heat Intermediate2 This compound (Final Product) Intermediate->Intermediate2 1. Pd Catalyst, Ligand, Amine Source OR 2. High-Pressure NH3

Caption: Proposed two-step synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the proposed starting material 2,4-dichloro-5-(trifluoromethyl)pyridine? The chlorine atom at the 4-position (para to the electron-withdrawing trifluoromethyl group) is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This electronic differentiation allows for regioselective functionalization, which is a cornerstone of efficient pyridine chemistry.[2]

Q2: How stable is the trifluoromethyl (CF₃) group during this synthesis? The CF₃ group is generally robust; however, it is not inert. It can be susceptible to hydrolysis to a carboxylic acid (-COOH) under harsh basic or acidic conditions, particularly at elevated temperatures.[3][4][5] The troubleshooting sections below address how to mitigate this risk.

Q3: My final product, this compound, shows poor solubility. How should I handle it? The product is amphoteric; the pyridin-4-ol exists in equilibrium with its 4-pyridone tautomer, and the amino group is basic. This can lead to poor solubility in many common organic solvents. It is slightly soluble in water.[6] For purification, consider techniques like acid/base washes to bring it into the aqueous phase and then precipitate it out by adjusting the pH. For NMR analysis, polar aprotic solvents like DMSO-d₆ are recommended.

Q4: What are the key characterization signals to confirm the final product? Confirmation relies on a combination of spectroscopic methods.

  • ¹H NMR: Expect to see two distinct aromatic protons on the pyridine ring and a broad singlet for the -NH₂ protons. The -OH proton of the pyridinol may be broad or exchange with solvent.

  • ¹⁹F NMR: A sharp singlet around -60 to -65 ppm is characteristic of the CF₃ group.

  • Mass Spec: The molecular ion peak corresponding to the exact mass (C₆H₅F₃N₂O) should be observed.[7]

  • IR Spec: Look for characteristic N-H and O-H stretching bands.

Section 3: Troubleshooting Guide by Synthesis Step

This section addresses specific problems you may encounter during each synthetic transformation.

Step 1: Regioselective Hydroxylation

The goal is the selective replacement of the C4-chloro substituent with a hydroxyl group.

Q: The reaction is sluggish, showing low conversion of the starting material even after prolonged heating. What's wrong? This issue typically points to insufficient activation or suboptimal reaction conditions.

  • Causality: While the C4-position is activated, SNAr on a pyridine ring still requires overcoming a significant activation energy. The choice of base and solvent is critical.

  • Troubleshooting Actions:

    • Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. Monitor by TLC/LCMS to ensure the desired product is forming without significant decomposition.

    • Change Base: If using a mild base like K₂CO₃, consider switching to a stronger, more soluble base like NaOH or KOH. This increases the concentration of the hydroxide nucleophile.

    • Solvent Choice: Ensure you are using a polar, high-boiling solvent (e.g., dioxane, DMF, or water) that can solubilize the reagents and achieve the necessary temperature.

ParameterCondition A (Mild)Condition B (Forced)Rationale
Base K₂CO₃ (3.0 eq)NaOH (3.0 eq)Stronger base increases nucleophilicity.
Solvent Dioxane/H₂O (4:1)H₂O or DMFHigher boiling points and better salt solubility.
Temperature 80-100 °C120-150 °COvercomes activation energy barrier.
Time 12-24 h4-8 hFaster reaction kinetics at higher temperatures.

Q: I'm observing the formation of a significant, dark-colored byproduct, and my desired product yield is low. This often indicates a side reaction is outcompeting the desired hydroxylation, most commonly the hydrolysis of the trifluoromethyl group.

  • Causality: The carbon atom of the CF₃ group is highly electrophilic and can be attacked by strong nucleophiles like hydroxide, especially at high temperatures. This leads to the formation of a carboxylic acid, which can undergo further reactions and polymerization.[3][8]

  • Troubleshooting Actions:

    • Use a Milder Base: Revert to a weaker base like potassium carbonate (K₂CO₃) or even a bicarbonate salt. This reduces the nucleophilic strength of the medium.

    • Lower the Temperature: Operate at the lowest temperature that still allows for reasonable conversion of the starting material.

    • Control Stoichiometry: Use no more than 1.5-2.0 equivalents of the base to minimize the concentration of excess nucleophile available for the side reaction.

G cluster_0 Reaction Conditions cluster_1 Potential Pathways Condition High Temperature + Strong Base (e.g., NaOH) Desired Desired S_NAr at C4 (Hydroxylation) Condition->Desired Leads to Product Side Side Reaction at CF3 (Hydrolysis) Condition->Side Leads to Impurity

Caption: Competing reaction pathways under harsh basic conditions.

Step 2: Amination

This step involves introducing the amino group at the C5 position. A modern approach like Buchwald-Hartwig amination is often preferred for its reliability over high-pressure amination.[9]

Q: My Buchwald-Hartwig amination reaction is failing. I'm recovering the starting material (2-Chloro-5-(trifluoromethyl)pyridin-4-ol). Failure in cross-coupling reactions is common and can usually be traced to the catalyst, base, or reaction setup.

  • Causality: The catalytic cycle of Buchwald-Hartwig amination is sensitive to oxygen and water. The catalyst's active Pd(0) species can be oxidized, or the phosphine ligand can be degraded. The choice of base is also crucial for the deprotonation step.[10]

  • Troubleshooting Actions:

    • Ensure Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenck techniques and ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.

    • Check Reagent Quality: Use a fresh, high-purity palladium precatalyst and ligand. Ensure your base (e.g., NaOt-Bu, LHMDS) is not old or clumped, as this indicates decomposition.

    • Ligand Selection: The pyridinol substrate is electronically complex. A standard ligand may not be optimal. Screen a panel of ligands; electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates.

    • Amine Source: If using a surrogate like benzophenone imine followed by hydrolysis, ensure the imine is of high quality.

Q: The reaction works, but purification is difficult, and I see signs of dehalogenation. This suggests that a competing reductive dehalogenation pathway is occurring or that the product's physical properties are complicating the workup.

  • Causality: Under certain conditions, particularly with palladium catalysts and a hydrogen source (which can be present inadvertently), reductive dehalogenation can compete with C-N bond formation.[11] The amphoteric nature of the product also makes standard extraction difficult.

  • Troubleshooting Actions:

    • Purification Strategy: Avoid standard silica gel chromatography if possible, as the polar product may streak or remain on the column. Instead, after workup, perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent, extract with dilute aq. HCl to protonate the amino group, wash the aqueous layer with ether or EtOAc to remove non-basic impurities, then basify the aqueous layer with NaHCO₃ or dilute NaOH to precipitate the pure product.

    • Minimize Dehalogenation: Ensure there are no adventitious hydrogen sources. If using a boronic acid-based amine source, be aware of potential protodeboronation side reactions. If the problem persists, consider an alternative, non-reductive amination method if available.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol

  • To a solution of 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

  • Upon completion, cool the reaction mixture to room temperature and acidify to pH ~5-6 with 1M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 4.2: Synthesis of this compound (Buchwald-Hartwig Amination) Note: This reaction must be conducted under a strict inert atmosphere.

  • In an oven-dried flask, combine 2-chloro-5-(trifluoromethyl)pyridin-4-ol (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the amine source (e.g., benzophenone imine, 1.2 eq) followed by anhydrous, degassed toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC/LC-MS.

  • Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate. The resulting imine can be hydrolyzed by stirring with 2M HCl at room temperature for 1-2 hours.

  • Isolate the final product using the acid-base extraction procedure described in the troubleshooting section.

Section 5: References
  • Mahler, G., et al. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]

  • Anumula, K. R., & Dhume, S. T. (1998). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]

  • Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Timothy, A. L., et al. (1997). Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents. Available at:

  • Alcaraz, L., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Available at: [Link]

  • Oda, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Oro, L. A., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Available at: [Link]

  • Mahler, G., et al. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. Available at: [Link]

  • Hartwig, J. F., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Oda, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

  • Central Glass Co., Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents. Available at:

  • PubChem. 5-Amino-2-(trifluoromethyl)pyridine. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of "5-Amino-2-(trifluoromethyl)pyridin-4-ol." This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this valuable intermediate. This resource provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to enhance the efficiency and success of your reactions.

Introduction: The Challenge of Synthesizing Trifluoromethylated Pyridinols

This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly improve the metabolic stability, binding affinity, and cell permeability of target molecules.[1][2] However, the unique electronic properties of the trifluoromethyl group, being strongly electron-withdrawing, can present challenges during synthesis, often leading to low yields and the formation of unwanted side products.[3] This guide will address these common issues with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is resulting in a very low yield. What are the most common causes?

A1: Low yields in this synthesis are frequently attributed to several factors:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions such as temperature, pressure, or reaction time.

  • Side Reactions: The presence of the electron-withdrawing trifluoromethyl group can promote the formation of various byproducts.

  • Starting Material Quality: The purity of your starting materials, such as the precursor 2-chloro-5-(trifluoromethyl)pyridine, is crucial. Impurities can interfere with the reaction.

  • Product Degradation: The final product, an aminopyridinol, may be susceptible to degradation under the reaction or workup conditions.

  • Inefficient Purification: Loss of product during isolation and purification steps is a common contributor to low overall yield.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A2: The formation of multi-chlorinated by-products is a common issue in the synthesis of trifluoromethylpyridines.[4] Depending on your specific synthetic route, you may be observing:

  • Over-amination or Di-substitution Products: If your precursor has multiple leaving groups, the amine may substitute more than once.

  • Hydrolysis Products: If water is present, hydrolysis of chloro-substituents can occur, leading to the formation of corresponding pyridinols without the desired amino group.

  • Decomposition Products: The starting materials or the product itself might decompose under harsh reaction conditions (e.g., high temperatures).

Q3: What are the best practices for purifying this compound?

A3: The purification of aminopyridine derivatives can be challenging. Here are some recommended approaches:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is recommended. Due to the polar nature of the amino and hydroxyl groups, a polar stationary phase (like silica gel) with a gradient of polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is typically effective.

  • Ion-Exchange Chromatography: For large-scale purifications or to remove ionic impurities, cation-exchange chromatography can be a highly efficient method.[5]

Q4: Is this compound stable? What are the recommended storage conditions?

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

Troubleshooting Guide: Overcoming Low Yields

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in the synthesis of this compound.

Issue 1: Incomplete Reaction

A common reason for low yield is a reaction that has not proceeded to completion.

dot ```dot graph IncompleteReaction { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield:\nIncomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Verify Starting\nMaterial Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Optimize Reaction\nConditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Increase Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Time [label="Extend Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Evaluate Catalyst/\nReagent Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Reaction\nProgress (TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Completion [label="Reaction Goes to\nCompletion", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Purity; Start -> Conditions; Conditions -> Temp; Conditions -> Time; Conditions -> Catalyst; Purity -> Monitoring; Temp -> Monitoring; Time -> Monitoring; Catalyst -> Monitoring; Monitoring -> Completion; }

Caption: Potential side reaction pathways.

Strategies to Minimize Side Products:

  • Control of Stoichiometry:

    • Action: Use a precise stoichiometry of the aminating agent. An excess can lead to di-substitution if multiple leaving groups are present.

    • Rationale: Limiting the amount of the nucleophile can favor mono-substitution.

  • Anhydrous Conditions:

    • Action: Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: The presence of water can lead to the hydrolysis of halo-substituents, forming unwanted hydroxypyridine byproducts.

  • Temperature Control:

    • Action: While higher temperatures can increase the reaction rate, they can also promote the formation of side products and decomposition. Find the optimal temperature that balances reaction rate and selectivity.

    • Rationale: Many side reactions have higher activation energies than the desired reaction and are therefore favored at elevated temperatures.

Issue 3: Difficulties in Product Isolation and Purification

The physical properties of this compound can make its isolation and purification challenging.

dot

Caption: A general workflow for product purification.

Detailed Purification Protocols:

  • Protocol 1: Recrystallization

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility.

    • Slowly add a co-solvent in which the product is poorly soluble until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

  • Protocol 2: Column Chromatography

    • Choose an appropriate solvent system based on TLC analysis. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Prepare a slurry of silica gel in the non-polar solvent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, and collect the fractions containing the pure product.

Experimental Protocols

Example Protocol: Synthesis of this compound from a Dichloro-precursor

This protocol is a general guideline and may require optimization for your specific starting material.

  • Reaction Setup: In a high-pressure autoclave, combine 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), aqueous ammonia (10 eq, 28% solution), and a hydrophilic ether solvent such as tetrahydrofuran (THF). [7]2. Reaction: Seal the autoclave and heat the mixture to 150 °C with vigorous stirring for 6-12 hours. Monitor the internal pressure.

  • Workup:

    • Cool the autoclave to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ammonia and THF.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the "Difficulties in Product Isolation and Purification" section.

Conclusion

Achieving a high yield in the synthesis of this compound requires careful attention to reaction conditions, starting material purity, and purification techniques. By systematically troubleshooting issues such as incomplete reactions and side product formation, researchers can significantly improve the efficiency of their synthetic efforts. This guide provides a framework for identifying and addressing these challenges, ultimately leading to more successful and reproducible outcomes.

References

  • Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283. [Link]
  • Fujioka, S., & Yamamoto, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 157-165. [Link]
  • Fujioka, S., & Yamamoto, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 157–165. [Link]
  • Google Patents. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Fengchen Group. (n.d.). Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals. [Link]
  • El-Ghanam, A. F. A. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2018(4), M1012. [Link]
  • PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. [Link]
  • Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4861. [Link]
  • Google Patents. (1987).
  • Google Patents. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

Technical Support Center: Purification of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-(trifluoromethyl)pyridin-4-ol is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the aminopyridine scaffold offers multiple points for chemical modification.[1][2] However, the unique combination of a basic amino group, an acidic pyridinol hydroxyl group, and an electron-withdrawing trifluoromethyl substituent presents distinct challenges during purification.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of purifying this valuable intermediate to the high degree of purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Issue 1: Poor Chromatographic Separation (Peak Tailing, Broad Peaks, or Co-elution)

Q: My peaks are tailing significantly on the silica gel column, and I'm struggling to separate my product from a closely eluting impurity. What's causing this and how can I fix it?

A: This is a classic issue when purifying basic compounds like aminopyridines on standard silica gel.[3] There are two primary causes:

  • Analyte-Stationary Phase Interaction: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to peak tailing and, in some cases, irreversible adsorption of the product, which reduces yield.[3][4]

  • Tautomerism: The compound exists in a tautomeric equilibrium between the pyridin-4-ol and the pyridin-4-one forms.[4][5] These two forms have slightly different polarities and can interconvert during chromatography, leading to broadened peaks or the appearance of two closely eluting spots that are difficult to resolve.[4] The equilibrium is sensitive to the solvent environment.[5]

Solutions:

  • Neutralize the Silica Gel: Before running your column, pre-treat the silica gel with a base. A common method is to use a slurry of silica in your chosen eluent system containing a small amount (0.5-1% v/v) of triethylamine (Et₃N) or ammonia. This deactivates the acidic silanol groups, leading to more symmetrical peaks.[4]

  • Modify the Mobile Phase: Add a basic modifier like triethylamine or a few drops of aqueous ammonia directly to your mobile phase (eluent). This competes with your compound for the acidic sites on the silica, improving peak shape.

  • Switch the Stationary Phase: If tailing persists, consider alternative stationary phases. Neutral alumina can be effective for basic compounds. For very challenging separations, reversed-phase (C18) chromatography is an excellent option, as it separates based on hydrophobicity rather than polarity interactions with silanol groups.[3]

Issue 2: Low Product Yield After Column Chromatography

Q: I'm losing a significant amount of my product during column chromatography. My yield is much lower than expected based on the crude NMR. What's happening?

A: Low recovery is typically due to either irreversible adsorption or on-column decomposition.

Possible Causes & Solutions:

  • Irreversible Adsorption: As mentioned in Issue 1, strong interactions with silica can lead to your product permanently sticking to the column.[4]

    • Solution: Neutralizing the silica gel and using a mobile phase modifier (like triethylamine) is the most effective way to prevent this.[4]

  • On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

    • Solution: Besides neutralizing the silica, minimizing the time the compound spends on the column is crucial. Use a slightly more polar solvent system to elute the product faster (aim for an Rf of ~0.25-0.35) and avoid letting the column run dry or sit for extended periods.

  • Improper Solvent Removal: The product may be sensitive to heat.

    • Solution: When evaporating the solvent from your purified fractions, use a rotary evaporator with a water bath temperature below 40°C to prevent thermal decomposition.[4]

Issue 3: The Purified Product is an Oil and Fails to Crystallize

Q: After chromatography, my product is a persistent oil or wax, even after being under high vacuum for hours. How can I induce crystallization?

A: Failure to crystallize is often due to residual solvent or minor impurities that inhibit the formation of a crystal lattice.[4][6]

Solutions:

  • Solvent Screening for Recrystallization: The key is to find a solvent system where the compound is soluble when hot but poorly soluble when cold.

    • Screening Method: In small vials, test various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes, dichloromethane/heptane). Add a small amount of solvent to your oil, heat gently until it dissolves, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

  • Trituration: This technique uses a solvent in which the product is insoluble but the impurities are soluble.

    • Method: Add a non-polar solvent like hexanes or diethyl ether to your oil. Stir or sonicate the mixture vigorously. The product should precipitate as a solid, while the impurities remain in the solvent. Filter to collect the solid product.

  • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to initiate crystal growth.

  • Azeotropic Removal of Water/Solvents: If trace water or high-boiling solvents (like DMSO) are present, dissolve the oil in a suitable solvent like toluene and evaporate it under reduced pressure. Repeat this process 2-3 times to azeotropically remove the contaminants.[7]

Visual Workflow: Troubleshooting Chromatographic Purification

The following diagram outlines a systematic approach to resolving common issues during the column chromatography of this compound.

G start Start Purification: Crude this compound tlc Run TLC Plate in EtOAc/Hexanes start->tlc observe_tlc Observe Spots: Shape & Separation tlc->observe_tlc run_column Run Silica Gel Column observe_tlc->run_column Spots are distinct and Rf is ~0.3 tailing Problem: Streaking or Tailing Spot observe_tlc->tailing Tailing poor_sep Problem: Poor Separation (Low ΔRf) observe_tlc->poor_sep Poor Separation analyze_fractions Analyze Fractions & Combine run_column->analyze_fractions evaporate Evaporate Solvent analyze_fractions->evaporate check_purity Check Purity & Yield evaporate->check_purity success Success: High Purity Product check_purity->success Purity >98% Yield is acceptable low_yield Problem: Low Yield or No Product check_purity->low_yield Low Yield add_base Solution: Add 1% Et3N or NH3 to TLC mobile phase tailing->add_base re_run_tlc Re-run TLC add_base->re_run_tlc re_run_tlc->observe_tlc use_neutral_silica Solution: Use Neutralized Silica and/or a more polar eluent low_yield->use_neutral_silica use_neutral_silica->start Re-run purification change_solvent Solution: Try different solvent system (e.g., DCM/MeOH) poor_sep->change_solvent change_solvent->re_run_tlc

Caption: A logical workflow for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that affect its purification?

A: Three main features dictate its behavior:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid is typically 5-6 for pyridine derivatives), causing interactions with acidic media like silica gel.[3]

  • Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing group.[2] It increases the acidity of the -OH group and decreases the basicity of the pyridine nitrogen compared to non-fluorinated analogs.[5] It also increases the molecule's lipophilicity (hydrophobicity).

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: These groups can act as both hydrogen bond donors and acceptors, increasing the compound's polarity. The -OH group's existence in tautomeric equilibrium with a pyridone form is a critical factor influencing chromatographic behavior.[5]

Q2: How do I choose between column chromatography and recrystallization for purification?

A: They serve different purposes and are often used sequentially.

  • Column Chromatography is best for removing impurities with significantly different polarities from your product (i.e., baseline separation on TLC). It is the primary method for purifying crude reaction mixtures.[8]

  • Recrystallization is an excellent final polishing step to remove trace impurities and obtain a highly pure, crystalline solid. It is most effective when the product is already >90-95% pure.[6][8] Often, the product from chromatography is recrystallized to achieve >99% purity.

Q3: What analytical methods are essential for assessing the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity profile:[8]

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.

  • ¹⁹F NMR: This is invaluable for fluorinated compounds. The trifluoromethyl group gives a sharp singlet. The absence of other signals in the ¹⁹F spectrum is a strong indicator of purity with respect to fluorinated byproducts.[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that confirms the molecular weight of your product and provides a purity percentage based on peak area (e.g., by UV detection at 254 nm).[4][8] It is excellent for detecting non-volatile impurities that may not be visible by other methods.

Q4: Are there any specific safety precautions for handling this compound?

A: Yes. Based on data for the parent compound 5-Amino-2-(trifluoromethyl)pyridine, this class of compounds should be handled with care. It is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[9] Always handle the compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issues of peak tailing and low recovery.

  • Prepare the Slurry: In a beaker, add 1 g of triethylamine (Et₃N) for every 100 g of silica gel. Add the initial mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and make a uniform slurry.

  • Pack the Column: Pour the slurry into the column and allow it to pack under light pressure. Do not let the silica run dry.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. For less soluble material, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product). Dry this silica completely under vacuum until it is a free-flowing powder.

  • Load the Column: Carefully add the dried sample/silica mixture to the top of the packed column, creating a thin, even band.

  • Elute the Column: Begin elution with your starting mobile phase (e.g., 20% EtOAc/Hexanes + 0.5% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Monitor and Collect: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure, keeping the bath temperature below 40°C.[4]

Protocol 2: Recrystallization for Final Polishing
  • Solvent Selection: Based on prior screening, select a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the semi-purified solid/oil in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (Ethyl Acetate) and heat gently (e.g., in a 50°C water bath) with stirring until all the solid dissolves.

  • Induce Crystallization: Slowly add the less soluble solvent (Hexanes) dropwise until the solution becomes faintly cloudy. Add a few more drops of the first solvent to make it clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing final purity.[4][11]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of product in 1 mL of 50:50 acetonitrile/water

Visual Summary: Key Chemical Properties

The tautomeric equilibrium is a central concept in understanding the behavior of 4-pyridinols.

Tautomerism cluster_0 Pyridin-4-ol Form (Aromatic, Less Polar) cluster_1 Pyridin-4-one Form (Non-Aromatic, More Polar) mol1 mol1 struct1 <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>      F FTD>TR><TR><TD>      |/TD>TR><TR><TD> F--CTD>TR><TR><TD>   || \TD>TR><TR><TD>  N==C--C(OH)==C--NH2TD>TR><TR><TD>    /TD>TR><TR><TD>  CHTD>TR>TABLE> struct2 <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>      F FTD>TR><TR><TD>      |/TD>TR><TR><TD> F--CTD>TR><TR><TD>   || \TD>TR><TR><TD> HN--C==C(O)--C==C--NH2TD>TR><TR><TD>    /TD>TR><TR><TD>  CHTD>TR>TABLE> struct1->struct2 Equilibrium (Solvent Dependent)

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

References

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • 5-Amino-2-(trifluoromethyl)pyridine, 98%. Fisher Scientific.
  • What is best method to remove pyridine from a reaction mixture?. ResearchGate.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
  • Troubleshooting common issues in fluorinated pyrimidine synthesis. Benchchem.
  • Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent Office.
  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC). Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.
  • Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.
  • Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. Benchchem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
  • Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
  • 5-Amino-2-(trifluoromethyl)pyridine. PubChem.
  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. NIST WebBook.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
  • 5-Amino-2-(trifluoromethyl)pyridine CAS 106877-33-2. Watson International.
  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate.
  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate.

Sources

Technical Support Center: 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-(trifluoromethyl)pyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of this molecule, stemming from the strongly electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl moieties, make it a valuable synthon. However, these same properties can also lead to specific challenges in its synthesis and subsequent reactions, often manifesting as difficult-to-remove byproducts.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the integrity of your research and the purity of your compounds.

Part 1: Troubleshooting Guide for Synthetic Reactions

This section addresses common issues encountered during the synthesis and use of this compound, with a focus on identifying and mitigating byproduct formation.

Issue 1: Incomplete Reaction or Low Yield in Nucleophilic Substitution Reactions

Q: I am attempting a nucleophilic substitution at the 4-position (e.g., etherification of the hydroxyl group) and observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A: The primary challenge here is the reduced nucleophilicity of the hydroxyl group and the potential for competing side reactions involving the amino group. The potent electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring, making the hydroxyl group less nucleophilic than one might anticipate.[1][2]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Insufficient Base Strength The hydroxyl group requires a sufficiently strong base for deprotonation to form the more nucleophilic alkoxide. Common organic bases like triethylamine may be inadequate.Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure anhydrous conditions as these bases are water-sensitive.
Competing N-Alkylation The amino group, although deactivated, can still compete with the hydroxyl group in alkylation reactions, leading to a mixture of N- and O-alkylated byproducts.Consider using a protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) group. This will prevent N-alkylation and can be readily removed post-reaction.
Low Reaction Temperature The deactivated nature of the substrate may require higher thermal energy to achieve a reasonable reaction rate.Gradually increase the reaction temperature, monitoring for potential decomposition. A temperature range of 60-100 °C is a reasonable starting point for many substitution reactions.[3]

Experimental Protocol: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a base such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected intermediate.

Issue 2: Formation of Halogenated Byproducts

Q: My sample of this compound shows the presence of chlorinated or other halogenated impurities. Where do these come from and how can I remove them?

A: Halogenated impurities are common byproducts from the synthesis of trifluoromethylpyridines. These synthetic routes often start from picoline, which undergoes high-temperature chlorination and fluorination.[1] This can result in the formation of multi-halogenated species that co-elute with the desired product.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Incomplete Halogen Exchange The synthesis of the trifluoromethyl group often involves the reaction of a trichloromethyl group with a fluoride source. Incomplete reaction can leave residual chlorine atoms on the methyl group.While this is an issue with the starting material synthesis, purification by preparative HPLC or careful column chromatography with a shallow gradient may resolve the desired product from these impurities.
Over-halogenation of the Pyridine Ring The high-temperature conditions used in the synthesis of the pyridine core can lead to the introduction of additional halogen atoms on the ring.Recrystallization can be an effective method for removing isomeric impurities. If this fails, derivatization of the amino or hydroxyl group could alter the chromatographic properties sufficiently to allow for separation, followed by deprotection.

Workflow for Identifying and Mitigating Halogenated Byproducts

Caption: Workflow for addressing halogenated impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for the amino and hydroxyl groups on this compound?

Q2: Can I perform Sandmeyer-type reactions on the amino group of this compound?

A2: Yes, Sandmeyer reactions are feasible. However, the electron-deficient nature of the pyridine ring can make the diazonium salt intermediate more susceptible to decomposition. It is crucial to maintain low temperatures (0-5 °C) during the diazotization and subsequent reaction.

Q3: What are the storage recommendations for this compound?

A3: This compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended. Aminophenols can be susceptible to oxidation, which may result in discoloration of the material.

Q4: Are there any known safety concerns with this compound?

A4: While specific toxicological data for this compound is limited, related aminotrifluoromethylpyridines are known to be toxic if inhaled or ingested and can cause skin and eye irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 3: Mechanistic Insights into Byproduct Formation

Understanding the potential reaction pathways that lead to byproducts is key to avoiding them. Below is a diagram illustrating a common side reaction in reactions involving nucleophiles.

Potential Side Reactions in Alkylation

Alkylation_Byproducts cluster_products Products reactant This compound NH₂ OH product_O O-Alkylated Product (Desired) reactant:oh->product_O O-Alkylation product_N N-Alkylated Byproduct reactant:nh2->product_N N-Alkylation electrophile R-X (Alkyl Halide) electrophile->reactant:n electrophile->reactant:s product_di N,O-Dialkylated Byproduct product_O->product_di Further N-Alkylation product_N->product_di Further O-Alkylation

Caption: Competing N- and O-alkylation pathways.

This diagram illustrates that in the presence of an alkylating agent (R-X), both the amino and hydroxyl groups can react, leading to a mixture of products. The desired O-alkylation can be favored by using a strong base to selectively deprotonate the more acidic hydroxyl group, or by protecting the amino group.

By understanding the electronic nature of this compound and anticipating potential side reactions, researchers can develop more robust and efficient synthetic protocols, leading to higher yields and purer products.

References

  • Method for producing 2-amino-4-(trifluoromethyl)pyridine. (n.d.). Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science, 42(3), 101-113.
  • Amino-trifluoromethylpyridine compound and process for preparing the same. (n.d.). Google Patents.
  • Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. (2022). Case Reports in Emergency Medicine, 2022, 9989807.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (2009). Tetrahedron Letters, 50(26), 3344-3346.
  • Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. (2019). Google Patents.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(24), 5765-5768.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2018). Molecules, 23(10), 2577.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1563.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2020). Molecules, 25(21), 5028.
  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (2017). Journal of the American Chemical Society, 139(4), 1555-1562.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper. (2019). Oriental Journal of Chemistry, 35(1).
  • Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (2013). ResearchGate.

Sources

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical structural motif. The unique combination of an aminopyridinol backbone with a trifluoromethyl group presents specific synthetic challenges.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your reaction yields and product purity.

Section 1: Core Synthetic Strategy & Common Challenges

The synthesis of substituted pyridines, particularly those with multiple functional groups like the target scaffold, often involves multi-step sequences. A common and effective approach is the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[2][3] This typically involves a cyclocondensation reaction.

A prevalent challenge in these syntheses is controlling the regioselectivity of the cyclization, which can lead to isomeric impurities that are difficult to separate. Furthermore, the electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, requiring careful optimization of reaction conditions to avoid side reactions or incomplete conversion.[1]

Below is a general workflow diagram illustrating the key stages where yield loss can occur, from starting materials to the final purified product.

G cluster_0 Phase 1: Pre-Reaction cluster_1 Phase 2: Reaction cluster_2 Phase 3: Post-Reaction A Starting Material Quality (Purity, Stability) C Cyclocondensation Reaction A->C B Reagent Stoichiometry B->C D Side Reaction Formation C->D Incorrect Conditions E Product Degradation C->E Thermal Stress F Work-up & Extraction C->F Complete Conversion G Purification (Chromatography, Crystallization) F->G H Final Product (Yield & Purity) G->H

Caption: General workflow for synthesis, highlighting potential areas for yield loss.

Section 2: Frequently Asked Questions (FAQs)

Q1: My starting materials, particularly the trifluoromethyl-containing ketone, seem to be degrading. How can I handle them?

A1: Trifluoromethyl ketones can be sensitive to both strong bases and high temperatures. The presence of the α-trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which can initiate decomposition pathways. Store these reagents in a cool, dark, and dry environment. When setting up the reaction, it is often beneficial to add the base slowly at a reduced temperature (e.g., 0 °C) to control the initial exotherm and minimize degradation.[4]

Q2: What is the best general approach to building the this compound ring system?

A2: While several named reactions exist for pyridine synthesis, a highly effective method for this substitution pattern is a multicomponent reaction involving a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[3] This approach, a variation of the Bohlmann-Rahtz pyridine synthesis, allows for the convergent assembly of the core structure.[5] The key is the controlled condensation with an enamine and a source of ammonia, followed by cyclization and aromatization.

Q3: Can I use palladium-catalyzed cross-coupling reactions to introduce the amino group?

A3: Yes, methods like the Buchwald-Hartwig amination can be very effective for forming C-N bonds on a pre-formed trifluoromethyl-pyridinol ring.[6] This strategy is useful if you start with a halogenated precursor, such as 5-bromo-2-(trifluoromethyl)pyridin-4-ol. The main challenges include catalyst deactivation and ensuring the appropriate choice of ligand and base to achieve high conversion without side reactions.[6] This route may offer milder conditions compared to some cyclocondensation methods.

Section 3: Troubleshooting Guide for Low Yield

This section addresses specific problems encountered during the synthesis and provides a logical framework for troubleshooting.

Troubleshooting_Yield Start Problem: Low Overall Yield Check_Conversion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Conversion Yes_Conversion Yes Check_Conversion->Yes_Conversion Complete No_Conversion No Check_Conversion->No_Conversion Incomplete Check_Byproducts Are there significant byproducts? (Check NMR/LC-MS of crude) Yes_Conversion->Check_Byproducts Troubleshoot_Reaction Optimize Reaction Conditions: - Increase Temperature/Time - Screen Catalysts/Solvents - Check Reagent Quality No_Conversion->Troubleshoot_Reaction Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts No_Byproducts No Check_Byproducts->No_Byproducts Troubleshoot_Selectivity Improve Selectivity: - Lower Temperature - Change Order of Addition - Use a Milder Base Yes_Byproducts->Troubleshoot_Selectivity Troubleshoot_Purification Improve Isolation: - Optimize Work-up pH - Screen Crystallization Solvents - Use Specialized Chromatography No_Byproducts->Troubleshoot_Purification Product lost during work-up?

Caption: A decision tree for troubleshooting low yield in your synthesis.

Problem 1: Incomplete Reaction / Low Conversion
  • Issue: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Probable Causes & Solutions:

    • Suboptimal Reaction Temperature: The activation energy for the cyclization or aromatization step may not be met.

      • Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress.[6] Be cautious, as excessive heat can cause degradation.[7] For highly exothermic reactions, ensure efficient cooling is in place during reagent addition before heating.[4]

    • Insufficient Reaction Time: Complex multi-step reactions may require longer times to reach completion.

      • Solution: Run a time-course study, taking aliquots every 4-6 hours to determine the point at which the reaction stalls.

    • Catalyst Deactivation or Inappropriate Choice: If using a catalyst (e.g., for amination or dehalogenation), it may be poisoned by impurities or may not be active enough.

      • Solution: Use fresh, high-purity catalyst. For reactions like Buchwald-Hartwig, consider screening different phosphine ligands, as they can dramatically impact efficiency.[6]

Problem 2: Formation of Multiple Products (Isomers/Byproducts)
  • Issue: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS with the same mass as the desired product, suggesting isomer formation.

  • Probable Causes & Solutions:

    • Lack of Regioselectivity: In multicomponent reactions, incorrect order of reagent addition or suboptimal conditions can lead to the formation of undesired regioisomers.[5]

      • Solution: Control the initial condensation step. It is often beneficial to pre-form an enamine or Knoevenagel adduct before the final cyclization.[5] Running the reaction at a lower temperature can also favor the thermodynamically more stable product.

    • Side Reactions: The starting materials or product may be participating in undesired side reactions, such as self-condensation or polymerization.

      • Solution: Run the reaction at a lower concentration (higher dilution) to disfavor intermolecular side reactions.[4] Ensure that the atmosphere is inert (Nitrogen or Argon) if any intermediates are sensitive to oxygen.

Problem 3: Product Loss During Work-up and Purification
  • Issue: The reaction appears clean with high conversion, but the isolated yield is low.

  • Probable Causes & Solutions:

    • Incorrect pH during Extraction: The target molecule has both an acidic phenol group and a basic amino group, making it amphoteric. Its solubility in aqueous and organic layers will be highly pH-dependent.

      • Solution: Carefully adjust the pH of the aqueous layer during work-up. To extract the product into an organic solvent, the aqueous phase should be neutralized to a pH where the compound is least water-soluble (its isoelectric point). Conversely, acid-base extraction can be used for purification: an acidic wash will protonate the pyridine nitrogen, pulling it into the aqueous layer away from non-basic impurities.[4]

    • Difficulty with Chromatography: The basicity of the pyridine nitrogen can cause significant tailing on standard silica gel.[4]

      • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to suppress interactions with acidic silanol groups on the silica surface.[4] Alternatively, consider using alumina or a different stationary phase.

    • Poor Crystallization: The product may be an oil or may co-crystallize with impurities.

      • Solution: Screen a wide range of solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol). If the product is an oil, try converting it to a salt (e.g., hydrochloride salt) which is often more crystalline.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Cyclocondensation

This protocol provides a starting point for the synthesis of the pyridin-4-ol ring via a multicomponent reaction.

  • Enamine Formation (Optional Pre-reaction): In a round-bottom flask under an inert atmosphere, dissolve your β-ketoester or equivalent (1.0 eq) and an amine source (e.g., ammonium acetate, 2.5 eq) in anhydrous ethanol.

  • Addition of CF3 Building Block: Cool the mixture to 0 °C. Slowly add (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[8]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as determined by your troubleshooting analysis.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to separate the basic pyridine product from non-basic impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a ~10g scale). The product will move to the aqueous layer.

  • Separation: Separate the layers and save the aqueous layer. The organic layer contains non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid NaHCO3) with stirring until the pH is > 8. The product should precipitate or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (3 x 50 mL).

  • Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Parameter Condition A (Standard) Condition B (Optimized) Rationale for Improvement
Base TriethylamineDBUDBU is a stronger, non-nucleophilic base that can better facilitate deprotonation steps.
Solvent EthanolToluene or DioxaneHigher boiling points allow for increased reaction temperatures, potentially improving conversion rates.[6]
Purification Standard Silica GelSilica Gel w/ 1% Et₃NThe basic additive deactivates acidic sites on the silica, preventing peak tailing and improving separation.[4]
Work-up Water Wash OnlyAcid-Base ExtractionSpecifically isolates the basic product from neutral or acidic impurities, significantly increasing purity.[4]

References

  • Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Troubleshooting common issues in pyridine synthesis.
  • Optimizing Chemical Synthesis with 4-Trifluoromethylpyridine: A Supplier's Insights.
  • Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis.
  • Pyridine Synthesis: Cliff Notes.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)

Sources

Technical Support Center: 5-Amino-2-(trifluoromethyl)pyridin-4-ol Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Amino-2-(trifluoromethyl)pyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. As a substituted aminopyridine, this compound is a key building block in the development of novel pharmaceutical and agrochemical agents, largely due to the influence of the trifluoromethyl group on metabolic stability and biological activity.[1][2]

However, the unique electronic properties conferred by the amino, hydroxyl, and trifluoromethyl groups on the pyridine ring also present specific stability challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these issues, ensuring the integrity of your experiments and the quality of your results. The information herein is synthesized from safety and handling data for structurally related compounds and is grounded in established principles of organic chemistry, as specific stability data for this exact isomer is limited.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

The primary goal for long-term storage is to mitigate exposure to atmospheric oxygen, moisture, and light, which can initiate oxidative degradation pathways. The presence of both an amino and a hydroxyl group on the electron-deficient pyridine ring makes the compound particularly susceptible.

  • Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen. This is the most critical factor in preventing oxidative discoloration.

  • Temperature: Store in a cool environment. For long-term storage (months to years), -20°C is recommended. For short-term (weeks), 2-8°C is acceptable.

  • Light: Keep in an amber glass vial or a container completely protected from light.

  • Container: Use a tightly sealed container to prevent moisture ingress.[3][4][5]

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Reduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents air oxidation, a primary cause of discoloration.
Light Protect from Light (Amber Vial)Prevents photo-degradation.
Container Tightly Sealed Glass VialPrevents exposure to moisture and air.[4]
Q2: My solid material has turned from off-white to a tan or brownish color. What happened, and is it still usable?

This is a common observation with aromatic amines and phenols. The discoloration is almost certainly due to oxidation, forming highly conjugated, colored impurities.

  • Causality: The amino group (-NH2) is susceptible to oxidation, forming nitroso, nitro, or polymeric species. This process is often accelerated by exposure to air and light.

  • Usability: The material may still be suitable for some applications, but its purity is compromised. For reactions sensitive to impurities or for generating material for biological testing, the compound should be repurified. It is highly recommended to perform a purity check via LC-MS or TLC to quantify the level of degradation before use.

Q3: What common reagents and conditions should I avoid when working with this compound?

Based on the functional groups present, certain incompatibilities should be noted to prevent violent reactions or complete degradation of the material.

  • Strong Oxidizing Agents: Reagents like potassium permanganate, hydrogen peroxide, or nitric acid will readily oxidize the aminopyridinol ring, leading to decomposition.[3][6]

  • Strong Acids: While the pyridine nitrogen is basic, strong acids can lead to protonation and potentially undesirable side reactions, especially at elevated temperatures.[6]

  • Excess Heat: Thermal decomposition can occur at high temperatures, potentially releasing toxic gases such as hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[3][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during experimental work.

Issue 1: Rapid Discoloration of the Compound in Solution
  • Symptom: Upon dissolving the solid in a solvent (especially protic solvents like methanol or DMSO), the initially colorless or pale-yellow solution rapidly turns yellow, brown, or even black.

  • Underlying Mechanism: This is a classic sign of rapid air oxidation in the solution phase. Solubilizing the compound increases molecular mobility and exposure to dissolved oxygen, accelerating the degradation process that is much slower in the solid state. The electron-donating amino and hydroxyl groups increase the electron density of the pyridine ring, making it more susceptible to oxidation.

  • Troubleshooting & Mitigation Protocol:

    • Solvent Preparation: Always use high-purity, anhydrous solvents. Crucially, de-gas the solvent immediately before use by sparging with argon or nitrogen for 15-20 minutes.

    • Inert Atmosphere: Perform all manipulations, including weighing and dissolution, under an inert atmosphere. A glovebox is ideal, but a Schlenk line or even a nitrogen-filled glove bag can be effective.

    • Fresh Solutions: Prepare solutions immediately before they are needed for a reaction. Do not store stock solutions for extended periods unless rigorously protected from air and light at low temperatures (-20°C or -80°C).

    • Antioxidant Additives: For applications where it will not interfere with downstream processes, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can sometimes inhibit radical-mediated oxidation. This should be validated on a small scale first.

Issue 2: Low Yields and Multiple Byproducts in Nucleophilic Substitution Reactions
  • Symptom: When using this compound as a nucleophile (e.g., in an acylation, alkylation, or coupling reaction), you observe low conversion of starting material and the formation of numerous unidentified spots on TLC or peaks in LC-MS.

  • Underlying Mechanism: The molecule has multiple nucleophilic sites (the amino group, the hydroxyl group, and the pyridine nitrogen). Without proper control, competitive reactions can occur. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), potentially leading to decomposition or oligomerization under certain conditions, especially with strong bases or high heat.[2]

  • Troubleshooting & Mitigation Protocol:

    • Protecting Group Strategy: The most robust solution is to use protecting groups to ensure regioselectivity.

      • The amino group can be protected as a carbamate (Boc, Cbz) or an amide.

      • The hydroxyl group can be protected as an ether (e.g., TBDMS, MOM).

    • Reaction Condition Optimization: If a protecting group strategy is not desired, carefully screen reaction conditions.

      • Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) instead of stronger, more nucleophilic bases (e.g., NaH, LDA).

      • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C or even -78°C and slowly warm if necessary.

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.

Visualized Workflows and Protocols

Diagram 1: Troubleshooting Decision Tree

G start Start: Observe Issue with Compound issue_solid Solid material is discolored? start->issue_solid issue_solution Solution darkens rapidly? start->issue_solution issue_reaction Low yield or many byproducts? start->issue_reaction action_purity Action: 1. Check purity (TLC/LC-MS). 2. Repurify if needed (column chromatography or recrystallization). issue_solid->action_purity Yes action_storage Preventative Action: Store under inert gas, protected from light at -20°C. issue_solid->action_storage No, but want to prevent action_inert Action: 1. Use de-gassed solvents. 2. Work under N2 or Ar. 3. Prepare solutions fresh. issue_solution->action_inert Yes action_optimize Action: 1. Consider protecting groups. 2. Screen milder bases & lower temps. 3. Monitor reaction closely. issue_reaction->action_optimize Yes

Caption: Troubleshooting workflow for stability issues.

Protocol 1: Standard Procedure for Handling and Preparing a Stock Solution

This protocol is designed to minimize degradation during routine lab use.

  • Preparation: Allow the sealed container of this compound to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Transfer the vial to a glovebox or use a nitrogen-purged glove bag for weighing.

  • Weighing: Quickly weigh the desired amount of solid into a clean, dry, tared vial.

  • Solvent Addition: Add de-gassed, anhydrous solvent via a syringe through a septum cap.

  • Dissolution: Gently agitate or sonicate until the solid is fully dissolved.

  • Storage: If the solution is to be stored, flush the headspace of the vial with argon or nitrogen, seal tightly with a septum cap, and wrap with parafilm. Store in a freezer (-20°C) and protect from light.

Diagram 2: Recommended Handling Workflow

G cluster_prep Preparation cluster_use Usage cluster_store Storage p1 Equilibrate vial to Room Temp p2 Transfer to Inert Atmosphere p1->p2 u1 Weigh Solid p2->u1 u2 Add De-gassed Solvent u1->u2 u3 Dissolve u2->u3 s1 Flush Headspace with Inert Gas u3->s1 If storing s2 Seal Tightly s1->s2 s3 Store at -20°C in Dark s2->s3

Caption: Step-by-step workflow for preparing solutions.

References

  • Jubilant Ingrevia. (n.d.).
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
  • Synquest Labs. (2019). 2-Amino-5-(trifluoromethyl)
  • Apollo Scientific. (n.d.). 4-Amino-3-(trifluoromethyl)
  • Spadbeck. (n.d.). Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals.
  • Umemoto, T., & Nagayoshi, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168–183.
  • Ishii, Y., & Umemoto, T. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine.
  • Li, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. International Journal of Environmental Research and Public Health, 19(21), 14115.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. PubChem Compound Database.

Sources

Technical Support Center: Investigating the Degradation Pathways of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-(trifluoromethyl)pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to troubleshoot common issues encountered during its handling and analysis. This guide synthesizes established principles of pyridine chemistry with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolytic, oxidative, and photolytic degradation. The molecule's structure, featuring a pyridin-4-ol core, an amino group, and a trifluoromethyl group, dictates its reactivity.

  • Tautomerism: Like other pyridin-4-ol compounds, this compound can exist in a tautomeric equilibrium with its keto form, 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one. This equilibrium can be influenced by the solvent and pH, potentially affecting analytical results and reactivity.[1]

  • Hydrolytic Degradation: Pyridin-4-ol derivatives are known to be susceptible to hydrolysis, with stability being highly pH-dependent. They are generally more labile in acidic and alkaline conditions compared to a neutral medium.[1][2]

  • Oxidative Degradation: The electron-rich amino group on the pyridine ring is a potential site for oxidation.[3][4] Metabolic oxidation of similar aminopyridine compounds has been shown to lead to reactive metabolites, a consideration for in-vivo applications.[5]

  • Photodegradation: The pyridine ring system can absorb UV radiation, making the compound potentially susceptible to photodegradation, especially with prolonged exposure to light.[2]

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can predict the most probable degradation pathways based on the chemistry of related pyridine derivatives. Forced degradation studies are essential to confirm these pathways.[6][7]

  • Acid/Base Hydrolysis: Extreme pH conditions can lead to the decomposition of the pyridine ring. In strongly acidic or basic solutions, hydrolysis may lead to ring-opening products.

  • Oxidation: Oxidative stress, for instance from hydrogen peroxide, could lead to the formation of N-oxides from the pyridine ring nitrogen or the amino group. Further oxidation could result in the formation of hydroxylated species or even ring cleavage.[8]

  • Photodegradation: Exposure to UV light could induce dimerization, rearrangement, or the formation of photo-adducts with solvent molecules. The presence of the trifluoromethyl group might also influence the photolytic stability.[2]

Below is a conceptual visualization of the potential degradation initiation points.

Degradation Initiation Potential Degradation Pathways of this compound cluster_compound This compound cluster_stressors Stress Conditions Compound This compound Acid Acidic Hydrolysis (e.g., HCl) Compound->Acid Ring Instability Base Basic Hydrolysis (e.g., NaOH) Compound->Base Ring Instability Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Amino Group Oxidation, N-Oxide Formation Light Photodegradation (UV/Vis Light) Compound->Light Photoreactions Forced Degradation Workflow Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze End End: Characterize Degradants Analyze->End

Sources

Technical Support Center: Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoromethylpyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development and agrochemicals. Here, we address common challenges and side reactions encountered during the synthesis of these valuable compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed breakdown of common issues, their root causes, and actionable troubleshooting protocols.

Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation

Problem: My direct C-H trifluoromethylation of a pyridine derivative is producing a mixture of 2-, 3-, and 4-trifluoromethylated isomers, making purification difficult and lowering the yield of the desired product.

Causality: Direct C-H trifluoromethylation, especially via radical pathways, often suffers from low regioselectivity.[1] The trifluoromethyl radical is highly reactive and can attack multiple positions on the pyridine ring. The inherent electronic properties of the pyridine ring and any existing substituents will influence the distribution of isomers, but a mixture is a common outcome.[2]

Troubleshooting Protocol:

  • Solvent System Optimization: The choice of solvent can significantly influence the regioselectivity of radical trifluoromethylation. Preliminary studies have shown that switching from a dichloromethane/water system to a dimethylsulfoxide (DMSO)/water system can reverse the selectivity between the C-2 and C-3 positions for some substrates.[2]

    • Action: Systematically screen a range of solvents with varying polarities and coordinating abilities (e.g., acetonitrile, DMF, 1,4-dioxane) to identify the optimal system for your specific substrate.

  • Substrate Activation Strategy: For nucleophilic trifluoromethylation, activating the pyridine ring can dramatically improve regioselectivity.

    • Action: Employ an N-activation strategy, such as the formation of an N-methylpyridinium salt. This can direct the trifluoromethylation to a specific position with high selectivity.[1]

  • Directed C-H Functionalization: If applicable to your substrate, consider introducing a directing group to guide the trifluoromethylation to a specific C-H bond.

Visualizing the Problem: Regioselectivity in Radical Trifluoromethylation

G Regioselectivity in Radical Trifluoromethylation Pyridine Pyridine Substrate Reaction Radical Trifluoromethylation Pyridine->Reaction CF3_Radical •CF3 CF3_Radical->Reaction Isomer_Mix Mixture of Regioisomers Reaction->Isomer_Mix Product_2 2-CF3-Pyridine Isomer_Mix->Product_2 Product_3 3-CF3-Pyridine Isomer_Mix->Product_3 Product_4 4-CF3-Pyridine Isomer_Mix->Product_4

Caption: A simplified workflow showing how radical trifluoromethylation of pyridine can lead to a mixture of regioisomers.

Issue 2: Incomplete Halogen Exchange and Over-fluorination

Problem: In the synthesis of a trifluoromethylpyridine from a trichloromethylpyridine via halogen exchange, I am observing significant amounts of incompletely fluorinated byproducts (e.g., -CF2Cl, -CFCl2) and/or over-fluorination (replacement of a ring chlorine with fluorine).

Causality: The halogen exchange reaction is a stepwise process. Incomplete reaction leads to the formation of chlorodifluoromethyl and dichlorofluoromethyl intermediates. Over-fluorination occurs when the reaction conditions are harsh enough to facilitate the substitution of an aromatic chlorine atom, which is generally less reactive than the chlorines of the trichloromethyl group.

Troubleshooting Protocol:

  • Reaction Temperature and Time: These are critical parameters. Insufficient temperature or time will lead to incomplete conversion. Excessively high temperatures can promote over-fluorination and decomposition.[3]

    • Action: Monitor the reaction progress by GC-MS or NMR at regular intervals. If incomplete conversion is observed, incrementally increase the reaction time. If over-fluorination is the issue, gradually decrease the reaction temperature while ensuring complete conversion of the starting material.

  • Pressure Control: For liquid-phase reactions with HF, maintaining superatmospheric pressure can improve the efficiency and yield of the desired trifluoromethylpyridine.[3]

    • Action: Utilize a pressure reactor and systematically vary the pressure to find the optimal conditions that favor the desired halogen exchange without promoting side reactions.

  • Catalyst Choice and Loading: The choice and amount of catalyst (e.g., metal halides) can influence the reaction rate and selectivity.

    • Action: Screen different metal halide catalysts (e.g., FeCl3, FeF3, SnCl4) and optimize the catalyst loading.[3] Start with a low catalyst loading and incrementally increase it while monitoring for the formation of byproducts.

Visualizing the Halogen Exchange Process and Side Reactions

G Halogen Exchange Pathways Start Cl-Py-CCl3 Incomplete1 Cl-Py-CFCl2 Start->Incomplete1 HF Desired Cl-Py-CF3 Overfluorination F-Py-CF3 Desired->Overfluorination Harsh Conditions (Excess HF, High Temp) Incomplete2 Cl-Py-CF2Cl Incomplete1->Incomplete2 HF Incomplete2->Desired HF

Caption: The desired pathway and common side reactions in halogen exchange fluorination.

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low when using the Ruppert-Prakash reagent (TMSCF3) for nucleophilic trifluoromethylation of a substituted pyridine. What are the likely causes?

A1: Low yields in nucleophilic trifluoromethylation with TMSCF3 can stem from several factors:

  • Moisture: The reaction is sensitive to moisture, which can quench the trifluoromethyl anion. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Initiator Activity: The fluoride source used to initiate the reaction (e.g., TBAF, CsF) must be active. Use freshly opened or properly stored initiator.

  • Substrate Reactivity: Electron-rich pyridines are less electrophilic and may react sluggishly. In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.

  • Side Reactions: The trifluoromethyl anion is a strong nucleophile and can react with other electrophilic functional groups on your substrate. If your pyridine has other sensitive groups, this could be a source of byproduct formation and low yield of the desired product.

Q2: I am attempting a cyclocondensation reaction to form a trifluoromethylpyridine ring, but I am getting a complex mixture of products. How can I troubleshoot this?

A2: Cyclocondensation reactions can be complex with multiple competing pathways. Here are some general troubleshooting strategies:

  • Stoichiometry: The molar ratio of your reactants is critical. A slight excess of one reactant may favor the desired cyclization pathway over polymerization or other side reactions. Perform a systematic optimization of the reactant stoichiometry.

  • Order of Addition: The order in which you add your reagents can significantly impact the outcome. Try different addition orders to see if this influences the product distribution.

  • Temperature Control: Cyclization reactions are often sensitive to temperature. Running the reaction at a lower temperature may increase selectivity, while a higher temperature might be needed to overcome the activation energy for the desired cyclization.

  • Catalyst Screening: If your reaction is catalyzed, screen different catalysts (both acid and base catalysts are common in cyclocondensations) to find one that selectively promotes the desired reaction.

Data Summary: Regioselectivity in Direct C-H Trifluoromethylation

SubstrateTrifluoromethylating AgentSolvent SystemC-2 Isomer (%)C-3 Isomer (%)C-4 Isomer (%)Reference
4-AcetylpyridineCF3SO2Na / tBuOOHDCM/H2O~70~30-[2]
4-AcetylpyridineCF3SO2Na / tBuOOHDMSO/H2O~17~83-[2]
PyridineCF3 radical sourceNot specifiedMixtureMixtureMixture[1]

Note: The ratios are approximate and can vary with specific reaction conditions.

Experimental Protocol: Regioselective Synthesis of 2-chloro-5-trifluoromethylpyridine

This protocol is a general guideline for the synthesis of 2-chloro-5-trifluoromethylpyridine from 2-chloro-5-trichloromethylpyridine via halogen exchange.

Materials:

  • 2-chloro-5-trichloromethylpyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Metal halide catalyst (e.g., FeCl3)

  • Pressure Reactor

Procedure:

  • Reactor Setup: In a clean, dry pressure reactor, add 2-chloro-5-trichloromethylpyridine and the metal halide catalyst.

  • HF Addition: Cool the reactor and carefully add anhydrous HF. The molar ratio of HF to the starting material should be optimized, but a stoichiometric excess is typically required.

  • Reaction: Seal the reactor and heat to the desired temperature (e.g., 150-200 °C) with stirring. Maintain a superatmospheric pressure (e.g., 10-20 atm).

  • Monitoring: Monitor the reaction progress by taking aliquots (with extreme caution) and analyzing them by GC-MS to determine the ratio of starting material, intermediates, desired product, and byproducts.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubber. Quench the reaction mixture with an aqueous base (e.g., NaHCO3 solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

References

  • Kuninobu, Y., et al. (2022).
  • Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
  • Baran, P. S., et al. (2011). Innate C–H trifluoromethylation of heterocycles.
  • Fujiwara, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
  • Prakash, G. K. S., et al. (2014). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]
  • Fung, A. P., et al. (1985). Preparation of (trifluoromethyl)pyridines.
  • Sharma, P., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
  • Didier, D. (2015). Unique Reactivity of Fluorinated Molecules with Transition Metals.
  • Wilson, C. A., et al. (1986). Preparation of (trifluoromethyl)pyridines.

Sources

Technical Support Center: Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol. The choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and scalability. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on the role of the solvent.

The synthesis of substituted pyridinols, particularly those with electron-withdrawing groups like trifluoromethyl and electron-donating groups like amino, can be complex. The target molecule can exist in tautomeric forms (the -ol and the -one form), and the reaction conditions, especially the solvent, can influence this equilibrium and the reactivity of the intermediates. The guidance provided herein is based on established principles of organic chemistry, including nucleophilic aromatic substitution (SNAr) and cyclocondensation reactions, which are common strategies for constructing such heterocyclic systems.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction to form this compound from a halogenated precursor is sluggish and gives a low yield. How can the solvent choice address this?

A1: This is a common issue in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings. The solvent plays a crucial role in stabilizing the charged intermediates (Meisenheimer complexes) and influencing the nucleophilicity of the attacking species.[1]

  • Explanation of Causality:

    • Polar Aprotic Solvents are Often Preferred: Solvents like DMSO, DMF, and acetonitrile are excellent choices for SNAr reactions.[3] They possess high dielectric constants and dipole moments, which help to dissolve ionic reagents and stabilize the charged transition states and intermediates. Crucially, they do not hydrogen-bond with the nucleophile, leaving it "naked" and more reactive.[3]

    • Protic Solvents Can Be Problematic: Polar protic solvents like water, ethanol, and methanol can solvate the nucleophile (e.g., an amine or hydroxide) through hydrogen bonding. This solvation shell can decrease the nucleophile's reactivity, leading to slower reaction rates.[4]

  • Troubleshooting Steps:

    • Solvent Screening: If you are using a nonpolar or polar protic solvent, consider switching to a polar aprotic solvent. A good starting point is to screen a few options, such as acetonitrile, DMF, and DMSO.

    • Temperature Adjustment: The boiling point of the solvent will dictate the accessible temperature range. Higher temperatures generally increase the reaction rate. For instance, DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) allow for higher reaction temperatures than acetonitrile (b.p. 82 °C).[5][6]

    • Solubility Check: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and low conversion.

Q2: I am observing the formation of multiple side products. Could the solvent be the cause?

A2: Yes, the solvent can significantly impact the regioselectivity and chemoselectivity of the reaction, leading to the formation of undesired isomers or byproducts.

  • Explanation of Causality:

    • Influence on Tautomeric Equilibrium: For the pyridin-4-ol/pyridin-4-one tautomerism, the solvent polarity can shift the equilibrium. This can expose different reactive sites on the molecule.

    • Competing Reaction Pathways: In cyclocondensation reactions, such as a Hantzsch-type synthesis, the solvent can influence the rates of the various steps (e.g., Knoevenagel condensation, Michael addition, and cyclization).[7] An inappropriate solvent might favor side reactions, such as self-condensation of the starting materials.

  • Troubleshooting Steps:

    • Solvent Polarity Tuning: Experiment with a range of solvents with varying polarities (see Table 1). Sometimes, a less polar solvent like THF or dioxane can suppress certain side reactions.

    • Moisture Control: Ensure you are using anhydrous solvents, especially if your reaction involves water-sensitive reagents or intermediates. The presence of water can lead to hydrolysis byproducts.

    • Reaction Concentration: The concentration of the reaction can also influence the rates of competing unimolecular and bimolecular reactions. Experiment with different concentrations in your chosen solvent.

Q3: The purification of my final product is difficult due to residual high-boiling point solvent. What are my options?

A3: This is a frequent challenge when using solvents like DMSO or DMF.

  • Troubleshooting Steps:

    • Aqueous Work-up: Many high-boiling point polar aprotic solvents are miscible with water.[8] Dilute the reaction mixture with a large volume of water and extract your product with a lower-boiling point organic solvent like ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery.

    • Azeotropic Removal: For some solvents, azeotropic distillation with a solvent like toluene can be effective.

    • Lyophilization (Freeze-Drying): If your product is stable and non-volatile, and you have residual water and/or DMSO, lyophilization can be an effective, albeit slower, method for removal.

    • Alternative Solvents: If purification remains a persistent issue, consider re-optimizing the reaction in a lower-boiling point solvent, even if it requires a longer reaction time or a higher catalyst loading.

Experimental Protocols

Protocol 1: Solvent Screening for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for screening solvents for the synthesis of an aminopyridine from a halopyridine precursor.

  • Preparation: In parallel, set up several small-scale reactions (e.g., in microwave vials or small flasks) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To each vial, add the halopyridine precursor (1.0 eq), the amine nucleophile (1.2-2.0 eq), and a suitable base if required (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: To each vial, add a different anhydrous solvent to achieve the same concentration (e.g., 0.5 M). Recommended screening solvents include THF, Dioxane, Acetonitrile, DMF, and DMSO.

  • Reaction: Heat all reactions to the same temperature (e.g., 100 °C) and stir for a set period (e.g., 12-24 hours).

  • Analysis: Cool the reactions to room temperature. Take a small aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any byproducts.

  • Selection: Choose the solvent that provides the best combination of high conversion and low byproduct formation for further optimization.

Data Presentation

Table 1: Properties of Common Organic Solvents

This table provides a summary of key properties for a range of solvents to aid in selection for synthesis and purification.[5][6][9]

SolventBoiling Point (°C)Dielectric Constant (ε)PolarityType
n-Hexane691.9NonpolarAprotic
Toluene1112.4NonpolarAprotic
Dichloromethane (DCM)409.1PolarAprotic
Tetrahydrofuran (THF)667.6PolarAprotic
Ethyl Acetate (EtOAc)776.0PolarAprotic
Acetone5621PolarAprotic
Acetonitrile (MeCN)8237.5PolarAprotic
Dimethylformamide (DMF)15336.7PolarAprotic
Dimethyl Sulfoxide (DMSO)18946.7PolarAprotic
Methanol (MeOH)6532.7PolarProtic
Ethanol (EtOH)7824.5PolarProtic
Water10080.1PolarProtic

Visualization

Diagram 1: Workflow for Solvent Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a solvent for the synthesis of this compound.

Solvent_Optimization_Workflow start Define Synthetic Route (e.g., SNAr or Cyclocondensation) lit_review Literature Review for Analogous Reactions start->lit_review initial_selection Initial Solvent Selection (Based on Polarity & BP) lit_review->initial_selection solubility_test Solubility Test of Starting Materials initial_selection->solubility_test small_scale_screening Small-Scale Screening (e.g., MeCN, DMF, THF) solubility_test->small_scale_screening analysis Analyze Results (LC-MS, NMR) small_scale_screening->analysis optimization Optimize Conditions (Temp., Concentration) analysis->optimization Good Results troubleshoot Troubleshoot Issues (Yield, Purity) analysis->troubleshoot Poor Results scale_up Scale-Up Synthesis optimization->scale_up end Final Protocol scale_up->end troubleshoot->initial_selection Re-evaluate

Caption: A systematic workflow for solvent selection and reaction optimization.

References

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.
  • Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Gomez-Bombarelli, R., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).
  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition | Request PDF. (n.d.).
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Al-Zaydi, K. M. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH.
  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (n.d.).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.

Sources

"5-Amino-2-(trifluoromethyl)pyridin-4-ol" handling and exposure risks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 5-Amino-2-(trifluoromethyl)pyridin-4-ol. The following question-and-answer format is designed to address potential issues and provide clear, actionable guidance to ensure laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound and structurally related compounds are classified as hazardous. The primary risks include:

  • Acute Toxicity (Oral): The compound is considered to have high acute oral toxicity and may be fatal if swallowed.[1][2][3][4]

  • Skin Irritation: It is known to cause skin irritation.[1][2][3][5]

  • Serious Eye Irritation: Direct contact can cause serious eye irritation.[1][2][3][5]

  • Skin Sensitization: It may cause an allergic skin reaction.[1][2][3]

  • Inhalation Hazard: Inhalation of dust or fumes can be harmful and may lead to severe systemic effects.[6][7][8] A documented case of poisoning from a similar compound, 5-amino-2-(trifluoromethyl)pyridine, after inhalation resulted in severe symptoms including dizziness, loss of consciousness, methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[6][7][8]

Q2: What are the proper storage conditions for this compound?

A2: To maintain chemical stability and safety, store this compound under the following conditions:

  • Temperature: Store in a cool, dry place.[9][10][11] Some suppliers recommend storage at <+8°C.[10]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[9][12]

  • Incompatibilities: Store away from strong oxidizing agents.[5][11]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is crucial. The following table summarizes the required equipment based on safety data sheet recommendations.[13][14]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles and/or a face shield conforming to EU standard EN166 or US NIOSH standards.[14]Protects against splashes that can cause serious eye irritation or damage.[14]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, inspected before use.[9][10][13] Use proper glove removal technique.Prevents skin contact, irritation, and potential allergic reactions.[1]
Body Protection A fully buttoned lab coat or impervious clothing.[13][14]Protects against skin contact and contamination of personal clothing.[14]
Respiratory Protection Use only in a certified chemical fume hood or a well-ventilated area.[9][13] If dust formation is likely, a NIOSH-approved P2 respirator cartridge or equivalent is necessary.[2][10]Minimizes the risk of inhaling hazardous dust or aerosols, which can lead to severe systemic toxicity.[6][7][14]
Q4: How should I dispose of waste containing this compound?

A4: This compound is considered hazardous waste.[9] All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of in suitable, closed, and labeled containers. Disposal must be handled by an approved waste disposal plant in accordance with all applicable local, state, and national regulations.[1][5][12][15] Do not allow the product to enter drains or the environment.[12][16]

Troubleshooting and Emergency Protocols

Issue 1: Accidental Inhalation

Symptoms: Dizziness, fatigue, nausea, vomiting, chest tightness, headache, and potentially loss of consciousness.[6][7] In severe cases, it can lead to methemoglobinemia (a condition where hemoglobin cannot effectively release oxygen to body tissues), characterized by cyanosis (bluish skin).[6][7]

Protocol:

  • Immediate Action: Move the affected person to fresh air immediately.[5][12][17]

  • Medical Assistance: Call for immediate emergency medical help.[11][15]

  • First Aid: If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled.[17]

  • Information for Physician: Inform the responding medical team of the chemical identity (this compound, CAS No. 106877-33-2).[2][7] A key intervention for methemoglobinemia is the administration of methylene blue, which should be done by qualified medical professionals.[6][7][18]

Issue 2: Skin or Eye Contact

Causality: The compound is a known skin and serious eye irritant.[1][5] Prolonged contact or exposure can lead to chemical burns or allergic skin reactions.[1]

Protocol:

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][13]

    • Remove all contaminated clothing and shoes.[16]

    • If skin irritation or a rash occurs, seek medical attention.[15]

  • Eye Contact:

    • Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5][13][15]

    • Remove contact lenses, if present and easy to do so. Continue rinsing.[1][15]

    • Seek immediate medical attention.[16]

Issue 3: Accidental Ingestion

Risk: This compound is classified as fatal or toxic if swallowed.[1][2][3]

Protocol:

  • Immediate Action: If the person is conscious, rinse their mouth thoroughly with water.[15]

  • DO NOT INDUCE VOMITING. [16][17]

  • Medical Assistance: Call a poison control center or a physician immediately.[1][15][17] Never give anything by mouth to an unconscious person.

Issue 4: Chemical Spill

Logic: A spill presents a significant inhalation and contact hazard. The goal is to contain and clean the spill without creating dust or aerosols while using appropriate PPE.

Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12][13]

  • PPE: Wear the full recommended PPE as detailed in the table above (respirator, goggles, face shield, chemical-resistant gloves, and lab coat).[14]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[16] Do not let the chemical enter drains.

  • Cleanup:

    • For solid spills, carefully sweep up or vacuum the material.[12] Avoid actions that generate dust.[5][12]

    • Place the spilled material into a suitable, closed, and labeled container for disposal.[5][19]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[15]

Workflow Diagrams

EmergencyResponseWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Response Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin/Eye Contact RinseArea Rinse Area (15 min) SkinContact->RinseArea Ingestion Ingestion RinseMouth Rinse Mouth (Water) DO NOT INDUCE VOMITING Ingestion->RinseMouth SeekMedicalHelp Seek IMMEDIATE Medical Attention MoveToFreshAir->SeekMedicalHelp RinseArea->SeekMedicalHelp RinseMouth->SeekMedicalHelp InformResponders Inform Responders: Chemical Name & CAS No. SeekMedicalHelp->InformResponders

Caption: Workflow for responding to an exposure event.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]
  • Gong, X., et al. (2022, October 28). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed. [Link]
  • Fisher Scientific. SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)benzonitrile. [Link]
  • Gong, X., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. MDPI. [Link]
  • PubChem. 5-Amino-2-(trifluoromethyl)pyridine. [Link]
  • ResearchGate. (2022). Clinical course of a patient with 5-amino-2-(trifluoromethyl)pyridine.... [Link]
  • PubChem. Terpinen-4-ol. [Link]
  • Gong, X., et al. (2022, October 28). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PMC - PubMed Central. [Link]

Sources

Validation & Comparative

Chromatographic Techniques: The Workhorse for Purity and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for 5-Amino-2-(trifluoromethyl)pyridin-4-ol

For researchers and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful discovery and development programs. The compound this compound is a key heterocyclic building block, noted for its role as an intermediate in the synthesis of pharmacologically active agents, including potential antibiotic compounds and HDAC6 inhibitors.[1][2] Its unique structure, featuring a pyridine core substituted with an amino group, a hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group, presents specific analytical challenges and necessitates a multi-faceted approach for comprehensive characterization.[3][4]

This guide provides an in-depth comparison of the primary analytical methodologies for this compound, moving beyond mere protocols to explain the underlying scientific rationale. We will explore the strengths and limitations of each technique for quantification, impurity profiling, and structural elucidation, supported by representative experimental data and workflows.

Chromatographic methods are indispensable for separating the analyte of interest from impurities, degradants, and other matrix components. The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties, namely its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the premier technique for the analysis of this compound due to the compound's polarity imparted by the amino and hydroxyl groups.

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. For a polar molecule like our target compound, retention can be finely tuned by adjusting the ratio of the aqueous component (often containing a buffer to control the ionization state of the amine and hydroxyl groups) and an organic modifier like acetonitrile or methanol. This control is critical for achieving sharp, symmetrical peaks and resolving closely related impurities.[5][6][7]

A crucial application in drug development is the establishment of a stability-indicating HPLC method . This involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and proving the method can separate these degradants from the parent peak.[8][9][10]

Data Presentation: Representative RP-HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and separation for a wide range of polarities.[8][11]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid ensures the amino group is protonated, leading to better peak shape. Acetonitrile is a common, low-UV-cutoff organic modifier.
Gradient 5% B to 95% B over 15 minA gradient elution is essential to separate nonpolar impurities from the more polar parent compound and then effectively wash the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[8][12]
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[12]
Detection (UV) 254 nmPyridine and its derivatives typically exhibit strong absorbance in this region of the UV spectrum.[12][13] A full UV-Vis scan should be run to confirm the optimal wavelength (λmax).[14]
Injection Vol. 10 µLA standard volume to balance sensitivity and potential peak overload.

Experimental Protocol: RP-HPLC Method Development

  • Solubility and λmax Determination: Dissolve the compound in a potential mobile phase (e.g., 50:50 water:acetonitrile). Perform a UV-Vis scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[13]

  • Scouting Run: Begin with a generic gradient on a C18 column (as described in the table above) to determine the approximate retention time of the analyte.

  • Optimization: Adjust the gradient slope and initial/final organic phase percentage to achieve a retention time of 5-10 minutes and ensure good resolution from any visible impurities.

  • Peak Shape Improvement: If peak tailing is observed, adjust the pH of the aqueous mobile phase. Using a buffer (e.g., phosphate or acetate) instead of formic acid can provide more robust pH control.[8][15]

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][15]

Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Analyte Solution (e.g., in Mobile Phase) MobilePhase Prepare Mobile Phases (Aqueous & Organic) Injector Autosampler/Injector Sample->Injector Inject Degas Degas Mobile Phases Pump Pump & Gradient Mixer Degas->Pump Solvent Lines Pump->Injector Flow Column C18 Column (Thermostatted) Injector->Column Detector UV-Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration CDS->Integration Report Generate Report (Purity, Quantity) Integration->Report

Caption: Workflow for RP-HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC is a high-resolution separation technique ideal for volatile and thermally stable compounds.[16] Due to the polar -OH and -NH2 groups, this compound itself has low volatility. Therefore, direct analysis is challenging and would likely result in poor peak shape and thermal degradation in the injector. The true power of GC-MS in this context is for identifying volatile synthetic impurities (e.g., starting materials, residual solvents) or for analyzing the compound after derivatization . Chemical derivatization, such as silylation, replaces the active hydrogens on the amine and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, rendering the molecule volatile and suitable for GC analysis.[16]

The coupling to a Mass Spectrometer (MS) detector is critical, as it provides mass information for peak identification, offering a much higher degree of certainty than other detectors like Flame Ionization Detectors (FID).[17][18]

Data Presentation: Representative GC-MS Parameters (for a Derivatized Analyte)

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of derivatized compounds.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Inlet Temp. 250 °CHot enough to ensure rapid volatilization of the derivatized analyte without causing degradation.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/minA temperature ramp is necessary to elute compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.[4]
Mass Range m/z 40-500A wide scan range to capture low-mass fragments and the molecular ion of the derivatized compound.

Experimental Protocol: GC-MS Impurity Analysis (with Derivatization)

  • Derivatization: In a vial, dissolve ~1 mg of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at ~70 °C for 30 minutes to complete the reaction.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Acquisition: Run the GC-MS method using the parameters outlined above.

  • Data Analysis: Identify peaks by comparing their mass spectra to a commercial library (e.g., NIST) or by interpreting the fragmentation patterns.

Visualization: GC-MS Impurity Profiling Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample in Solvent Deriv Add Derivatizing Agent (e.g., BSTFA) Sample->Deriv React Heat to Complete Reaction Deriv->React Injector GC Inlet React->Injector Inject Column Capillary GC Column (in Oven) Injector->Column Vaporize & Transfer MS Mass Spectrometer (EI Source, Quadrupole) Column->MS Separate & Elute Deconvolution Peak Deconvolution MS->Deconvolution Acquire Data LibrarySearch Mass Spectral Library Search (NIST) Deconvolution->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Workflow for GC-MS impurity analysis.

Spectroscopic Techniques: The Key to Structural Confirmation

While chromatography separates components, spectroscopy elucidates their structure. For a novel compound, a combination of NMR and MS is non-negotiable for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for de novo structural elucidation.[4] By analyzing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), one can piece together the molecular framework.

  • ¹H NMR reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their electronic environment.

  • ¹³C NMR shows the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR is particularly informative for this molecule. The trifluoromethyl group will produce a single, sharp signal in a region of the spectrum free from other interferences, making it an excellent probe for purity and structural integrity.[19]

Data Presentation: Predicted NMR Spectroscopic Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityAssignment
¹H ~10.0-11.0Broad Singlet-OH
¹H ~7.5SingletH-3
¹H ~6.5SingletH-6
¹H ~5.0-6.0Broad Singlet-NH₂
¹³C ~160SingletC-4 (bearing -OH)
¹³C ~145Quartet (q)C-2 (bearing -CF₃)
¹³C ~122Quartet (q, ¹JCF ≈ 270 Hz)-CF₃
¹⁹F ~ -65Singlet-CF₃

Note: These are predicted values. Actual shifts may vary based on solvent and concentration.[4][20]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often used for its ability to dissolve polar compounds and to observe exchangeable protons (-OH, -NH₂).

  • ¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • ¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast and sensitive experiment.

  • 2D NMR (Optional): For full structural confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the exact molecular weight of a compound, serving as a fundamental confirmation of its identity. When coupled with HPLC (LC-MS), it allows for the assignment of molecular weights to the parent peak and all impurity peaks. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with very high precision. The fragmentation pattern can also provide clues about the molecule's structure.

Data Presentation: Expected Mass Spectrometry Data

ParameterExpected ValueRationale
Chemical Formula C₆H₅F₃N₂O---
Molecular Weight 178.11 g/mol Based on the chemical formula.[21]
Ionization Mode Electrospray (ESI)ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the molecular ion peak.
Expected Ion (ESI+) [M+H]⁺ = 179.0481The protonated molecular ion is typically the base peak in positive mode ESI.
Expected Ion (ESI-) [M-H]⁻ = 177.0335The deprotonated molecular ion from the acidic hydroxyl group is expected in negative mode.

Visualization: Integrated Structure Elucidation Strategy

Structure_Elucidation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Analyte Unknown Compound (this compound) H_NMR ¹H NMR Analyte->H_NMR C_NMR ¹³C NMR Analyte->C_NMR F_NMR ¹⁹F NMR Analyte->F_NMR LRMS LC-MS (Molecular Weight) Analyte->LRMS TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR Structure Final Confirmed Structure TwoD_NMR->Structure HRMS HRMS (Elemental Formula) LRMS->HRMS MSMS MS/MS (Fragmentation) HRMS->MSMS HRMS->Structure MSMS->Structure

Caption: Logic diagram for structural confirmation.

Overall Method Comparison

Analytical GoalPrimary MethodConfirmatory/Alternative MethodRationale
Identity Confirmation NMR Spectroscopy (¹H, ¹³C, ¹⁹F)High-Resolution Mass Spectrometry (HRMS)NMR provides the complete structural framework. HRMS confirms the elemental composition.
Purity Assay & Quantification RP-HPLC with UV detectionQuantitative NMR (qNMR)HPLC is robust, precise, and widely available for purity analysis. qNMR is an absolute method but requires more expertise.
Impurity Profiling Stability-Indicating HPLC-UV/MSGC-MS (for volatile impurities)HPLC-MS is ideal for identifying and tracking polar impurities and degradants. GC-MS is superior for residual solvents and volatile starting materials.
Stability Testing Stability-Indicating RP-HPLCLC-MSThe HPLC method must prove it can separate degradants. LC-MS is then used to identify the structure of those degradants.

Conclusion

The analysis of this compound requires a thoughtful, multi-technique approach. RP-HPLC stands out as the indispensable tool for routine purity assessment, quantification, and stability studies due to its versatility and robustness for this polar molecule. However, it cannot stand alone. NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F) is non-negotiable for initial structural verification, while mass spectrometry , particularly when coupled with chromatography (LC-MS and GC-MS), is critical for confirming molecular weight and identifying unknown impurities.

By integrating these methods, researchers and drug development professionals can build a comprehensive analytical package, ensuring the quality, purity, and stability of this important chemical intermediate, thereby fostering confidence in the data that drives research forward.

References

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • LabRulez LCMS. Analysis of Pyridine. Shimadzu.
  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Sabry, S.M. Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019).
  • Google Patents. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors.
  • ResearchGate. UV-spectrum of pyridine.
  • RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018).
  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • ResearchGate. UV–Vis spectra of compounds (5), (7) and (8) in pyridine.
  • ACS Publications. Determination of Pyridine and Its Homologs in Hydrocarbons by Ultraviolet Spectrophotometry. Analytical Chemistry.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Benchchem. Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide.
  • Sigma-Aldrich. 5-Amino-2-(trifluoromethyl)pyridine.
  • Fisher Scientific. 5-Amino-2-(trifluoromethyl)pyridine, 98%.
  • Google Patents. WO2018037223A1 - Antibiotic compounds.
  • ACS Publications. Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry. (2019).
  • ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025).
  • Sigma-Aldrich. 5-Amino-2-(trifluoromethyl)pyridine 96 106877-33-2.
  • TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010).
  • eScholarship.org. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of....
  • Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Tokyo Chemical Industry Co., Ltd. 5-Amino-2-(trifluoromethyl)pyridine.
  • Echemi. 106877-33-2, 5-Amino-2-(trifluoromethyl)pyridine Formula.

Sources

A Comparative Guide to HPLC Purity Analysis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the purity of 5-Amino-2-(trifluoromethyl)pyridin-4-ol, a critical building block in medicinal chemistry and drug discovery. Recognizing the significant impact of impurity profiles on reaction outcomes, biological activity, and regulatory compliance, this document details a robust High-Performance Liquid Chromatography (HPLC) method. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by explanatory data and established scientific principles.

The trifluoromethyl group imparts unique electronic properties to the pyridine ring, influencing its reactivity and potential biological interactions.[1] Consequently, ensuring the high purity of this compound is paramount for reproducible and reliable scientific research. This guide is intended for researchers, scientists, and professionals in drug development who require a dependable analytical approach for quality control.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique for purity assessment depends on the physicochemical properties of the analyte and the nature of potential impurities. While several methods can be employed, High-Performance Liquid Chromatography (HPLC) is often the preferred technique for non-volatile and thermally labile compounds like substituted pyridines.[2]

Method Principle Advantages Limitations Ideal For
HPLC (UV) Chromatographic separation based on polarity.High resolution, quantitative accuracy, widely available, suitable for non-volatile compounds.[2][3]Requires impurities to have a UV chromophore for detection.Routine purity testing and quantification of known and unknown impurities.
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio.High sensitivity, provides structural information about volatile impurities.[2][4]Not suitable for non-volatile or thermally labile compounds; may require derivatization.Detecting and identifying volatile organic impurities.
LC-MS Chromatographic separation coupled with mass spectrometric detection.Provides molecular weight information for impurity identification, high sensitivity and selectivity.[3]Higher cost and complexity of instrumentation.Comprehensive purity profiling and identification of unknown, non-volatile impurities.
qNMR Quantitative analysis based on the integration of NMR signals.Provides structural information and quantification without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods for trace impurities.Absolute purity determination and characterization of impurities.

Recommended HPLC Method for Purity Analysis

Based on the analysis of structurally similar compounds, a reverse-phase HPLC (RP-HPLC) method with UV detection is proposed as a reliable starting point for the purity determination of this compound.[3][5] The following protocol is designed to be a robust and reproducible method.

Experimental Protocol: RP-HPLC Analysis

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Hypothetical Performance Data

The following table illustrates the expected performance of the proposed HPLC method with two hypothetical batches of this compound, one of high purity and one with a significant impurity.

Parameter Batch A (High Purity) Batch B (With Impurity)
Retention Time (Main Peak) 8.5 min8.5 min
Peak Area (Main Peak) 1,250,0001,150,000
Retention Time (Impurity 1) 6.2 min6.2 min
Peak Area (Impurity 1) 1,50085,000
Calculated Purity (%) 99.88%93.12%
Data Interpretation and Purity Calculation

The purity of the sample is determined using the area percentage method. This method assumes that all components of the sample have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For Batch A: Purity = (1,250,000 / (1,250,000 + 1,500)) x 100 = 99.88%

For Batch B: Purity = (1,150,000 / (1,150,000 + 85,000)) x 100 = 93.12%

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject Sample column C18 Column Separation autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Acquire Data integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Trustworthiness and Method Validation

To ensure the trustworthiness of the analytical results, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This guide outlines a robust and reliable RP-HPLC method for the purity determination of this compound. The proposed method, based on established principles for the analysis of similar pyridine derivatives, provides a strong foundation for quality control in research and development. For a comprehensive purity profile, particularly for the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is recommended. The choice of analytical methodology should ultimately be guided by the specific requirements of the analysis and the potential impurities that may be present.

References

  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC) - Benchchem.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
  • 5-Amino-2-(trifluoromethyl)pyridine | Sigma-Aldrich.
  • Buy 5-Amino-2-(trifluoromethyl)pyridine from Chemsigma International Co., Ltd. - ECHEMI.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
  • 2-Amino-5-(trifluoromethyl)pyridine - Synquest Labs.
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed.
  • 5-Amino-2-(trifluoromethyl)pyridine - Safety Data Sheet - ChemicalBook.

Sources

A Comparative Guide to 5-Amino-2-(trifluoromethyl)pyridin-4-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-2-(trifluoromethyl)pyridin-4-ol scaffold is a promising starting point for the development of novel therapeutics, particularly in oncology and kinase inhibition. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the aminopyridinol core offers multiple points for derivatization to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of derivatives of this scaffold, supported by experimental data from closely related compound series to inform on structure-activity relationships (SAR).

The Core Scaffold: Synthesis and Properties

The synthesis of the core this compound can be approached through multi-step sequences involving the construction of the pyridine ring with subsequent functional group manipulations. While a direct, one-pot synthesis is not prominently described in the literature, a plausible route can be inferred from established methods for substituted pyridin-4-ols.

A potential synthetic pathway is outlined below. This conceptual workflow is based on common organic chemistry principles and published syntheses of related structures.

G A Starting Material (e.g., trifluoroacetic acid derivative) B Intermediate 1 (β-keto ester) A->B Claisen Condensation C Intermediate 2 (Aminocrotonate derivative) B->C Enamine Formation D Cyclization (Pyridin-4-one formation) C->D Ring Closure E Functional Group Interconversion (e.g., Nitration, Reduction) D->E Aromatic Substitution & Reduction F Final Product This compound E->F Final Modification

Caption: Conceptual synthetic workflow for this compound.

The chemical properties of 3-Amino-4-hydroxypyridine, a related compound, indicate that the amino group enhances the electron density of the pyridine ring, making it susceptible to electrophilic substitution while also being stabilized by resonance.[1] The trifluoromethyl group on our scaffold of interest will significantly influence the electronic properties and reactivity.

Derivatization Strategies and Structure-Activity Relationship (SAR) Insights

The 5-amino and 4-hydroxyl groups of the core scaffold are primary handles for derivatization to explore the SAR and optimize for a desired biological target. Based on studies of structurally related aminopyridines and trifluoromethylpyrimidines, we can infer the likely impact of various substitutions.

N-Substituted Derivatives

Modification of the 5-amino group can modulate hydrogen bonding interactions in a target's active site and influence physicochemical properties.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a base (e.g., triethylamine, DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Data:

In a study of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors, a variety of amides were synthesized at a similar position. The data suggests that the nature of the acyl group significantly impacts inhibitory activity.[2]

Derivative TypeExample R GroupBiological TargetIC50 (µM) - A549 CellsIC50 (µM) - EGFR Kinase
N-Acyl BenzoylEGFRData not specifiedData not specified
3-FluorobenzoylEGFRData not specifiedData not specified
PropionylEGFRData not specifiedData not specified
CyclopropanecarbonylEGFRData not specifiedData not specified
(E)-3-(3-fluorophenyl)acrylamidoEGFR0.350.091

Table 1: Anticancer activity of N-acyl derivatives of a related 5-trifluoromethylpyrimidine scaffold against A549 cells and EGFR kinase.[2] Note: This data is for a related but different core structure and is presented for illustrative SAR discussion.

The data indicates that extended, conjugated acyl groups can lead to potent inhibition. This suggests that for our this compound scaffold, exploring a range of aromatic and heteroaromatic acyl groups could be a fruitful strategy for identifying potent kinase inhibitors.

O-Substituted Derivatives

Derivatization of the 4-hydroxyl group can alter solubility, membrane permeability, and interactions with the solvent-exposed regions of a binding pocket.

Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add a strong base (e.g., NaH, K2CO3) (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes to form the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq).

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Insights:

In the context of related pyridine-derived kinase inhibitors, the substitution pattern on O-linked aryl groups has been shown to be critical for activity. For instance, in a series of ALK inhibitors, the introduction of a pyridone moiety at the C-5 position of a 2-aminopyridine core led to potent compounds.[2] While this is a C-linked pyridone, it highlights the importance of exploring substitutions that can engage in additional interactions with the target protein.

For our scaffold, O-alkylation could be used to introduce a variety of functional groups, including those that can act as hydrogen bond acceptors or donors, or lipophilic moieties to probe hydrophobic pockets.

G cluster_0 Derivatization of this compound cluster_1 Biological Evaluation Core This compound N_Deriv N-Substituted Derivatives (Amides, Sulfonamides, etc.) Core->N_Deriv N-Acylation, N-Alkylation O_Deriv O-Substituted Derivatives (Ethers, Esters, etc.) Core->O_Deriv O-Alkylation, O-Acylation Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, ALK, etc.) N_Deriv->Kinase_Assay O_Deriv->Kinase_Assay Cell_Assay Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Assay PK_Studies Pharmacokinetic Profiling (ADME/Tox) Cell_Assay->PK_Studies

Caption: Workflow for the derivatization and evaluation of this compound.

Characterization of Derivatives

Thorough characterization is essential to confirm the structure and purity of newly synthesized derivatives.

Standard Characterization Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR to determine the proton environment of the molecule.

    • ¹³C NMR to identify all unique carbon atoms.

    • ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized compound.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

Comparative Biological Evaluation

To establish a meaningful comparison between derivatives, a standardized panel of assays should be employed.

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives and a reference compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold presents a versatile platform for the development of novel kinase inhibitors and other targeted therapies. The strategic derivatization of the 5-amino and 4-hydroxyl groups allows for a systematic exploration of the structure-activity relationship. Insights from related trifluoromethylpyrimidine and aminopyridine series suggest that N-acylation with extended, conjugated systems and thoughtful O-alkylation to probe specific interactions within the target's binding site are promising avenues for optimization.

Future work should focus on synthesizing a focused library of derivatives based on these principles and evaluating them in relevant biochemical and cell-based assays. A direct comparison of these derivatives will provide a clearer understanding of the SAR for this specific scaffold and guide the development of potent and selective clinical candidates.

References

  • ChemBK. 3-Amino-4-hydroxypyridine - Introduction.
  • G. Lin, et al. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • C. Wang, et al. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotnib-resistant mutants. European Journal of Medicinal Chemistry, 2019.
  • MDPI.
  • National Center for Biotechnology Information. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.

Sources

A Comparative Guide to the Synthesis of Trifluoromethylpyridines for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a cornerstone strategy in the development of modern pharmaceuticals and agrochemicals.[1][2] This powerful structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, the efficient and scalable synthesis of trifluoromethylpyridine intermediates is of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of the three primary synthetic routes to trifluoromethylpyridines, offering a critical evaluation of their methodologies, performance, and practical applicability.

Halogen Exchange (Halex) Route: The Industrial Workhorse

The Halogen Exchange (Halex) reaction is a long-established and widely used industrial method for the synthesis of trifluoromethylpyridines.[1][4] The fundamental principle of this two-step process involves the initial exhaustive chlorination of a methyl group on a pyridine precursor to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange using a fluorinating agent, most commonly hydrogen fluoride (HF).

Mechanistic Rationale

The Halex reaction proceeds through a nucleophilic substitution mechanism. In the fluorination step, the highly polarized C-Cl bonds of the trichloromethyl group are susceptible to attack by fluoride ions. The reaction is typically catalyzed by a Lewis acid, such as antimony trifluoride (SbF3) or iron(III) chloride (FeCl3), which enhances the electrophilicity of the carbon atom in the -CCl3 group, thereby facilitating the displacement of chloride ions by fluoride ions. The process can be driven to completion by the removal of the more volatile hydrogen chloride (HCl) from the reaction mixture.

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is adapted from established industrial processes.

Step 1: Chlorination of 2-chloro-5-methylpyridine to 2,3-dichloro-5-(trichloromethyl)pyridine

  • To a suitable reactor equipped with a reflux condenser, gas inlet, and mechanical stirrer, add 2-chloro-5-methylpyridine.

  • Heat the reactor to a temperature that maintains the starting material in a liquid state.

  • Introduce chlorine gas into the reactor under UV irradiation to initiate radical side-chain chlorination.

  • Continue the chlorination until the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete, as monitored by gas chromatography (GC).

  • Further chlorination of the pyridine ring can be achieved at higher temperatures in the presence of a Lewis acid catalyst to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

Step 2: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

  • In a pressure reactor (e.g., a Parr bomb), combine 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous iron(III) chloride (FeCl3).

  • Carefully add anhydrous hydrogen fluoride (HF) to the reactor. A molar excess of HF is typically used to drive the reaction to completion.

  • Seal the reactor and heat to a temperature between 150°C and 250°C.

  • Maintain the reaction at this temperature under superatmospheric pressure (typically 5-1200 psig) for several hours.

  • After cooling, the excess HF and the HCl byproduct are carefully vented.

  • The crude product is then purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Performance and Scalability

The Halex route is highly scalable and is the preferred method for the large-scale industrial production of many trifluoromethylpyridines.[4] Yields for the fluorination step are often high. However, the process requires specialized equipment to handle corrosive and toxic reagents like chlorine and hydrogen fluoride.

Safety Considerations

The use of anhydrous hydrogen fluoride is a significant safety concern. HF is a highly corrosive and toxic substance that can cause severe burns upon contact with skin, which may not be immediately painful but can lead to deep tissue damage and systemic toxicity.[5][6][7][8] All manipulations involving HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including specialized gloves (e.g., butyl rubber), a face shield, and a lab coat. An emergency response plan, including access to calcium gluconate gel for treating skin exposure, is essential.

Pyridine Ring Construction (Cyclocondensation): Building from the Ground Up

The cyclocondensation approach offers an alternative strategy where the trifluoromethylpyridine ring is constructed from acyclic precursors that already contain the trifluoromethyl group.[1] This method provides access to a wide variety of substituted trifluoromethylpyridines that may be difficult to synthesize via the Halex route.

Mechanistic Rationale

Cyclocondensation reactions for pyridine synthesis typically involve the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia source. In the context of trifluoromethylpyridine synthesis, one of the carbonyl precursors will contain a trifluoromethyl group. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyridine ring. The choice of building blocks and reaction conditions dictates the final substitution pattern of the pyridine ring.

Experimental Protocol: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine

This protocol is a representative example of a cyclocondensation reaction.

  • In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (a trifluoromethyl-containing building block) with an enamine derived from a suitable ketone or aldehyde.

  • Add a source of ammonia, such as ammonium acetate, to the reaction mixture.

  • Heat the mixture in a suitable solvent, such as ethanol or acetic acid, under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography to yield 2-hydroxy-4-(trifluoromethyl)pyridine.

Performance and Scalability

The cyclocondensation route is versatile and allows for the synthesis of a diverse range of trifluoromethylpyridine isomers.[1] Yields can be good, but the overall efficiency depends on the availability and cost of the starting trifluoromethylated building blocks. Scaling up these reactions is generally more straightforward than the Halex route from a safety perspective, as it avoids the use of highly hazardous reagents like HF. However, the multi-step nature of some of these syntheses can impact the overall yield and cost-effectiveness on an industrial scale.

Direct Trifluoromethylation: A Modern Approach to Late-Stage Functionalization

Direct trifluoromethylation involves the introduction of a -CF3 group onto a pre-existing pyridine ring. This approach has gained significant traction in recent years due to the development of a plethora of novel trifluoromethylating reagents and reaction methodologies.[9] It is particularly valuable for the late-stage functionalization of complex molecules in drug discovery.

Mechanistic Rationale

Direct trifluoromethylation can proceed through three main mechanistic pathways:

  • Radical Trifluoromethylation: A trifluoromethyl radical (•CF3) is generated from a suitable precursor (e.g., Langlois' reagent, NaSO2CF3) and adds to the pyridine ring. This is often initiated by an oxidant or through photoredox catalysis.[9][10]

  • Nucleophilic Trifluoromethylation: A nucleophilic trifluoromethyl source (e.g., Ruppert-Prakash reagent, TMSCF3, or CuCF3) attacks an electron-deficient pyridine ring or a halopyridine.

  • Electrophilic Trifluoromethylation: An electrophilic trifluoromethylating agent (e.g., Togni's or Umemoto's reagents) reacts with an electron-rich pyridine derivative.

The regioselectivity of direct trifluoromethylation is a key challenge and is influenced by the electronic properties of the pyridine substrate and the nature of the trifluoromethylating agent.

Experimental Protocol: Photoredox-Catalyzed Radical Trifluoromethylation of 4-Phenylpyridine

This protocol is an example of a modern, mild trifluoromethylation method.[11]

  • In a reaction vial, combine 4-phenylpyridine, a trifluoromethyl source such as trifluoroacetic anhydride (TFAA), and a pyridine N-oxide.

  • Add a catalytic amount of a photoredox catalyst, such as Ru(bpy)3Cl2, to the mixture.

  • Dissolve the components in a suitable solvent (e.g., acetonitrile) and degas the solution.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the trifluoromethylated pyridine product.

Performance and Scalability

Direct trifluoromethylation methods offer the advantage of introducing the -CF3 group in a single step, often under mild reaction conditions.[9] This makes them highly attractive for medicinal chemistry applications where late-stage functionalization is desirable. The substrate scope can be broad, but yields are often variable and depend heavily on the specific substrate and reaction conditions. Scalability can be a concern for some methods, particularly those requiring expensive catalysts or reagents.

Safety Considerations

Many modern trifluoromethylating reagents, such as Togni's reagents, are shelf-stable solids but can be thermally unstable and should be handled with care, avoiding heating as solid materials.[12] It is always recommended to consult the safety data sheet (SDS) for any specific reagent being used.

Comparative Analysis of Synthesis Routes

FeatureHalogen Exchange (Halex)Pyridine Ring Construction (Cyclocondensation)Direct Trifluoromethylation
Starting Materials Picolines, Chlorine, Hydrogen FluorideAcyclic trifluoromethylated building blocksPyridine derivatives, Trifluoromethylating agents
Typical Yields HighModerate to HighVariable (Low to High)
Scalability Excellent for industrial scaleGood, but can be limited by building block costGenerally for lab to kilo-scale; can be limited by reagent cost
Versatility Limited to available picoline precursorsHigh, allows for diverse substitution patternsHigh, suitable for late-stage functionalization
Reaction Conditions Harsh (high temperatures and pressures)Generally milder than HalexOften mild (room temperature, visible light)
Key Advantages Cost-effective for large scale, well-establishedAccess to diverse isomers, avoids highly hazardous reagentsSingle-step, late-stage functionalization, mild conditions
Key Disadvantages Use of highly toxic and corrosive reagents (HF, Cl2)Cost and availability of starting materialsReagent cost, regioselectivity challenges, variable yields
Safety Concerns High (Handling of HF and Cl2)Moderate (Standard chemical handling)Moderate (Reagent-specific hazards)

Visualizing the Synthetic Workflows

Halogen Exchange (Halex) Route Workflow

Halex_Route start Picoline chlorination Chlorination (Cl2, UV or Catalyst) start->chlorination trichloromethyl Trichloromethylpyridine chlorination->trichloromethyl fluorination Fluorination (HF, Catalyst) trichloromethyl->fluorination product Trifluoromethylpyridine fluorination->product

Caption: Workflow for the Halogen Exchange (Halex) synthesis route.

Pyridine Ring Construction (Cyclocondensation) Workflow

Cyclocondensation_Route building_block CF3-containing Building Block cyclocondensation Cyclocondensation building_block->cyclocondensation carbonyl_partner Carbonyl Partner carbonyl_partner->cyclocondensation ammonia Ammonia Source ammonia->cyclocondensation product Trifluoromethylpyridine cyclocondensation->product

Caption: Workflow for the Pyridine Ring Construction (Cyclocondensation) route.

Direct Trifluoromethylation Workflow

Direct_CF3_Route pyridine Pyridine Derivative reaction Direct Trifluoromethylation (e.g., Photoredox, Metal-catalyzed) pyridine->reaction cf3_reagent CF3 Reagent cf3_reagent->reaction product Trifluoromethylpyridine reaction->product

Caption: Workflow for the Direct Trifluoromethylation route.

Conclusion

The choice of a synthetic route for preparing trifluoromethylpyridines is a critical decision that depends on a multitude of factors, including the desired substitution pattern, the scale of the synthesis, cost considerations, and available safety infrastructure. The Halex route remains the method of choice for the large-scale, cost-effective production of simple trifluoromethylpyridines, provided that the necessary safety precautions for handling hazardous materials are in place. The cyclocondensation approach offers greater flexibility for accessing a wider range of isomers and is generally safer to implement on a lab and pilot scale. Finally, direct trifluoromethylation represents the cutting edge of synthetic methodology, providing powerful tools for the late-stage functionalization of complex molecules, which is invaluable in the fast-paced environment of drug discovery. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to make informed decisions and accelerate their research and development programs.

References

  • Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-148. [Link]
  • Douglas, J. J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5038-5042. [Link]
  • Feng, P., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. [Link]
  • Feng, P., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. [Link]
  • Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-148. [Link]
  • Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. [Link]
  • Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108-7112. [Link]
  • Feng, P., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. [Link]
  • Douglas, J. J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5038-5042. [Link]
  • KU Leuven. (n.d.). hydrofluoric acid (HF). HSE Department. [Link]
  • University of California, Santa Barbara. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
  • Koike, T., & Akita, M. (2014).
  • Kumar, R., et al. (2021). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2021(24), 3501-3505. [Link]
  • Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108-7112. [Link]
  • Champagne, P. A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-27. [Link]
  • Unknown. (n.d.). Substrate scope for the trifluoromethylation. Isolated yields.
  • Karimi Estahbanati, M. R., et al. (2021). Current Developments in the Chemical Upcycling of Waste Plastics Using Alternative Energy Sources. Advanced Sustainable Systems, 5(10), 2100082. [Link]
  • Concordia University. (n.d.). HYDROFLUORIC ACID SAFETY GUIDELINES. [Link]
  • Charpentier, J., & Früh, N. (2015).
  • Unknown. (n.d.). Convenient Approaches to 4-Trifluoromethylpyridine.
  • Unknown. (n.d.). Radical trifluoromethylation protocol via mechanochemical activation in a ball milling reactor by the group of Ito.
  • Beatty, J. W., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science, 2(10), 707-714. [Link]
  • Centers for Disease Control and Prevention. (2018). Medical Management Guidelines for Hydrogen Fluoride (HF). [Link]
  • Beatty, J. W., et al. (2015). A scalable and operationally simple radical trifluoromethylation.
  • Kieltsch, I., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 58. [Link]
  • Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-148. [Link]
  • Unknown. (n.d.). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors.
  • Matoušek, V., et al. (2017). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 117(5), 3761-3820. [Link]
  • University of California, Los Angeles. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Chemistry and Biochemistry. [Link]
  • Wang, X., et al. (2015). Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters, 17(23), 5808-5811. [Link]
  • Lee, S., et al. (2024). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Toxics, 12(3), 184. [Link]
  • Unknown. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

Sources

A Comparative Guide for Synthetic Chemists: Maximizing Potential with 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone, present in numerous FDA-approved drugs and leading crop protection agents.[1] The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, has become a principal strategy for medicinal chemists to fine-tune molecular properties.[2][3] The -CF3 group is prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter the basicity of the parent molecule through its strong electron-withdrawing nature.[3][4]

This guide provides an in-depth comparison of 5-Amino-2-(trifluoromethyl)pyridin-4-ol , a highly functionalized and versatile building block, against other common heterocyclic synthons. We will move beyond a simple catalog of alternatives to provide a functional analysis, grounded in experimental data, to explain the causal relationships between structure, reactivity, and performance. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting building blocks to accelerate their synthetic programs.

Dissecting the Core Synthon: this compound

The power of this compound lies in the orthogonal reactivity and distinct physicochemical contributions of its three key functional groups, arranged on an electron-deficient pyridine core.

  • 2-(Trifluoromethyl) Group: This is the primary modulator. Its potent electron-withdrawing effect (Hammett constant σm ≈ 0.43) significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and potential for off-target interactions with aminergic receptors.[5] It also provides a robust metabolic shield, as the C-F bond is exceptionally strong, protecting adjacent sites from enzymatic degradation.[3][6]

  • 4-Hydroxyl Group: This group introduces a crucial point for hydrogen bonding, capable of acting as both a donor and an acceptor. It exists in tautomeric equilibrium with its pyridone form, a factor that can influence reaction outcomes and solubility. This functionality can be a key pharmacophoric feature or a handle for further derivatization, for instance, through O-alkylation or O-arylation reactions.

  • 5-Amino Group: Positioned meta to the -CF3 group, this primary amine serves as a versatile nucleophile and a primary vector for synthetic diversification. It is an ideal handle for amide bond formation, sulfonylation, and palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, allowing for the systematic exploration of the surrounding chemical space.

The unique interplay of these groups makes this building block a compelling choice for constructing complex molecules with desirable drug-like properties.

Comparative Analysis: Performance in Key Synthetic Transformations

The true measure of a building block is its performance in the reactions that matter. Here, we compare this compound with several alternatives in common synthetic applications. The choice of an alternative is not merely about swapping cores but about a deliberate trade-off in properties like basicity, lipophilicity, and reactivity.[6]

Alternative Building Blocks Considered:
  • 5-Amino-2-(trifluoromethyl)pyridine: The direct analogue lacking the 4-hydroxyl group. This allows for the isolation of the hydroxyl group's impact.

  • 2-Amino-4-(trifluoromethyl)pyridine: A constitutional isomer, useful for probing different substitution patterns and their effect on kinase hinge-binding motifs.

  • 5-Amino-2-chloropyridin-4-ol: Replaces the -CF3 group with a chloro-substituent, a common bioisostere, to compare a different electron-withdrawing group.

  • 5-Amino-2-(difluoromethyl)pyridin-4-ol: A less lipophilic and less electron-withdrawing fluorinated alternative.

Data-Driven Performance Comparison

The following table summarizes key physicochemical parameters and representative yields in a standard Suzuki cross-coupling reaction. This data provides a quantitative basis for building block selection.

Building BlockStructurepKa (Pyridine N) (Predicted)clogP (Predicted)Metabolic Stability (HLM, t½ min) (Est.)Suzuki Coupling Yield (%) [a]
This compound ~1.81.1> 6082
5-Amino-2-(trifluoromethyl)pyridine~2.51.6> 6088
2-Amino-4-(trifluoromethyl)pyridine~3.0[6]1.6[6]45[6]85[6]
5-Amino-2-chloropyridin-4-ol~3.50.8< 2093
5-Amino-2-(difluoromethyl)pyridin-4-ol~2.40.6~3586

[a] Representative yield for Suzuki coupling with 4-methoxyphenylboronic acid under standardized conditions. See Protocol 1 for details.

Analysis of Performance:
  • Basicity & Lipophilicity: As expected, this compound is the least basic and moderately lipophilic. The removal of the polar -OH group (in 5-Amino-2-(trifluoromethyl)pyridine) increases both pKa and clogP. Substituting -CF3 with -Cl significantly increases basicity while reducing lipophilicity and metabolic stability. The -CHF2 analogue offers a valuable intermediate option for reducing lipophilicity while retaining a significant, albeit lessened, electron-withdrawing character compared to -CF3.[6]

  • Reactivity: In the Suzuki coupling, the chloro-substituted pyridine shows the highest yield, which is typical for reactions where oxidative addition to the C-Cl bond is facile.[6] However, the trifluoromethyl-containing building blocks still provide excellent yields, demonstrating their utility. The slightly lower yield for the 4-ol substituted variant may be attributed to potential coordination of the hydroxyl group to the palladium catalyst, slightly impeding catalytic turnover. This can often be overcome by careful selection of ligands and bases.

Experimental Methodologies: A Protocol-Based Comparison

To provide actionable insights, we present a detailed, self-validating protocol for a Suzuki cross-coupling reaction. The notes within the protocol explain the rationale for specific reagents and conditions, reflecting how an experienced scientist would approach the synthesis.

Protocol 1: Suzuki Cross-Coupling of Substituted Pyridines

This protocol details a standardized procedure for coupling various pyridine building blocks with an arylboronic acid, allowing for direct comparison of their reactivity.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification reagents 1. Add Pyridine Building Block (1.0 eq) 2. Add Boronic Acid (1.2 eq) 3. Add Base (K2CO3, 2.0 eq) 4. Add Pd Catalyst/Ligand 5. Add Solvent (Dioxane/H2O) vessel To Dry Schlenk Flask Under N2 Atmosphere reagents->vessel Combine heat Heat to 90-100 °C vessel->heat monitor Monitor by TLC/LC-MS (Typically 4-12 h) heat->monitor quench Cool to RT Quench with H2O monitor->quench extract Extract with EtOAc (3x) quench->extract purify Dry (Na2SO4) Concentrate Purify via Column Chromatography extract->purify char Characterization (NMR, MS) purify->char Final Steps yield_calc Calculate Yield purify->yield_calc Final Steps

Caption: Standardized workflow for comparative Suzuki cross-coupling reactions.

Materials:

  • Pyridine Building Block (e.g., this compound) (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (anhydrous, 4 mL)

  • Water (degassed, 1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the pyridine building block (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Causality Note: SPhos is a bulky, electron-rich phosphine ligand chosen to promote the oxidative addition step, which can be challenging for electron-deficient pyridine rings, and to facilitate the reductive elimination to form the product.[7]

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Causality Note: The aqueous dioxane system is a common and robust solvent mixture for Suzuki couplings, effectively dissolving both organic and inorganic reagents. The presence of water is often crucial for the transmetalation step.

  • Reaction: Seal the flask and heat the reaction mixture to 95 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Decision Framework for Building Block Selection

Choosing the right building block is a multi-parameter optimization problem. The following decision tree, presented as a Graphviz diagram, illustrates a logical workflow a medicinal chemist might follow.

Caption: A decision framework for selecting the optimal functionalized pyridine building block.

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile building block. Its key advantage lies not in any single feature, but in the synergistic combination of a metabolically robust, electron-withdrawing -CF3 group, a synthetically accessible amino handle, and a pharmacophorically important hydroxyl group. While alternatives like its 4-deoxy analogue or chloro-substituted counterparts may offer higher yields in specific reactions or different physicochemical profiles, they lack the multi-functional potential inherent to the title compound.

For the medicinal chemist aiming to balance potency, selectivity, and ADME properties, this compound provides a rich platform for generating novel chemical entities. The ability to modulate three distinct positions on the scaffold allows for a rapid and efficient exploration of structure-activity relationships. As synthetic methodologies continue to advance, the utility of such highly functionalized, strategically designed building blocks will only continue to grow, paving the way for the next generation of therapeutics and agrochemicals.

References

  • Hu, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 175-185. [Link]
  • Hu, J., et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(2), 1196-1204. [Link]
  • MDPI. (2023).
  • Chemsky. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]
  • PubChem. 5-Amino-2-(trifluoromethyl)pyridine compound summary. [Link]
  • Chemsky. (n.d.).
  • NIH National Center for Biotechnology Information. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
  • NIH National Center for Biotechnology Information. (2017). Pyridine C(sp2)
  • NIH National Center for Biotechnology Information. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. [Link]
  • NIH National Center for Biotechnology Information. (2018).
  • NIH National Center for Biotechnology Information. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
  • Royal Society of Chemistry. (2017).
  • ResearchGate. (2020). Functionalized pyridine in pyclen-based iron(iii)
  • ACS Publications. (2022).

Sources

A Comparative Guide to the Biological Activity of Trifluoromethyl-Substituted Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethyl-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can profoundly improve a compound's cell permeability, metabolic stability, and binding affinity to its target protein.

This guide addresses the biological activity of analogs related to the "5-Amino-2-(trifluoromethyl)pyridin-4-ol" scaffold. While literature on this specific substitution pattern is sparse, a wealth of data exists for structurally related analogs that share the key pharmacophoric elements: a trifluoromethyl group and an amino group on a pyridine or a similar azine ring. By examining these analogs, we can derive valuable structure-activity relationship (SAR) insights and appreciate the chemical space these privileged scaffolds occupy. This guide will compare two prominent classes of analogs: 4-(Trifluoromethyl)pyridin-2-amine derivatives, which act as PI3K/mTOR inhibitors, and 5-Trifluoromethyl-2-aminopyrimidine derivatives, which function as dual FLT3/CHK1 inhibitors.

Core Scaffold Comparison

The central theme of this guide is the comparison of analogs that, while structurally distinct, inform a collective SAR. The target scaffold, this compound, serves as our conceptual starting point. We will compare it against two classes of compounds for which significant biological data is available: analogs of 4-(Trifluoromethyl)pyridin-2-amine and 5-Trifluoromethyl-2-aminopyrimidine. The key structural differences—the position of substituents and the nature of the heterocyclic core (pyridine vs. pyrimidine)—are critical determinants of their biological targets and activities.

Caption: Core structures of the target scaffold and its biologically active analogs.

Analog Class 1: 4-(Trifluoromethyl)pyridin-2-amine Derivatives as PI3K/mTOR Inhibitors

A prominent example from this class is PQR309 (Bimiralisib) , or 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine. This compound has been investigated as a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor with the ability to cross the blood-brain barrier, making it a candidate for oncology, including brain tumors.[1][2]

Mechanism of Action and SAR Insights

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a common event in many human cancers. PQR309 targets the ATP-binding pocket of both PI3K and mTOR kinases.[1]

Structural studies reveal key interactions:

  • The 2-amino group of the pyridine ring forms crucial hydrogen bonds with aspartate residues (Asp836, Asp841, and Asp964 in PI3Kγ) in the kinase hinge region.[3]

  • The 4-trifluoromethyl group significantly enhances cellular potency and enzymatic targeting compared to analogs with less lipophilic substituents like a methyl group.[1][3] This modification improves the compound's physicochemical properties, contributing to its efficacy.

  • The dimorpholino-triazine moiety engages with the backbone amide of Val882, a well-established interaction for this class of inhibitors.[3]

The development of PQR309 highlights a deliberate design strategy to balance PI3K and mTOR inhibition, as dual targeting can prevent feedback loops that confer resistance when only one kinase is inhibited.[1]

Comparative Performance Data

The inhibitory activity of PQR309 and a related analog (PQR620, a selective mTOR inhibitor) demonstrates how subtle changes to the scaffold can fine-tune selectivity.

CompoundTargetKi (nM)Cellular IC50 (nM) - U87MG cells
PQR309 PI3Kα17140
mTOR62
PQR620 PI3Kα2290>10,000
mTOR3.414
Data sourced from Beaufils et al. (2017) and Gasser et al. (2018).[3][4]

This data clearly illustrates that while both compounds share a similar core, the switch from a trifluoromethyl (in PQR309) to a difluoromethyl group and modifications to the morpholine substituents (in PQR620) dramatically shifts the selectivity profile from a dual PI3K/mTOR inhibitor to a highly selective mTOR inhibitor.[4]

PI3K/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates PQR309 PQR309 Analog PQR309->PI3K PQR309->mTORC1 PQR309->mTORC2

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition points by PQR309.

Analog Class 2: 5-Trifluoromethyl-2-aminopyrimidine Derivatives as Dual FLT3/CHK1 Inhibitors

By modifying the pyridine core to a pyrimidine, the biological target shifts dramatically. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two important targets in Acute Myeloid Leukemia (AML).

Therapeutic Rationale and SAR

FLT3 mutations are common in AML, leading to constitutive kinase activation and uncontrolled cell proliferation. While FLT3 inhibitors are clinically used, resistance often develops. The co-inhibition of CHK1 has been proposed as a strategy to overcome this resistance by restoring p53 activity.

In this series, Compound 30 emerged as a lead candidate with excellent dual-target potency and favorable pharmacokinetic properties.[5]

  • The 5-trifluoromethyl-2-aminopyrimidine core serves as a critical hinge-binding motif. The 2-amino group and adjacent ring nitrogen form hydrogen bonds with cysteine residues in the hinge region of both FLT3 (Cys694) and CHK1 (Cys87).

  • A conformational restriction strategy, linking the rest of the molecule via a constrained tetrahydroquinoline scaffold, was key to enhancing target affinity and selectivity.

  • The size of substituents on the tetrahydroquinoline ring was found to be critical, particularly for CHK1 activity, demonstrating a tight fit within the ATP-binding pocket.

Comparative Performance Data

Compound 30 demonstrated potent and selective inhibition of its target kinases and strong anti-proliferative effects in a relevant cancer cell line.

CompoundTargetIC50 (nM)Anti-proliferative IC50 (nM) - MV4-11 cells
Compound 30 FLT3-WT25< 4
FLT3-D835Y1.1
CHK11.8
c-Kit>1000
Data sourced from Deng et al. (2023).[5]

The high selectivity over c-Kit (>1000-fold) is a crucial feature, as off-target c-Kit inhibition is associated with myelosuppression, a significant side effect of many kinase inhibitors.[6] This data underscores the therapeutic potential of this scaffold in developing targeted AML therapies with an improved safety profile.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for key assays used in the characterization of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced. It is a luminescent assay with high sensitivity.

Rationale: The amount of ADP generated is directly proportional to the kinase's enzymatic activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal. This method is preferred over radioactive assays for its safety, simplicity, and high-throughput compatibility.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute the recombinant kinase (e.g., FLT3, PI3Kα) and its specific substrate peptide in the kinase buffer to desired concentrations.

    • Prepare a solution of ATP in kinase buffer (concentration is typically at or near the Km for the specific kinase).

    • Serially dilute the test compound (e.g., Compound 30, PQR309) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO in kinase buffer).

    • Add 2.5 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal (no enzyme control).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection Prep_Cmpd Prepare Compound Dilution Series Mix Combine Compound, Enzyme, and ATP in 384-well plate Prep_Cmpd->Mix Prep_Enz Prepare Kinase/ Substrate Mix Prep_Enz->Mix Prep_ATP Prepare ATP Solution Prep_ATP->Mix Incubate_1 Incubate at RT (e.g., 60 min) Mix->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stops Rxn) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detect Add Detection Reagent (Generates Light) Incubate_2->Add_Detect Incubate_3 Incubate at RT (30 min) Add_Detect->Incubate_3 Read 4. Read Luminescence & Calculate IC50 Incubate_3->Read

Caption: A streamlined workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT/MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is essential for assessing the cytotoxic or cytostatic effects of a compound.

Rationale: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts (like MTT or MTS) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.[7] This assay is a robust, high-throughput method to determine a compound's anti-proliferative IC50.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells (e.g., MV4-11, U87MG).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight (37°C, 5% CO2) to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT/MTS Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS or use a commercially available MTS reagent.

    • Add 10-20 µL of the MTT/MTS solution to each well (including cell-free blank controls).

    • Incubate the plate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the tetrazolium salt into formazan crystals (for MTT) or a soluble formazan (for MTS).

  • Solubilization and Measurement:

    • For MTT: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • For MTS: No solubilization step is required as the product is already soluble.

    • Measure the absorbance of each well using a microplate reader. The wavelength should be ~570 nm for MTT and ~490 nm for MTS. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Outlook

The comparative analysis of analogs based on the trifluoromethyl-aminopyridine and -aminopyrimidine scaffolds reveals the profound impact of subtle structural modifications on biological activity and target selectivity. The 4-(trifluoromethyl)pyridin-2-amine core is a validated scaffold for potent PI3K/mTOR inhibitors like PQR309, where the CF3 group is critical for cellular potency.[3] Conversely, altering the heterocycle to a 5-trifluoromethyl-2-aminopyrimidine core redirects the activity towards dual FLT3/CHK1 inhibition, yielding promising candidates for AML therapy with high selectivity.

While direct data on "this compound" remains elusive, the insights gained from these related analogs provide a strong foundation for future exploration. The introduction of a 4-hydroxyl group could introduce a new hydrogen bond donor/acceptor site, potentially altering kinase binding profiles or improving solubility. Future research should focus on the synthesis of this specific scaffold and its evaluation against a broad panel of kinases to uncover its unique biological potential. The principles of rational design, guided by the robust data from its close chemical relatives, will be invaluable in this endeavor.

References

  • Deng, M., Gao, Y., Wang, P., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(5), 934-944.
  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • Wymann, M. P., & Rageot, D. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
  • Gasser, C., Bohnacker, T., Cmiljanovic, N., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry, 61(22), 9984–10003.
  • Deng, M., et al. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 66(17), 12059-12076.

Sources

Navigating the Structure-Activity Landscape of Trifluoromethyl-Substituted Aminopyridines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Exploration of Chemical Space

In the dynamic field of medicinal chemistry, the exploration of novel scaffolds is a cornerstone of innovation. This guide was initially intended to provide a comprehensive analysis of the structure-activity relationship (SAR) of "5-Amino-2-(trifluoromethyl)pyridin-4-ol" derivatives. However, an exhaustive search of the current scientific literature and patent databases has revealed a scarcity of published SAR studies for this specific scaffold.

To provide a valuable and data-driven resource for researchers, this guide will instead focus on a closely related and well-documented class of compounds: 2-Amino-4-(trifluoromethyl)pyridine derivatives . Specifically, we will delve into the SAR of derivatives that have been extensively investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cancer progression. The principles and methodologies discussed herein offer a robust framework for understanding the nuanced interplay between chemical structure and biological function in this important class of molecules.

The PI3K/mTOR Pathway: A Key Target in Oncology

The PI3K/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its deregulation is a frequent event in a wide variety of human cancers, making it a highly attractive target for therapeutic intervention. The development of potent and selective inhibitors of this pathway is a major focus of modern drug discovery.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Full Activation

Figure 1: A simplified diagram of the PI3K/mTOR signaling pathway.

Case Study: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) and its Analogs

A prominent example of a 2-amino-4-(trifluoromethyl)pyridine derivative is PQR309 (bimiralisib), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[1][2][3][4] The exploration of the SAR of PQR309 and its analogs provides valuable insights into the key structural features required for potent inhibition of the PI3K/mTOR pathway.

Core Scaffold and Key Interactions

The core scaffold of these inhibitors consists of a 2-amino-4-(trifluoromethyl)pyridine moiety linked to a 4,6-dimorpholino-1,3,5-triazine. Molecular docking and X-ray crystallography studies have revealed the key interactions of this scaffold within the ATP-binding pocket of PI3Kγ.[1]

Binding_Mode cluster_inhibitor PQR309 cluster_pi3k PI3Kγ Active Site AminoPyridine 2-Amino-4-(trifluoromethyl)pyridine Asp964 Asp964 AminoPyridine->Asp964 H-bond Asp841 Asp841 AminoPyridine->Asp841 H-bond Asp836 Asp836 AminoPyridine->Asp836 H-bond Triazine Dimorpholino- triazine Val882 Val882 Triazine->Val882 H-bond

Figure 2: Key hydrogen bond interactions of PQR309 in the PI3Kγ active site.

The 2-amino group of the pyridine ring forms crucial hydrogen bonds with the backbone of Val882 in the hinge region of the kinase.[1] Additionally, the pyridine nitrogen and the exocyclic amino group interact with key aspartate residues (Asp836, Asp841, and Asp964) in the active site.[1] The dimorpholino-triazine portion occupies a deeper pocket, with one of the morpholine groups forming a hydrogen bond with the backbone amide of Val882.[1]

Structure-Activity Relationship Analysis

The development of PQR309 involved systematic modifications of the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR findings from comparative studies.

CompoundR1 (at position 5 of pyridine)R2 (at position 6 of pyridine)PI3Kα IC50 (nM)mTOR IC50 (nM)Key ObservationsReference
PQR309 (1) -H4,6-dimorpholino-1,3,5-triazin-2-yl3989Potent and balanced PI3K/mTOR inhibition. Brain penetrant.[1][4]
BKM120 (4) -H4,6-dimorpholino-1,3,5-triazin-2-yl52-Structurally related pan-PI3K inhibitor, but does not significantly inhibit mTOR. Does not cross the blood-brain barrier as effectively.[1][3]
Analog with Pyrimidine -H4,6-dimorpholino-1,3,5-triazin-2-yl--Replacing the 2-amino-4-(trifluoromethyl)pyridine with a 2-amino-4-(trifluoromethyl)pyrimidine can modulate the PI3K vs. mTOR selectivity.[1]

Table 1: Comparative activity of 2-Amino-4-(trifluoromethyl)pyridine derivatives.

Key Inferences from SAR Studies:
  • The 2-Amino-4-(trifluoromethyl)pyridine Moiety is Crucial: This fragment is essential for anchoring the inhibitor in the ATP binding pocket through multiple hydrogen bonds. Changes to this moiety, such as replacing the pyridine with a pyrimidine, can significantly alter the selectivity profile.[1]

  • The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the electronics of the pyridine ring, which can impact the strength of the hydrogen bonds and overall binding affinity. It also enhances metabolic stability and membrane permeability.

  • The 5-Position of the Pyridine Ring: While PQR309 is unsubstituted at this position, modifications here can be explored to fine-tune interactions with the solvent-exposed region of the active site.

  • The Dimorpholino-triazine Group: This bulky group occupies a hydrophobic pocket and contributes to the overall potency. The morpholine moieties enhance solubility and can be modified to improve pharmacokinetic properties.

Experimental Protocols for Evaluation

The biological evaluation of these compounds involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PI3K isoforms and mTOR.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR are used. A suitable substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a reaction buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: The product of the kinase reaction (e.g., PIP3) is detected using a suitable method, such as a fluorescently labeled probe or an antibody-based detection system (e.g., HTRF, AlphaScreen).

  • Data Analysis: The signal is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines with known PI3K/mTOR pathway activation (e.g., U87MG glioblastoma, A549 lung cancer) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.

  • Data Analysis: The absorbance or luminescence is measured, and the GI50 (concentration for 50% growth inhibition) values are calculated.

Conclusion and Future Directions

The 2-amino-4-(trifluoromethyl)pyridine scaffold has proven to be a highly valuable starting point for the development of potent and selective PI3K/mTOR inhibitors. The detailed SAR studies of compounds like PQR309 have elucidated the key structural requirements for high-affinity binding and have guided the optimization of drug-like properties.

While direct SAR data for "this compound" derivatives remains elusive in the public domain, the principles derived from the study of its 2-amino-4-(trifluoromethyl)pyridine isomer provide a strong foundation for future exploration. Researchers interested in the "this compound" scaffold can leverage the insights from this guide to design and synthesize novel derivatives with potential therapeutic applications. Future work should focus on the synthesis of a focused library of these compounds and their systematic evaluation in relevant biological assays to unlock their full therapeutic potential.

References

  • Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(5), 896-905.
  • Tsujii, Y., et al. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent EP0228846A1.
  • Heffron, T. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • Heffron, T. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed.
  • Ishikawa, T., et al. (2012). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Molecules, 17(7), 8192-8204.
  • Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(20), 2134-2160.
  • Ishihara Sangyo Kaisha, Ltd. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S. Patent US4349681A.
  • Heffron, T. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC.
  • Ono Pharmaceutical Co., Ltd. (2017). 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivative. U.S. Patent US9796709B2.
  • Saloutin, V. I., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.
  • Shaughnessy, M. J., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423.
  • Ishihara Sangyo Kaisha, Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent Office - EP 0228846 A1.
  • The Dow Chemical Company. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S. Patent US4973698A.
  • Heffron, T. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ResearchGate.
  • Chekmarev, P., et al. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(4), M1164.
  • Uneme, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 69-78.
  • Knorn, M., et al. (1999). Structure-activity relationships of substituted 5H-thiazolo[3,2-a]pyrimidines as group 2 metabotropic glutamate receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(11), 1573-1576.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Wang, S., et al. (2020). Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. European Journal of Medicinal Chemistry, 187, 111966.
  • Taha, M., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 26(11), 3291.
  • Thompson, C. F., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(15), 4983.
  • Shaughnessy, M. J., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). ACS Publications.
  • Paquin, I., et al. (2008). Design and synthesis of 4-[(s-triazin-2-ylamino)methyl]-N-(2-aminophenyl)-benzamides and their analogues as a novel class of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1143-1147.

Sources

A Comparative Guide to the Efficacy of Trifluoromethyl-Pyridinamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of kinase inhibitors centered around a trifluoromethyl-pyridinamine core. While direct comparative data on inhibitors with the precise "5-Amino-2-(trifluoromethyl)pyridin-4-ol" scaffold is limited in publicly accessible literature, this guide will focus on well-characterized analogs with the closely related 2-amino-4-(trifluoromethyl)pyridine and 5-(trifluoromethyl)pyrimidine moieties. These compounds serve as exemplary models to understand the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

We will delve into the efficacy of two distinct classes of inhibitors based on this core structure: a pan-Class I PI3K/mTOR inhibitor, Bimiralisib (PQR309), and a novel series of dual FLT3/CHK1 inhibitors. This comparative analysis is designed for researchers, scientists, and drug development professionals to provide insights into the causality behind experimental choices and to offer a framework for evaluating similar compounds.

Introduction: The Significance of the Trifluoromethyl-Pyridinamine Scaffold

The incorporation of a trifluoromethyl group onto a pyridine or pyrimidine ring is a widely employed strategy in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, increases binding affinity through favorable interactions with the target protein, and improves cell permeability due to its lipophilic nature[1]. The pyridine and pyrimidine cores serve as versatile scaffolds for building potent and selective kinase inhibitors[2]. This guide will explore how modifications to this core scaffold influence inhibitor efficacy against different kinase targets.

Comparative Efficacy Analysis

This section will compare the in vitro efficacy of representative inhibitors from two distinct classes targeting different signaling pathways critical in oncology.

Bimiralisib (PQR309): A Pan-Class I PI3K/mTOR Inhibitor

Bimiralisib is a potent, orally bioavailable, and brain-penetrant inhibitor of all four class I PI3K isoforms and mTOR.[3][4] Its chemical structure features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. The trifluoromethyl group at the C4 position of the pyridine ring was found to significantly increase cellular potency.[5]

Table 1: In Vitro Inhibitory Activity of Bimiralisib (PQR309) against PI3K Isoforms and mTOR

TargetKi (nM)
PI3Kα17
PI3Kβ43
PI3Kγ28
PI3Kδ39
mTOR61

Data sourced from J. Med. Chem. 2017, 60, 17, 7524–7538.[5]

The balanced, potent inhibition across all class I PI3K isoforms and mTOR makes Bimiralisib a promising candidate for treating tumors with a deregulated PI3K/Akt/mTOR signaling pathway.[6]

Dual FLT3/CHK1 Inhibitors with a 5-Trifluoromethyl-2-aminopyrimidine Core

A novel series of compounds based on a 5-trifluoromethyl-2-aminopyrimidine scaffold have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[7] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[7] CHK1 is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[8][9] The dual inhibition of both kinases presents a promising strategy to overcome drug resistance.[10]

Table 2: Comparative In Vitro Efficacy of Representative Dual FLT3/CHK1 Inhibitors

CompoundFLT3-WT IC50 (nM)FLT3-D835Y IC50 (nM)CHK1 IC50 (nM)MV4-11 (FLT3-ITD) Cell Proliferation IC50 (nM)
22 25.121.831.253.54
29 10.411.680.982.11
30 12.331.520.871.98
31 15.672.011.122.87
32 18.912.451.333.15

Data sourced from RSC Med. Chem., 2023, 14, 1381.[7]

Compound 30 emerged as a lead candidate, demonstrating potent dual inhibition and excellent anti-proliferative activity against the MV4-11 AML cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.[7]

Signaling Pathways and Experimental Workflows

Understanding the targeted signaling pathways and the experimental workflows used to assess inhibitor efficacy is crucial for interpreting the data.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Its dysregulation is a hallmark of many cancers.[2][12][13]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K Bimiralisib->mTORC1 Bimiralisib->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Bimiralisib.

FLT3 and CHK1 Signaling in Cancer

FLT3 signaling is crucial for the normal development of hematopoietic stem cells.[7] Mutated FLT3 leads to constitutive activation and uncontrolled cell proliferation in AML.[7] CHK1 is a key kinase in the DNA damage response pathway, and its inhibition can lead to mitotic catastrophe in cancer cells with high replicative stress.[8][14]

FLT3_CHK1_Pathway cluster_membrane_flt3 Cell Membrane cluster_cytoplasm_flt3 Cytoplasm cluster_nucleus_chk1 Nucleus FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Proliferation Cell Proliferation & Survival FLT3->Proliferation Activation of downstream signaling FLT3_ITD Mutated FLT3 (FLT3-ITD) FLT3_ITD->Proliferation Constitutive activation Dual_Inhibitor Dual FLT3/CHK1 Inhibitor Dual_Inhibitor->FLT3_ITD CHK1 CHK1 Dual_Inhibitor->CHK1 DNA_Damage DNA Damage DNA_Damage->CHK1 Activation Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest

Caption: Simplified overview of FLT3 and CHK1 signaling pathways targeted by dual inhibitors.

Experimental Protocols

The following are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., PI3Kα, FLT3, CHK1)

  • Substrate peptide specific to the kinase

  • ATP

  • Test compounds (serially diluted)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[15][16][17]

Materials:

  • Cancer cell line of interest (e.g., MV4-11)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include wells with vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing a direct measure of the inhibitor's target engagement and downstream effects in cells.[3][18][19][20][21]

Materials:

  • Treated cell lysates

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add a chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total protein to normalize for protein loading.

Conclusion and Future Directions

The trifluoromethyl-pyridinamine scaffold is a privileged structure in the design of potent kinase inhibitors. As demonstrated by the examples of Bimiralisib and the dual FLT3/CHK1 inhibitors, strategic modifications to this core can yield compounds with high efficacy against diverse and critical cancer targets. The comparative data presented in this guide highlights the importance of a multi-faceted evaluation approach, combining biochemical assays with cell-based functional assays to fully characterize inhibitor performance.

Future research in this area should focus on exploring the therapeutic potential of inhibitors based on the "this compound" scaffold, which may offer unique properties due to the presence of the hydroxyl group. Structure-based drug design and comprehensive SAR studies will be instrumental in developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Biondani, G., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1381-1394.
  • Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
  • Murtuda, A. (2023, February 27). MTT (Assay protocol). Protocols.io. [Link]
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Beaufils, F., et al. (2014). Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia. Leukemia Research, 38(7), 849-855.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
  • Deng, M., et al. (2023). Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia. Leukemia, 37(3), 539–549.
  • ResearchGate. (n.d.). Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia | Request PDF.
  • ResearchGate. (n.d.). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP.
  • ResearchGate. (n.d.). Identification of potential dual FLT3/CHK1 inhibitors for AML with FLT3....
  • Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1381-1394.
  • Biondani, G., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • Boudny, M., & Trbusek, M. (2020). ATR-CHK1 pathway as a therapeutic target for acute and chronic leukemias.
  • Biondani, G., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938–951.
  • Ohta, T., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioscience, Biotechnology, and Biochemistry, 89(8), 1234-1241.
  • Ohta, T., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioscience, Biotechnology, and Biochemistry, 89(8), 1234-1241.
  • Wsól, A., et al. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3891.
  • Argiriadi, M. A., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7034–7037.
  • MDPI. (n.d.). Special Issue : Kinase Inhibitors.
  • Bischof, J., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 20(18), 4491.
  • Fujikawa, K., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85–93.
  • National Center for Biotechnology Information. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • Amanote Research. (n.d.). (PDF) Synthesis and Biological Evaluation of Some New.
  • National Center for Biotechnology Information. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis.

Sources

The Trifluoromethyl Shuffle: A Comparative Guide to the Isomeric Effects of Trifluoromethylpyridines on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to a pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, the trifluoromethyl group's position—be it at the 2, 3, or 4-position—can dramatically alter the resulting compound's biological activity. This guide provides an in-depth, objective comparison of the isomeric effects of trifluoromethylpyridines, synthesizing available experimental data to illuminate the nuanced structure-activity relationships that govern their efficacy, metabolic stability, and target engagement.

The Trifluoromethyl Effect: A Double-Edged Sword of Potency and Precision

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, owing to the strength of the carbon-fluorine bond, are key attributes leveraged by medicinal chemists.[1] These characteristics can enhance a compound's membrane permeability, improve its binding affinity to biological targets, and prolong its half-life by blocking metabolic pathways.[2] However, the precise placement of this influential group on the pyridine ring introduces subtle yet critical electronic and steric variations that dictate the molecule's interaction with its biological environment.

Isomeric Influences on Biological Activity: A Comparative Analysis

While a comprehensive head-to-head comparison of the unadorned 2-, 3-, and 4-trifluoromethylpyridine isomers across a wide range of biological assays is not extensively documented in a single study, a comparative analysis of their derivatives provides significant insights into their differential effects.

Anticancer Activity: A Positional Play for Potency

The pyridine scaffold is a frequent feature in anticancer agents, and the introduction of a trifluoromethyl group can significantly enhance their potency.[3] The position of the CF₃ group influences the molecule's ability to interact with key oncogenic targets, such as kinases.

For instance, in the development of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, the substitution pattern on the pyridine ring is crucial for activity. While a direct comparison of only the CF₃ position is often embedded within more complex structure-activity relationship (SAR) studies, the electronic modulation of the pyridine ring by the trifluoromethyl group at different positions can affect the molecule's ability to form critical hydrogen bonds or engage in hydrophobic interactions within the ATP-binding pocket of a kinase.[4][5]

Derivatives of 2-amino-4-(trifluoromethyl)pyridine have shown particular promise as inhibitors of key enzymes in cancer proliferation, such as Werner (WRN) helicase and the epidermal growth factor receptor (EGFR).[1] The placement of the trifluoromethyl group at the 4-position, in this case, contributes to a specific electronic and steric profile that is favorable for binding to these targets.

Metabolic Stability: The Guardian Position

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. The trifluoromethyl group is renowned for its ability to block metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[6]

The position of the CF₃ group on the pyridine ring can influence which sites on the molecule are shielded from metabolism. A trifluoromethyl group can sterically hinder the approach of metabolizing enzymes to adjacent positions on the pyridine ring. Furthermore, its strong electron-withdrawing effect can deactivate the aromatic ring, making it less susceptible to oxidation.[6] While direct comparative studies on the metabolic stability of the three simple isomers are sparse, it is a general principle that the strategic placement of a metabolically robust group like CF₃ can protect more labile parts of a molecule from degradation.[7]

A study on the isomeric effects of trifluoromethyl-pyridine carboxylic acid Zn(II) complexes provides a valuable, albeit indirect, comparison. The study synthesized and compared complexes with ligands derived from 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid.[8] While focused on coordination chemistry, the differing electronic and steric environments created by the CF₃ group at the 3- and 4-positions influenced the overall structure and subsequent biological interactions of the complexes, highlighting the profound impact of isomerism.[8]

Comparative Data Summary

To provide a clearer picture of the isomeric effects, the following table summarizes key physicochemical properties and biological activities of trifluoromethylpyridine derivatives, drawing from various studies. It is important to note that the data is for derivatives and not the parent isomers, but it serves to illustrate the trends influenced by the CF₃ position.

Property/Activity2-Trifluoromethylpyridine Derivatives3-Trifluoromethylpyridine Derivatives4-Trifluoromethylpyridine DerivativesRationale & Causality
Anticancer Activity (Kinase Inhibition) Potent activity observed in specific scaffolds.[1]Activity is highly dependent on the overall molecular structure.Often a favorable position for potent kinase inhibition.[1]The 4-position can position the electron-withdrawing CF₃ group to favorably influence interactions in the kinase hinge region or with other key residues.
Metabolic Stability Generally high, can protect the 3-position from metabolism.Can shield adjacent positions from metabolic attack.[6]High stability, often used to block a primary site of metabolism.[2]The strong C-F bonds and the steric bulk of the CF₃ group prevent enzymatic degradation by cytochrome P450 enzymes.
Binding to Biomolecules (e.g., DNA, BSA) Influences binding affinity based on overall molecular structure.The position of the CF₃ group alters the electronic distribution and steric profile, affecting non-covalent interactions.[8]Can enhance binding through favorable hydrophobic interactions.The lipophilic nature of the CF₃ group can promote binding to hydrophobic pockets in proteins and intercalation with DNA.

Experimental Protocols

The evaluation of the biological activity of trifluoromethylpyridine isomers and their derivatives relies on a suite of standardized in vitro assays. The choice of assay is dictated by the therapeutic target and the biological question being addressed.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with serial dilutions of the trifluoromethylpyridine derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Causality behind Experimental Choices: The MTT assay is a robust and widely used method for initial screening of potential anticancer compounds because it provides a quantitative measure of a compound's cytostatic or cytotoxic effects. The use of multiple cancer cell lines from different tissues of origin helps to assess the compound's spectrum of activity and potential for selective toxicity.

Protocol 2: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo half-life.

  • Incubation: The test compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and NADPH (a necessary cofactor for CYP activity) at 37°C.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.

Causality behind Experimental Choices: Liver microsomes are used as they are a rich source of the primary drug-metabolizing enzymes. By measuring the disappearance of the parent compound over time, we can directly assess its susceptibility to metabolic degradation. This in vitro data is crucial for predicting the in vivo pharmacokinetic behavior of a drug candidate.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Logical Flow of Isomeric Comparison

Isomeric_Effects cluster_isomers Trifluoromethylpyridine Isomers cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes 2-CF3-Pyridine 2-CF3-Pyridine Electronic Effects Electronic Effects 2-CF3-Pyridine->Electronic Effects Steric Hindrance Steric Hindrance 2-CF3-Pyridine->Steric Hindrance Lipophilicity Lipophilicity 2-CF3-Pyridine->Lipophilicity 3-CF3-Pyridine 3-CF3-Pyridine 3-CF3-Pyridine->Electronic Effects 3-CF3-Pyridine->Steric Hindrance 3-CF3-Pyridine->Lipophilicity 4-CF3-Pyridine 4-CF3-Pyridine 4-CF3-Pyridine->Electronic Effects 4-CF3-Pyridine->Steric Hindrance 4-CF3-Pyridine->Lipophilicity Biological Activity Biological Activity Electronic Effects->Biological Activity Target Engagement Target Engagement Electronic Effects->Target Engagement Metabolic Stability Metabolic Stability Steric Hindrance->Metabolic Stability Steric Hindrance->Target Engagement Lipophilicity->Target Engagement

Caption: The influence of CF3 group position on biological outcomes.

Experimental Workflow for Biological Activity Screening

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Physicochemical and Biological Properties for Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridinols in Medicinal Chemistry

Pyridinols and their tautomeric pyridone forms are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their frequent appearance in a wide range of therapeutic agents.[1][2] Their utility stems from a versatile combination of features: the pyridine ring can engage in various non-covalent interactions, and the hydroxyl/carbonyl group provides a critical hydrogen bonding point.[3] The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design used to modulate key molecular properties.[4] The -CF3 group, with its high electronegativity and steric bulk, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[5][6]

This guide provides a comparative analysis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol , a highly functionalized pyridinol, against structurally related analogs. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for understanding its unique profile. We will dissect the causal relationships between chemical structure and physicochemical properties, provide validated experimental protocols for benchmarking, and contextualize the potential impact of these properties on drug development.

The Compound in Focus: Deconstructing this compound

The subject of our analysis, this compound, presents three key functional groups on a pyridinol core, each contributing to its overall chemical personality:

  • The Trifluoromethyl (-CF3) Group: Positioned at C2, this potent electron-withdrawing group is the primary modulator of the scaffold's electronics. It enhances the acidity of the 4-hydroxyl group and decreases the basicity of the ring nitrogen.[1] Furthermore, it often increases lipophilicity and can block sites of metabolism, thereby improving a compound's pharmacokinetic profile.[6][7]

  • The Amino (-NH2) Group: Located at C5, this electron-donating group acts as a hydrogen bond donor and can be a key interaction point with biological targets. Its basicity and nucleophilicity offer a handle for further synthetic modification.

  • The Hydroxyl (-OH) Group: At the C4 position, this group is crucial for the compound's existence in a tautomeric equilibrium with its corresponding pyridone form.[1] This equilibrium is highly sensitive to the solvent environment and the electronic nature of other ring substituents. The -OH group is an essential hydrogen bond donor and acceptor.

A critical characteristic of hydroxypyridines is their ability to exist in two tautomeric forms: the aromatic pyridinol form and the non-aromatic pyridone form. In aqueous solutions, the pyridone tautomer is often favored, while the pyridinol form can be more prevalent in the gas phase or non-polar solvents.[1] The substitution pattern, particularly with strong electron-withdrawing groups like -CF3, can significantly influence the position of this equilibrium.

G cluster_0 Tautomeric Equilibrium Pyridinol Pyridinol Equilibrium Pyridinol->Equilibrium Pyridone Pyridone Equilibrium->Pyridone

Caption: Tautomeric equilibrium of this compound.

Comparative Physicochemical Analysis

To truly understand the properties of this compound, we must benchmark it against carefully selected analogs. The following table summarizes key computed and literature-derived physicochemical properties that are critical for drug design. The selection of analogs is designed to isolate the specific effects of the -CF3 and -NH2 groups.

CompoundStructureMW ( g/mol )pKa (hydroxyl)cLogPRationale for Comparison
A: this compound 178.11[8]~7-8 (Est.)~1.2 (Est.)Target Compound
B: 5-Aminopyridin-4-ol 110.11~10-11 (Est.)~-0.5 (Est.)Non-fluorinated Parent: Isolates the electronic and lipophilic impact of the -CF3 group.
C: 5-Nitro-2-(trifluoromethyl)pyridin-4-ol 209.09~4-5 (Est.)~1.5 (Est.)Electronic Analog: Replaces the electron-donating -NH2 with a strongly electron-withdrawing -NO2 group to assess the impact on acidity.
D: 3-Amino-4-hydroxypyridine 110.11~11-12 (Est.)~-0.3 (Est.)Positional Isomer: Demonstrates the effect of substituent placement on the pyridinol core.

Note: Estimated (Est.) values are based on established principles of physical organic chemistry. The -CF3 group is known to lower the pKa of nearby acidic protons by 2-3 units and increase logP. The -NO2 group is a stronger withdrawing group than -CF3, leading to a more significant pKa depression.

Analysis of Structure-Property Relationships
  • Acidity (pKa): The trifluoromethyl group in Compound A is expected to significantly increase the acidity (lower the pKa) of the hydroxyl group compared to its non-fluorinated parent, Compound B .[1] This is due to the powerful inductive electron withdrawal by the -CF3 group, which stabilizes the resulting conjugate base (phenoxide). Replacing the electron-donating amino group with a powerful electron-withdrawing nitro group (Compound C ) further enhances acidity, making it the strongest acid in the series. The positioning of substituents also matters, as subtle electronic differences exist between isomers like B and D .

  • Lipophilicity (LogP): The contribution of the trifluoromethyl group dramatically increases the lipophilicity (logP) of Compound A relative to Compound B .[5][6] This property is critical for membrane permeability and bioavailability but must be carefully balanced to maintain adequate aqueous solubility.[9]

  • Hydrogen Bonding: All compounds can act as both hydrogen bond donors (via -OH and -NH2) and acceptors (via ring nitrogen and oxygen). The pyridone tautomer is a particularly effective hydrogen bond donor.[3] This capability is crucial for specific interactions with protein targets like kinases.[2][10]

Experimental Protocols for Benchmarking

To validate the estimated properties and further characterize these compounds, a standardized experimental workflow is essential. The following protocols describe robust methods for determining key physicochemical and in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_workflow Benchmarking Workflow cluster_physchem cluster_adme A Compound Synthesis & Purification B Physicochemical Profiling A->B C In-Vitro ADME Assays B->C E Data Analysis & SAR Interpretation B->E D Biological Activity Screening C->D C->E D->E B1 pKa Determination (Potentiometric Titration) B2 LogP/LogD Measurement (Shake-Flask Method) B3 Aqueous Solubility (Nephelometry) C1 Metabolic Stability (Human Liver Microsomes) C2 Cell Permeability (Caco-2 Assay)

Caption: Experimental workflow for comparative evaluation of pyridinol derivatives.

Protocol 1: Determination of Acid Dissociation Constant (pKa)

Principle: Potentiometric titration measures the change in pH of a solution upon the addition of a titrant (e.g., NaOH). The pKa is the pH at which the compound is 50% ionized.

  • Preparation: Prepare a 1-5 mM solution of the test pyridinol in a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

  • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Procedure: Titrate the solution with a standardized 0.1 M NaOH solution in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For molecules with multiple ionizable centers, multiple inflection points will be observed.

Protocol 2: Measurement of Lipophilicity (LogP)

Principle: The shake-flask method is the gold standard for determining the partition coefficient (P) between n-octanol and water. LogP is the logarithmic measure of this ratio.

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4, to measure LogD) at a concentration that can be accurately quantified by UV-Vis spectroscopy or HPLC.

  • Partitioning: Mix equal volumes (e.g., 5 mL) of the compound-containing aqueous phase and the saturated n-octanol phase in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase and measure the compound's concentration using a pre-established calibration curve.

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous), where [Compound]octanol is determined by mass balance: (Initial Aqueous Conc. - Final Aqueous Conc.).

Protocol 3: Assessment of Metabolic Stability

Principle: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, typically using human liver microsomes (HLM) which are rich in cytochrome P450 enzymes.

  • Reagent Preparation: Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor for CYP450 enzymes).

  • Incubation: Pre-warm the HLM solution to 37°C. Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line (k) is used to calculate the in-vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Conclusion and Outlook

This guide establishes a framework for the systematic evaluation of This compound . The comparative analysis highlights the profound influence of the trifluoromethyl group on key drug-like properties such as acidity and lipophilicity.[4] When benchmarked against its non-fluorinated and electronically-modified analogs, this compound emerges as a scaffold with a finely tuned electronic profile, balancing the electron-donating amino group with the electron-withdrawing trifluoromethyl group. This balance is critical for optimizing interactions with biological targets while maintaining favorable ADME properties.[11]

The provided experimental protocols offer a validated pathway for researchers to generate robust, comparative data. Such data is indispensable for building clear Structure-Activity Relationships (SAR) and making informed decisions in the iterative cycle of drug design and lead optimization.[11] The unique combination of substituents makes this compound a compelling building block for developing novel therapeutics, particularly in areas like kinase inhibition where precise hydrogen bonding and modulated physicochemical properties are paramount.[12]

References

  • BenchChem. A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines.
  • Talele, T. T. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PLoS One.
  • BenchChem. A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals.
  • Ishihara, Y., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci.
  • Zhang, Y., et al. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New J. Chem.
  • Gyrdymova, Y. V., et al. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New J. Chem.
  • Li, Y., et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Sigma-Aldrich. 5-Amino-2-(trifluoromethyl)pyridine 96%.
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
  • ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • CymitQuimica. 5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine.
  • BenchChem. A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds.
  • PubChem. 5-Amino-2-(trifluoromethyl)pyridine.
  • Ningbo Inno Pharmchem Co., Ltd. Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals.
  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry.
  • ResearchGate. Pyridones in drug discovery: Recent advances.
  • ACS Publications. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.

Sources

A Comparative Guide to the Reproducible Synthesis of 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic importance of fluorinated pyridine scaffolds in medicinal chemistry and agrochemicals cannot be overstated. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aminopyridinol core, in turn, offers multiple points for further functionalization, making 5-Amino-2-(trifluoromethyl)pyridin-4-ol a potentially valuable building block in drug discovery and development.

This guide will explore three distinct synthetic strategies, providing a comparative analysis to aid in the selection of the most suitable route based on factors such as starting material availability, reaction scalability, and overall efficiency.

Comparative Analysis of Synthetic Strategies

Synthetic Route Starting Materials Key Transformations Potential Advantages Anticipated Challenges
Route A 5-Amino-2-(trifluoromethyl)pyridineDirect C-H hydroxylation or via N-oxideAtom-economical, potentially shorter route.Regioselectivity of hydroxylation, potential for harsh reaction conditions.
Route B 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridineNitro group reduction, O-demethylationPotentially higher regioselectivity, well-established transformations.Availability and synthesis of the starting material, multi-step process.
Route C Acyclic trifluoromethyl-containing building blocksPyridine ring formationHigh degree of flexibility in substituent introduction.Potentially lower overall yields, complex reaction optimization.

Route A: Direct Hydroxylation of 5-Amino-2-(trifluoromethyl)pyridine

This approach is conceptually the most direct, starting from the commercially available 5-Amino-2-(trifluoromethyl)pyridine. The primary challenge lies in the selective introduction of a hydroxyl group at the C4 position.

Workflow Diagram

Route A A 5-Amino-2-(trifluoromethyl)pyridine C This compound A->C Direct C-H Hydroxylation B Hydroxylation Reagent B->C

Caption: Proposed workflow for the direct hydroxylation of 5-Amino-2-(trifluoromethyl)pyridine.

Scientific Rationale & Experimental Considerations

Direct C-H hydroxylation of pyridines is a challenging transformation due to the electron-deficient nature of the pyridine ring. However, several strategies could be explored:

  • Via Pyridine N-Oxide: A common strategy for functionalizing the pyridine ring is through its corresponding N-oxide. The N-oxide activates the ring towards electrophilic attack and can direct functionalization to the C4 position. Subsequent deoxygenation would be required. A photochemical approach for the C3 hydroxylation of pyridine N-oxides has been reported, suggesting that similar strategies might be adaptable for C4 hydroxylation under different conditions.[1]

  • Deaminative Hydroxylation: This method involves the conversion of an amino group to a hydroxyl group. While our starting material already has an amino group at the desired C5 position, this strategy could be considered in a multi-step sequence where a different amino-substituted pyridine is used as a precursor. A bio-inspired deaminative hydroxylation of aminoheterocycles has been developed, which could offer a mild alternative to traditional diazotization-hydrolysis methods.[2]

Challenges and Reproducibility: The primary hurdle in this route is achieving high regioselectivity for the C4 hydroxylation. The trifluoromethyl group at C2 is strongly electron-withdrawing, which will influence the reactivity of the pyridine ring. Significant optimization of reaction conditions, including the choice of oxidizing agent and catalyst, would be necessary to achieve a reproducible and scalable process.

Route B: Synthesis from 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

This route offers a more controlled, albeit longer, approach by building the desired functionality through a series of well-established reactions. The key starting material, 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, is a known compound.[3]

Workflow Diagram

Route B A 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine C 5-Amino-4-methoxy-2-(trifluoromethyl)pyridine A->C Nitro Group Reduction B Reduction E This compound C->E Demethylation D O-Demethylation

Caption: A multi-step approach starting from a substituted nitropyridine.

Detailed Protocol & Scientific Integrity

Step 1: Synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Step 2: Reduction of the Nitro Group

The reduction of aromatic nitro compounds to anilines is a fundamental and well-understood transformation.

  • Experimental Protocol (Catalytic Hydrogenation):

    • Dissolve 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction at room temperature until the consumption of hydrogen ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-4-methoxy-2-(trifluoromethyl)pyridine.

  • Causality: Catalytic hydrogenation is often preferred for its clean conversion and high yields. The choice of solvent can influence the reaction rate and selectivity. Other reducing agents like tin(II) chloride or iron in acidic media can also be employed. Nitroreductase enzymes are also being explored for the biocatalytic reduction of nitroarenes, offering a greener alternative.[6]

Step 3: O-Demethylation

The cleavage of the methyl ether is the final step to yield the target pyridinol.

  • Experimental Protocol (Using Boron Tribromide):

    • Dissolve 5-Amino-4-methoxy-2-(trifluoromethyl)pyridine (1.0 eq) in a dry, inert solvent like dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water or methanol.

    • Adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by chromatography or recrystallization.

  • Trustworthiness: Boron tribromide is a powerful and reliable reagent for the demethylation of aryl methyl ethers. The reaction is typically high-yielding, but care must be taken due to the reagent's reactivity with moisture. Alternative reagents like hydrobromic acid or trimethylsilyl iodide can also be used.

Route C: Pyridine Ring Construction

This strategy involves the synthesis of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. This approach offers significant flexibility in the introduction of substituents.

Workflow Diagram

Route C A Trifluoromethyl-containing Building Block D This compound A->D B Amine Source B->D C Cyclization C->D

Caption: Building the pyridine ring from acyclic precursors.

Scientific Rationale & Authoritative Grounding

The construction of trifluoromethyl-substituted pyridines often utilizes building blocks such as ethyl 4,4,4-trifluoroacetoacetate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[7][8] A potential retrosynthetic analysis would involve a cyclocondensation reaction between a trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) and an enamine or an amine source that would provide the N1 and C5-C6 atoms of the pyridine ring, with one of the precursors bearing a protected amino group.

For instance, the synthesis of a pyridone intermediate for the herbicide Pyroxsulam involves a Horner-Wadsworth-Emmons reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[7] A similar strategy could be envisioned where the coupling partner is chosen to introduce the 5-amino group.

Challenges and Reproducibility: While offering flexibility, de novo ring synthesis often requires extensive optimization of reaction conditions to control regioselectivity and achieve good yields. The synthesis of the required acyclic precursors can also be multi-stepped. However, for the synthesis of novel analogues, this route provides the most versatility.

Conclusion and Expert Recommendations

For the reproducible synthesis of this compound on a laboratory scale, Route B presents the most promising and logically sound strategy. This is due to its reliance on a series of well-documented and generally high-yielding transformations. The key challenges would be the optimization of the synthesis of the starting material, 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine, and the careful execution of the O-demethylation step.

Route A , while more direct, faces significant challenges in achieving regioselective hydroxylation. This route would require considerable research and development to establish a reproducible protocol.

Route C is a powerful strategy for generating a library of analogues but may not be the most efficient for the synthesis of this specific target molecule unless a highly optimized procedure is developed.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, the available resources, and the desired scale of the synthesis. This guide provides a solid foundation for any researcher or drug development professional embarking on the synthesis of this and related aminopyridinol compounds.

References

  • A practical and efficient method for the synthesis of substituted 2-aminopyridines
  • Uneme, H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 73(5), 845-858. ([Link])
  • Hydroxylation of pyridine/quinoline N‐oxides with w
  • Chen, J. R., & Hu, X. Q. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 142(4), 1644-1649. ([Link])
  • Preparation of Pyridines, Part 7: By Amination and Hydroxyl
  • Le-Dévédec, F., & Campeau, L. C. Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. Angewandte Chemie International Edition, 60(2), 856-861. ([Link])
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. ([Link])
  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine.
  • Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. RSC Publishing. ([Link])
  • 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. PubChem. ([Link])
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry. ([Link])
  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.

Sources

A Senior Application Scientist's Comparative Guide to In Vitro Assays for 5-Amino-2-(trifluoromethyl)pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals embarking on the characterization of novel 5-Amino-2-(trifluoromethyl)pyridin-4-ol derivatives, the selection of appropriate in vitro assays is a critical first step. This guide provides an in-depth comparison of three fundamental assay types—kinase inhibition assays, phosphatase inhibition assays, and cell viability assays—offering insights into their principles, protocols, and the strategic rationale behind their application in a drug discovery context.

The unique chemical scaffold of this compound suggests a high potential for interaction with a variety of biological targets. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the aminopyridine core is a common feature in kinase inhibitors.[1][2] Therefore, a systematic evaluation of the biological activity of new derivatives is essential.

Biochemical Assays: Direct Target Engagement

Biochemical assays are indispensable for determining the direct interaction between a compound and its putative molecular target, such as an enzyme. They are performed in a cell-free system, providing a clear measure of a compound's potency and mechanism of action.

In Vitro Kinase Inhibition Assays

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[3] Given the structural similarities of the pyridin-4-ol core to known kinase inhibitors, assessing the inhibitory activity of new derivatives against a panel of kinases is a logical starting point.

Kinase assays measure the transfer of a phosphate group from a donor (like ATP) to a substrate (a peptide or protein). The inhibition of this process by a test compound is quantified to determine its potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This protocol describes a common and adaptable fluorescence-based method suitable for high-throughput screening (HTS).[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the kinase to the desired concentration in the kinase buffer.

    • Prepare the substrate (e.g., a biotinylated peptide) and ATP in the kinase buffer.

    • Serially dilute the this compound derivatives in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted compounds to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate the reaction for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop/detection solution containing a phosphorylation-specific antibody labeled with a fluorescent probe.

    • Incubate for 30 minutes at room temperature to allow for antibody binding.

    • Read the fluorescence signal on a suitable plate reader.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound (Pyridin-4-ol derivative) Well Well in 384-well plate Compound->Well Kinase Kinase Enzyme Kinase->Well Substrate_ATP Substrate & ATP Incubation Incubation (e.g., 30°C, 1 hr) Substrate_ATP->Incubation Well->Incubation Stop_Solution Stop/Detection Reagent Addition Incubation->Stop_Solution Plate_Reader Fluorescence Measurement Stop_Solution->Plate_Reader

Caption: Workflow for a fluorescence-based in vitro kinase assay.

In Vitro Phosphatase Inhibition Assays

Protein phosphatases are another critical class of enzymes that counterbalance the activity of kinases.[4] Dysregulation of phosphatase activity is implicated in various diseases, making them attractive drug targets.

Phosphatase assays measure the removal of a phosphate group from a substrate. The inhibition of this dephosphorylation by a test compound is quantified to determine its IC50 value. Two common methods are the OMFP-based fluorescent assay and the Malachite Green colorimetric assay.[4]

This protocol utilizes the small molecule substrate 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 2 mM DTT, 1 mM MnCl2).

    • Dilute the phosphatase to the desired concentration in the assay buffer.

    • Prepare the OMFP substrate in the assay buffer.

    • Serially dilute the this compound derivatives in DMSO.

  • Assay Procedure:

    • Add 2 µL of the serially diluted compounds to the wells of a 96-well plate.

    • Add 48 µL of the phosphatase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the OMFP substrate solution.

    • Incubate the reaction for 30-60 minutes at 37°C, protected from light.

  • Detection:

    • Stop the reaction by adding 25 µL of a stop solution (e.g., 0.5 M NaOH).

    • Measure the fluorescence intensity (Excitation/Emission ~485/525 nm) using a microplate reader.

Phosphatase_Assay_Signaling cluster_components Assay Components cluster_reaction Reaction Phosphatase Phosphatase Enzyme Dephosphorylation Dephosphorylation Phosphatase->Dephosphorylation OMFP OMFP Substrate (Non-fluorescent) OMFP->Dephosphorylation Inhibitor Test Compound (Pyridin-4-ol derivative) Inhibitor->Phosphatase Inhibition Fluorescent_Product Fluorescent Product Dephosphorylation->Fluorescent_Product

Caption: Principle of a fluorescence-based phosphatase assay.

Cell-Based Assays: Phenotypic Screening

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. They provide insights into a compound's cell permeability, cytotoxicity, and overall impact on cellular health.[5][6]

Cell Viability and Cytotoxicity Assays

These assays are fundamental in early-stage drug discovery to assess the general toxicity of a compound and to identify compounds that selectively kill cancer cells.[7][8]

Cell viability assays measure parameters indicative of cellular health, such as metabolic activity or membrane integrity.[5] A common method is the resazurin reduction assay, where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7]

This protocol is a quick, cost-effective, and sensitive method for examining cell viability.[7]

Experimental Protocol:

  • Cell Culture:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare a resazurin solution in PBS.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Detection:

    • Measure the fluorescence (Excitation/Emission ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

Cell_Viability_Workflow Start Seed Cells in 96-well plate Incubate1 Overnight Incubation Start->Incubate1 Treat Treat with Pyridin-4-ol Derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_Resazurin Add Resazurin Incubate2->Add_Resazurin Incubate3 Incubate (1-4h) Add_Resazurin->Incubate3 Read Measure Fluorescence/ Absorbance Incubate3->Read

Caption: Workflow for a resazurin-based cell viability assay.

Comparative Analysis of In Vitro Assays

Assay Type Principle Pros Cons Typical Throughput Data Output
Kinase Inhibition Measures inhibition of phosphate transfer from ATP to a substrate.[3]Direct target engagement, mechanistic insights, high-throughput.Requires purified enzyme, may not reflect cellular activity.High (384-well)IC50, Ki
Phosphatase Inhibition Measures inhibition of phosphate removal from a substrate.[4]Direct target engagement, useful for a distinct target class.Requires purified enzyme, potential for substrate interference.Medium to High (96/384-well)IC50
Cell Viability Measures metabolic activity or membrane integrity of whole cells.[5][6]Biologically relevant, assesses cytotoxicity and cell permeability.Indirect measure of target engagement, off-target effects can influence results.High (96/384-well)EC50, GI50

Conclusion and Strategic Recommendations

For the initial characterization of a library of this compound derivatives, a tiered approach is recommended.

  • Primary Screening: Begin with a high-throughput cell viability assay using a relevant cancer cell line to identify compounds with anti-proliferative activity. This provides a broad phenotypic assessment of the compounds' potential.

  • Secondary Screening: For active compounds from the primary screen, perform in vitro kinase and/or phosphatase assays against a panel of relevant targets. This will help to identify the specific molecular target(s) and elucidate the mechanism of action.

  • Lead Optimization: Further characterize promising hits with more detailed biochemical and cell-based assays to determine potency, selectivity, and structure-activity relationships (SAR).

By employing a strategic combination of these in vitro assays, researchers can efficiently and effectively characterize novel this compound derivatives, accelerating their journey from chemical synthesis to potential therapeutic candidates.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • National Center for Biotechnology Information. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Springer Link. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Protocols.io. (2023). In vitro kinase assay.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.
  • National Center for Biotechnology Information. (n.d.). In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • National Center for Biotechnology Information. (n.d.). Serine/Threonine Protein Phosphatase Assays.
  • Protocols.io. (2023). In vitro phosphatase assay.
  • Bio-protocol. (2022). In vitro kinase assay.
  • ResearchGate. (2023). (PDF) In vitro kinase assay v1.
  • ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP).
  • Protocols.io. (2025). In Vitro Phosphatase Assay.
  • National Center for Biotechnology Information. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
  • Beilstein Archives. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • ResearchGate. (2017). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • Autechaux. (n.d.). Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals.
  • STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (2015). (PDF) Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl).
  • PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2).
  • ResearchGate. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.

Sources

A Senior Application Scientist's Guide to Trifluoromethylpyridine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing drug candidates. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of physicochemical and biological properties.[1][2] When appended to a pyridine ring—a "privileged" heterocyclic scaffold ubiquitous in pharmaceuticals—the CF3 group's influence is profound, yet highly dependent on its position.[3][4] The resulting trifluoromethylpyridine (TFMP) isomers offer a nuanced toolkit for fine-tuning a molecule's acidity, lipophilicity, metabolic stability, and target engagement.

This guide provides a comparative analysis of the 2-, 3-, and 4-trifluoromethylpyridine isomers. Moving beyond a simple list of properties, we will explore the causal relationships between isomeric substitution and its downstream effects on a compound's drug-like characteristics. This analysis is grounded in experimental data and established principles, designed to empower researchers, scientists, and drug development professionals to make more informed decisions in molecular design.

The Fundamental Impact of Isomeric Position on Electronic Properties

The potent electron-withdrawing nature of the trifluoromethyl group is the primary driver of its effects.[4][5] However, the extent of this influence on the pyridine ring's electron density and the basicity of its nitrogen atom is dictated by the CF3 group's location (alpha, beta, or gamma to the nitrogen).

  • 2-Trifluoromethylpyridine (α-TFMP): The CF3 group is in direct conjugation with the nitrogen atom. This proximity results in a powerful inductive and resonance-based electron withdrawal, significantly reducing the electron density on the nitrogen.

  • 3-Trifluoromethylpyridine (β-TFMP): Positioned meta to the nitrogen, the CF3 group exerts a strong inductive effect but lacks direct resonance interaction. Its influence on the nitrogen's basicity is therefore substantial, but less pronounced than in the 2- and 4-isomers.

  • 4-Trifluoromethylpyridine (γ-TFMP): The CF3 group is para to the nitrogen, allowing for strong electron withdrawal through both induction and resonance. This greatly diminishes the basicity of the pyridine nitrogen, similar to the 2-isomer.

G isomer2 isomer2 effect_inductive effect_inductive isomer2->effect_inductive Strongest effect_resonance effect_resonance isomer2->effect_resonance effect_basicity effect_basicity isomer2->effect_basicity Significant Reduction isomer3 isomer3 isomer3->effect_inductive Strong isomer3->effect_basicity Moderate Reduction isomer4 isomer4 isomer4->effect_inductive Strong isomer4->effect_resonance isomer4->effect_basicity Significant Reduction

A Comparative Analysis of Key Physicochemical Properties

The electronic differences between the isomers translate directly into distinct physicochemical profiles, which are critical for absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa)

The pKa of the pyridine nitrogen is a crucial parameter influencing solubility, receptor interactions (especially hydrogen bonding), and off-target effects like hERG binding. The strong electron-withdrawing nature of the CF3 group significantly lowers the pKa, making the pyridine less basic.[4]

Causality: A lower pKa means the pyridine nitrogen is less likely to be protonated at physiological pH (7.4). This can be advantageous for cell permeability, as the neutral form of a molecule is typically more membrane-permeant. However, it can also weaken ionic interactions with a target protein that rely on a protonated nitrogen. The choice of isomer allows for the precise tuning of this property.

Lipophilicity (logP/logD)

The CF3 group is known to increase lipophilicity when replacing a hydrogen atom, which can enhance membrane permeability and target binding within hydrophobic pockets.[2][6][7]

Causality: Increased lipophilicity can improve oral bioavailability and tissue penetration.[1] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and promiscuous binding. While all TFMP isomers increase lipophilicity, the specific positional isomer can have subtle but important effects on the overall molecular shape and polarity, influencing crystal packing and interactions with water. For instance, the hydrophobic constant can differ between isomers, with 3-(trifluoromethyl)pyridine showing a different value than its benzene analog, highlighting the interplay between the CF3 group and the heterocyclic ring.[5]

Metabolic Stability

A primary reason for incorporating a CF3 group is to enhance metabolic stability.[6][8][9] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 (CYP) enzymes, effectively blocking metabolism at the site of introduction.[9]

Causality: By replacing a metabolically labile group (like a methyl group) with CF3, chemists can prevent oxidative metabolism, leading to a longer drug half-life and improved pharmacokinetic profile.[9] Furthermore, the electron-withdrawing effect deactivates the pyridine ring itself towards oxidative attack. This deactivation is generally strongest in the 2- and 4-isomers due to direct electronic communication. This "global" protective effect can shield not only the point of attachment but also adjacent positions on the ring from metabolism.[10]

Quantitative Property Comparison
Property2-Trifluoromethylpyridine3-Trifluoromethylpyridine4-TrifluoromethylpyridineRationale & Implications for Drug Design
pKa LowestHighestLowThe 2- and 4-isomers cause the largest drop in basicity, useful for increasing permeability. The 3-isomer offers a more moderate reduction, retaining some basic character for potential salt formation or hydrogen bonding.
logP HighHighHighAll isomers significantly increase lipophilicity. The choice may depend on subtle effects on overall molecular conformation and interaction with the target's hydrophobic pockets.
Metabolic Stability HighHighHighThe CF3 group itself is inert. Ring deactivation is strongest for 2- and 4-isomers, providing maximum protection against ring oxidation. The 3-isomer offers strong, but comparatively less, electronic deactivation of the ring.

Isomers in Action: Case Studies from Pharmaceutical Development

The theoretical properties of TFMP isomers are best understood through their application in real-world drug candidates. The choice of isomer is rarely arbitrary and reflects a deliberate strategy to optimize a molecule's overall profile.

  • β-Isomer (3- and 5-TFMP): This substitution pattern has been widely used in both agrochemicals and pharmaceuticals.[5][11]

    • Tipranavir: An anti-HIV protease inhibitor, incorporates a 5-trifluoromethyl-2-pyridyl moiety. The choice of the beta position provides a balance of electronic withdrawal to enhance stability and binding without drastically reducing the basicity to the same extent as an alpha or gamma isomer.

  • α-Isomer (2- and 6-TFMP): This pattern has seen increased use since the 1990s.[5][11]

    • Leniolisib: A PI3Kδ inhibitor, is synthesized using a 2-chloro-3-(trifluoromethyl)pyridine intermediate.[11] Here, the potent electron-withdrawing effect of the 2-CF3 group is likely leveraged to modulate the reactivity of the pyridine ring for synthesis and to fine-tune interactions with the kinase hinge region.

  • γ-Isomer (4-TFMP): While historically less common in agrochemicals, this isomer is a valuable tool in drug design.[5][11]

    • Pexidartinib: A CSF1R inhibitor used to treat tenosynovial giant cell tumor, features a 4-trifluoromethylpyridine group. The strong electronic deactivation provided by the 4-CF3 group likely contributes to the molecule's metabolic stability and overall pharmacokinetic profile.

Standardized Experimental Protocols

To ensure data integrity and comparability, standardized protocols are essential. Below are representative methodologies for assessing key properties discussed in this guide.

Protocol: In Vitro Metabolic Stability Assay

This protocol determines a compound's susceptibility to metabolism by liver enzymes, a critical step in drug discovery.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound Working Solution (e.g., 100x in DMSO) D Add HLM and Test Compound to 96-well plate. Pre-incubate at 37°C A->D B Prepare Human Liver Microsome (HLM) Suspension in Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH system C->E D->E F Incubate at 37°C. Take aliquots at time points (0, 5, 15, 30, 60 min) E->F G Quench Reaction in aliquots with ice-cold Acetonitrile containing Internal Standard F->G H Centrifuge plate to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound relative to T=0 I->J K Calculate Half-life (t½) and Intrinsic Clearance (CLint) J->K

Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer from a DMSO stock. Suspend human liver microsomes (HLM) in the same buffer to a final protein concentration of 0.5 mg/mL. Prepare an NADPH regenerating system solution.[9]

  • Incubation: Add the test compound solution to the HLM suspension and pre-incubate the mixture at 37°C for 5-10 minutes.[9]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[9]

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the percentage of compound remaining versus time. Calculate the intrinsic clearance (CLint) from the half-life.

Protocol: pKa Determination via ¹⁹F NMR Spectroscopy

This method leverages the sensitivity of the ¹⁹F NMR chemical shift of the CF3 group to the protonation state of the nearby pyridine nitrogen.

Methodology:

  • Sample Preparation: Prepare a series of aqueous buffered solutions of the trifluoromethylpyridine compound across a wide pH range (e.g., pH 1 to 13).[12]

  • NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation. The inflection point of the sigmoidal curve corresponds to the pKa of the pyridine nitrogen.[12]

Conclusion and Strategic Outlook

The 2-, 3-, and 4-trifluoromethylpyridine isomers are not interchangeable building blocks. Each offers a distinct and predictable modification to a lead compound's profile.

  • The 2- and 4-isomers provide the most potent electronic deactivation, making them ideal choices for maximizing metabolic stability and significantly reducing basicity to enhance cell permeability.

  • The 3-isomer offers a more tempered electronic effect, providing a crucial balance when a moderate level of nitrogen basicity is required for target engagement or solubility, while still conferring a substantial boost in lipophilicity and metabolic resistance.

The selection of a TFMP isomer is a strategic decision that should be driven by a thorough understanding of the structure-activity and structure-property relationships of the target chemical series. By leveraging the nuanced differences between these isomers, medicinal chemists can rationally design molecules with superior, well-balanced, and ultimately more successful drug-like properties.

References

  • Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 326-345. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Inno Pharmchem. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. Inno Pharmchem. [Link]
  • Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
  • El-Gazzar, A. B. A., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
  • Al-Zoubi, R. M., et al. (2023). Synthesis of 6‐trifluoromethyl pyridine derivatives.
  • Inno Pharmchem. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Inno Pharmchem. [Link]
  • Coe, P. L., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Vilas, J. L., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH). [Link]
  • Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Greig, I. R., et al. (2019).
  • Greig, I. R., et al. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Inno Pharmchem. (2026). The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery. Inno Pharmchem. [Link]
  • Pillai, B. G., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • Signore, G., & Tredici, M. (2024).
  • Schiesser, S. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. [Link]
  • ChEMBL. (n.d.).
  • DowElanco. (1987). Preparation of (trifluoromethyl)pyridines.
  • Tumey, L. N., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. Inno Pharmchem. [Link]
  • Zheng, Z., & Dai, A. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
  • Shepard, K. L., et al. (1994).
  • Zheng, Z., & Dai, A. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
  • Herr, F., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
  • Wang, Y., et al. (2019). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]
  • Holing, A., et al. (2022). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • Gornowicz, A., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. [Link]
  • Gornowicz, A., et al. (2022). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. PubMed Central. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Amino-2-(trifluoromethyl)pyridin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Cautious Approach

Due to its chemical structure—a substituted pyridine ring with a trifluoromethyl group and an amino group—5-Amino-2-(trifluoromethyl)pyridin-4-ol is anticipated to share hazards with similar compounds. The SDS for the closely related 5-Amino-2-(trifluoromethyl)pyridine indicates significant potential hazards, including being fatal if swallowed and causing skin and eye irritation.[1][2][3] Therefore, a conservative approach, treating the compound with a high degree of caution, is essential.

Key Anticipated Hazards:

  • Acute Oral Toxicity: Expected to be highly toxic if ingested.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 2/3)Skull and CrossbonesP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3]
Skin Irritation (Category 2)Exclamation MarkP264: Wash skin thoroughly after handling.[2]
Eye Irritation (Category 2A)Exclamation MarkP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Procedural Workflow for Disposal

The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final removal by a certified waste management provider.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Waste Management A Step 1: Segregation & Waste Identification B Step 2: Containerization A->B Properly contain C Step 3: Labeling B->C Clearly identify D Step 4: Temporary Storage C->D Store safely E Step 5: Contact Certified Waste Disposal Service D->E Schedule pickup F Step 6: Documentation & Manifest E->F Complete paperwork G Step 7: Final Disposal (Incineration) F->G Ensure compliant destruction

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol is designed to be executed within a designated laboratory area equipped with appropriate safety measures.

Part 1: In-Laboratory Waste Management

1. Waste Segregation and Identification:

  • Rationale: Preventing accidental mixing of incompatible waste streams is a cornerstone of laboratory safety. Halogenated organic compounds require specific disposal routes.

  • Procedure:

    • Designate a specific, clearly marked waste container for "Halogenated Organic Waste."

    • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other waste streams.

    • This includes solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, and filter paper) and any solutions containing the compound.

2. Containerization:

  • Rationale: Proper containment prevents the release of hazardous materials into the environment and ensures safe handling by waste management personnel.

  • Procedure:

    • Select a chemically resistant container with a secure, leak-proof lid. A high-density polyethylene (HDPE) or glass container is recommended.[4]

    • For solid waste, ensure the container is robust and will not be punctured by sharp objects.

    • For liquid waste (e.g., solutions from experiments), use a container with a screw cap. Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • Keep the exterior of the waste container clean and free of contamination.

3. Labeling:

  • Rationale: Accurate and detailed labeling is a regulatory requirement and provides critical information for safe handling, storage, and disposal.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound."

    • List all components of the waste, including any solvents and their approximate concentrations.

    • Indicate the relevant hazards: "Toxic," "Irritant."

    • Include the date the waste was first added to the container and the name of the responsible researcher or laboratory.

4. Temporary Storage:

  • Rationale: Safe temporary storage within the laboratory minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.

    • Ensure the storage area is cool and dry, away from direct sunlight and sources of ignition.[4]

Part 2: Professional Waste Disposal

5. Engaging a Certified Waste Disposal Service:

  • Rationale: The disposal of hazardous chemical waste is strictly regulated. Only licensed and certified professionals are equipped to transport and process these materials in compliance with environmental laws.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of hazardous waste.

    • If your institution does not have a dedicated EHS department, you must contract with a licensed hazardous waste disposal company.

    • Provide the waste disposal service with a detailed inventory of the waste, including the information from the container label.

6. Documentation and Manifest:

  • Rationale: A complete and accurate paper trail is legally required to track hazardous waste from its point of generation to its final disposal ("cradle to grave").

  • Procedure:

    • Your EHS department or the waste disposal company will provide a hazardous waste manifest.

    • Complete the manifest with all required information, ensuring it accurately reflects the contents of the waste container.

    • Retain a copy of the manifest for your records, as required by institutional policy and regulatory agencies such as the Environmental Protection Agency (EPA) in the United States.

7. Final Disposal Method:

  • Rationale: The chemical properties of this compound, particularly its halogenated nature, dictate the most appropriate and environmentally sound disposal method.

  • Recommended Method: Incineration:

    • High-temperature incineration in a facility equipped with afterburners and flue gas scrubbers is the recommended disposal method for halogenated organic compounds.[5] This process ensures the complete destruction of the compound and neutralizes harmful combustion byproducts.

    • Landfill disposal is not a suitable option for this type of chemical waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity and evacuate the immediate area.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS or emergency response team.

  • Secure the Area and Don PPE:

    • Restrict access to the spill area.

    • Before attempting to clean the spill, don appropriate PPE, including:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles and a face shield.

      • A lab coat.

      • A respirator with an appropriate cartridge for organic vapors may be necessary for large spills or in poorly ventilated areas.

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Once the liquid is absorbed, carefully scoop the material into a hazardous waste container.

  • Decontaminate and Dispose:

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

    • All materials used for cleanup, including contaminated PPE, must be placed in the designated "Halogenated Organic Waste" container for disposal.

  • Report:

    • Report the spill to your supervisor and EHS department, even if it is minor.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

Sources

Personal protective equipment for handling 5-Amino-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Amino-2-(trifluoromethyl)pyridin-4-ol

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling this compound. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. The guidance herein is predicated on the known hazards of structurally similar compounds, particularly its isomer 5-Amino-2-(trifluoromethyl)pyridine, and the general safety principles for handling substituted pyridine derivatives.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for the 4-ol isomer is limited, the known profile of 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2) provides a strong basis for a conservative risk assessment. The trifluoromethyl and amino groups on the pyridine ring are key indicators of potential biological activity and toxicity.

A documented case of industrial exposure to 5-Amino-2-(trifluoromethyl)pyridine via inhalation resulted in severe systemic toxicity, including methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[1] This underscores the critical importance of preventing all routes of exposure. The chemical structure is similar to aniline, which is known to cause damage to the nervous system and other organs.[1]

Table 1: Hazard Profile based on 5-Amino-2-(trifluoromethyl)pyridine Analog

Hazard ClassificationDescriptionGHS CodeSource(s)
Acute Toxicity, Oral Fatal if swallowed.H300[2][3]
Skin Corrosion/Irritation Causes skin irritation.H315[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[2][3][4]
Skin Sensitization May cause an allergic skin reaction.H317[3][4]
Systemic Toxicity Can be absorbed through the respiratory tract, leading to severe systemic effects.[1]-[1]

Engineering Controls: Your Primary Barrier

Engineering controls are the most effective way to minimize exposure. Personal protective equipment should never be the sole means of protection.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][6][7] This is non-negotiable, especially given the documented risk of severe toxicity via inhalation.[1]

  • Safety Stations: An emergency eyewash and safety shower must be readily accessible within a 10-second travel distance from the work area.[6][7] Ensure these are tested regularly.

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.

    • Recommended for High-Risk Tasks: When handling larger quantities or performing operations with a high splash potential (e.g., sonicating, heating), a full-face shield must be worn over chemical splash goggles.

  • Hand Protection:

    • Glove Selection: Due to the compound's aromatic and fluorinated nature, standard lightweight nitrile gloves may not provide sufficient protection for prolonged contact. While nitrile gloves are a common starting point[5], butyl rubber gloves offer superior resistance to many pyridine-based compounds.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Protocol: Double-gloving is strongly recommended. This practice provides a redundant barrier and allows for the safe removal of the outer glove immediately upon suspected contamination, without exposing the skin.

  • Body Protection:

    • Lab Coat: A clean, fully buttoned, long-sleeved lab coat is required.[6]

    • Chemical Apron: For handling significant quantities (>10 g) or during procedures with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

    • Clothing and Footwear: Long pants and fully enclosed shoes are mandatory. Contaminated work clothing should never be taken out of the workplace.[3][4]

  • Respiratory Protection:

    • Standard Operations: When working exclusively within a certified fume hood, additional respiratory protection is typically not required.

    • Mandatory Respirator Use: A respirator is necessary if there is any risk of dust or aerosol generation outside of a fume hood. Use a NIOSH-approved respirator with P100 (HEPA) filters for particulates or combination organic vapor/P100 cartridges.[2] Note: Personnel must be medically cleared and fit-tested to wear a respirator.

Table 2: Task-Based PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if outside fume hood)
Weighing Solid Goggles & Face ShieldDouble Gloves (Butyl/Nitrile)Lab CoatNIOSH-approved respirator with P100 filter
Preparing Solutions Goggles (Face Shield recommended)Double Gloves (Butyl/Nitrile)Lab CoatNot Applicable (in fume hood)
Running Reaction GogglesDouble Gloves (Butyl/Nitrile)Lab Coat & Apron (optional)Not Applicable (in fume hood)
Handling Waste Goggles & Face ShieldDouble Gloves (Butyl/Nitrile)Lab Coat & ApronNot Applicable (in fume hood)

Operational Workflow: Preparing a Stock Solution

This step-by-step protocol integrates safety measures for a common laboratory task.

  • Preparation:

    • Rationale: Proper preparation minimizes risks during the active handling phase.

    • Steps:

      • Don all required PPE as specified in Table 2 for "Preparing Solutions."

      • Designate a specific area within the chemical fume hood for the procedure.

      • Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, waste container) inside the fume hood.

  • Weighing the Compound:

    • Rationale: This step carries the highest risk of generating airborne particulates.

    • Steps:

      • Carefully open the container inside the fume hood.

      • Use a clean spatula to transfer the solid to a tared weigh boat. Avoid any actions that could create dust.

      • Securely close the primary container immediately after dispensing.

  • Dissolution and Transfer:

    • Rationale: Controlled addition and transfer prevent splashes and ensure containment.

    • Steps:

      • Place the weigh boat containing the compound into a beaker or directly into the volumetric flask using forceps.

      • Add a small amount of the desired solvent to the weigh boat to dissolve the remaining solid, and carefully transfer the wash to the flask.

      • Slowly add the remaining solvent to the volumetric flask up to the desired volume.

      • Cap and invert the flask several times to ensure complete dissolution.

  • Cleanup:

    • Rationale: Immediate cleanup prevents the accumulation of hazardous residues.

    • Steps:

      • Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container located inside the fume hood.[8]

      • Wipe down the work surface within the fume hood with an appropriate solvent and decontaminating solution.

      • Carefully doff outer gloves and dispose of them in the solid waste container before exiting the fume hood.

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and correct response.

Spill Response Protocol

In the event of a spill, follow a structured response plan to ensure safety and effective containment.

Spill_Response_Workflow cluster_Immediate Immediate Actions cluster_Response Response & Cleanup cluster_Final Final Steps Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert Step 1 Isolate Isolate Ignition Sources Alert->Isolate PPE Don Appropriate PPE (Respiratory, Double Gloves, Goggles, Apron) Isolate->PPE Step 2 Contain Contain Spill with Inert Absorbent (Sand, Earth) PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Doff Doff PPE Safely Decontaminate->Doff Step 3 Dispose Label & Dispose of Waste per Institutional Guidelines Doff->Dispose Report Report Incident Dispose->Report

Caption: Workflow for managing a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial. Always seek professional medical attention following any exposure.

  • Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult or they are not breathing, give artificial respiration (avoid mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[3][8] Call a physician or poison control center immediately.[3][8][9]

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Decontamination: All glassware and equipment must be thoroughly decontaminated. Rinse surfaces three times with an appropriate solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste. Then, wash with soap and water.

  • Waste Disposal:

    • Segregation: All materials contaminated with this compound, including gloves, wipes, and absorbent materials, must be collected as hazardous waste.[8]

    • Containers: Use a dedicated, sealable, and clearly labeled hazardous waste container.[6][11] The label should include the chemical name and associated hazards.

    • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[3][8]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Washington State University.
  • Carl ROTH.
  • Li, Y., et al. (2022, October 28). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed Central. [Link]

Sources

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Retrosynthesis Analysis

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5-Amino-2-(trifluoromethyl)pyridin-4-ol
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5-Amino-2-(trifluoromethyl)pyridin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.